molecular formula C8H14N2O B1281674 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL CAS No. 81930-33-8

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Cat. No.: B1281674
CAS No.: 81930-33-8
M. Wt: 154.21 g/mol
InChI Key: FYNNXYRPYQSECD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNXYRPYQSECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512339
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID40512339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81930-33-8
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS 81930-33-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. By synthesizing available data with established chemical principles, this document serves as a foundational resource for professionals engaged in discovery and development.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The metabolic stability of the pyrazole ring and the versatility of its substitution patterns make it a highly attractive building block for medicinal chemists.[2] The title compound, this compound, incorporates this key heterocyclic core functionalized with a propanol sidechain. This N-alkylation introduces a hydroxyl group, which can serve as a handle for further synthetic modifications or as a key pharmacophoric feature for hydrogen bonding interactions with biological targets.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from commercial suppliers.

Table 1: Core Compound Identifiers and Properties

PropertyValueSource
CAS Number 81930-33-8[5]
Molecular Formula C₈H₁₄N₂O[5]
Molecular Weight 154.21 g/mol [6]
IUPAC Name This compound[5]
InChI Key FYNNXYRPYQSECD-UHFFFAOYSA-N[5]
Physical Form Solid[5]
Purity (Typical) ≥95%[5]
Storage Temperature Room Temperature[5]

Synthesis and Reactivity

The synthesis of this compound involves two primary stages: the formation of the 3,5-dimethylpyrazole core and its subsequent N-alkylation.

Synthesis of the 3,5-Dimethylpyrazole Precursor

The 3,5-dimethylpyrazole (CAS 67-51-6) core is readily synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[7][8][9] This is a well-established, high-yielding reaction.

G acetylacetone Acetylacetone product 3,5-Dimethylpyrazole acetylacetone->product + N₂H₄ hydrazine Hydrazine Hydrate water 2 H₂O product->water -

Caption: Paal-Knorr condensation for 3,5-dimethylpyrazole synthesis.

Exemplary Protocol for 3,5-Dimethylpyrazole Synthesis: This protocol is based on established literature procedures.[9]

  • To a flask containing 50 mL of ethanol, add 6 mL of hydrazine hydrate with constant stirring.

  • Cool the flask in an ice bath for approximately 10 minutes.

  • Slowly add 10 mL of acetylacetone dropwise to the cooled solution over 20 minutes, maintaining a low temperature with continuous stirring.

  • Allow the reaction mixture to warm to room temperature, then reflux for one hour at approximately 110°C.

  • After reflux, remove the solvent using a rotary evaporator.

  • To the resulting solid, add a small amount of n-hexane under lukewarm conditions to dissolve it.

  • Crystallize the product by placing the flask in a refrigerator.

  • Collect the crystalline solid by filtration, washing with cold hexane.

Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions pyrazole 3,5-Dimethylpyrazole product This compound pyrazole->product reagent 3-Chloro-1-propanol reagent->product base Base (e.g., NaOH, K₂CO₃) solvent Solvent (e.g., DMF, Acetonitrile) base->product solvent->product

Caption: Proposed N-alkylation workflow for the target compound synthesis.

Proposed Experimental Protocol:

  • Deprotonation: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base (e.g., sodium hydroxide, 1.2 eq, or potassium carbonate, 2.0 eq) to the solution to deprotonate the pyrazole nitrogen. Stir the mixture at room temperature for 30-60 minutes. The use of a strong base like NaOH is effective, as demonstrated in related syntheses.[1]

  • Alkylation: Add 3-chloro-1-propanol (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature. If using a solid base, filter the mixture. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Predicted Spectroscopic Data

No experimental spectra for the title compound are currently published. The following predictions are based on the known spectral data of 3,5-dimethylpyrazole and the characteristic signals for an n-propanol chain.[10][11][12][13][14][15]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

AssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale
-OH 1.5 - 3.0Broad Singlet1HExchangeable proton, shift is concentration-dependent.
Py-H (C4-H) ~5.8Singlet1HBased on the C4-H proton of 3,5-dimethylpyrazole (~5.8 ppm).[11]
N-CH₂- ~4.1Triplet2HMethylene group attached to the pyrazole nitrogen, deshielded.
-CH₂-CH₂-CH₂OH ~2.0Multiplet (Quintet)2HMethylene group β to both the nitrogen and oxygen.
-CH₂-OH ~3.6Triplet2HMethylene group attached to the hydroxyl, deshielded by oxygen.
Py-CH₃ (C3, C5) ~2.2Singlet6HTwo equivalent methyl groups on the pyrazole ring (~2.27 ppm).[11]
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Shift (ppm)Rationale
Py-C3, Py-C5 ~148, ~139Carbon atoms of the pyrazole ring attached to methyl groups.
Py-C4 ~105Carbon atom at position 4 of the pyrazole ring.
N-CH₂- ~48Methylene carbon attached to the pyrazole nitrogen.
-CH₂-CH₂-CH₂OH ~32Methylene carbon β to both nitrogen and oxygen.
-CH₂-OH ~60Methylene carbon attached to the hydroxyl group.
Py-CH₃ (C3, C5) ~13, ~11Carbons of the two equivalent methyl groups.
Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale
3200 - 3600O-HStretching (broad)Characteristic of the alcohol hydroxyl group.[10]
2850 - 3000C-HStretchingAliphatic C-H bonds in methyl and methylene groups.[10]
~1590C=N, C=CStretchingPyrazole ring vibrations.[9]
1050 - 1150C-OStretchingPrimary alcohol C-O bond.[10]
Mass Spectrometry (MS)

For Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 154 would be expected. Key fragmentation patterns would likely involve:

  • Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to a peak at m/z = 136.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a prominent peak at m/z = 31 ([CH₂OH]⁺).

  • Cleavage of the propanol chain: Fragmentation could yield the 3,5-dimethylpyrazolyl cation or related fragments (e.g., m/z = 96 for the 3,5-dimethylpyrazole radical cation).[16]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • General Handling: Use in a well-ventilated area. Avoid direct contact with skin and eyes by wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Wash out mouth with water.

    • In all cases of exposure, consult a physician and refer to the Safety Data Sheet (SDS) provided by the supplier for complete information.

Potential Applications in Research and Development

Given the established importance of the pyrazole scaffold, this compound is a valuable intermediate for several research areas:

  • Drug Discovery: The terminal hydroxyl group is a versatile functional handle for elaboration into more complex molecules. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to explore structure-activity relationships (SAR) for various biological targets.

  • Coordination Chemistry: Pyrazole derivatives are excellent ligands for metal ions.[3][7] The propanol sidechain could act as a hemilabile arm, coordinating to a metal center through the oxygen atom, potentially leading to catalysts with novel reactivity.

  • Materials Science: As a functionalized heterocyclic molecule, it could serve as a monomer or building block for polymers or functional materials where the pyrazole unit imparts specific thermal or electronic properties.

Conclusion

This compound is a strategically important building block that combines the proven utility of the pyrazole core with the synthetic versatility of a primary alcohol. While detailed characterization data is sparse in public literature, its synthesis is feasible through standard methodologies, and its spectroscopic properties can be reliably predicted. This guide provides a solid foundation for researchers to incorporate this compound into their synthetic and discovery programs, paving the way for new innovations in medicine and materials science.

References

  • Gao, S., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. [Link]

  • Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1021. [Link]

  • Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Kamal, A., et al. (2015). Pyrazole-oxindole conjugates: Synthesis, anticancer activity and tubulin polymerization inhibition. Bioorganic & Medicinal Chemistry Letters, 25(1), 122-127. (Referenced in MDPI search result on pyrazole biomolecules)
  • Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]

  • NIST. 3,5-Dimethylpyrazole - Mass Spectrum. [Link]

  • NIST. 3,5-Dimethylpyrazole - IR Spectrum. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]

  • ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. [Link]

Sources

physicochemical characteristics of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery and development, a molecule's therapeutic potential is inextricably linked to its fundamental physicochemical properties. These characteristics—governing everything from solubility and membrane permeability to formulation stability and target engagement—form the bedrock upon which successful drug candidates are built. This guide provides a comprehensive framework for the characterization of this compound, a molecule of interest featuring a substituted pyrazole heterocycle linked to a flexible propanol chain.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its diverse biological activities and metabolic stability.[1] The addition of the propanol sidechain introduces a hydroxyl group, a critical functional moiety that can significantly influence polarity, hydrogen bonding capacity, and potential metabolic pathways. Understanding the interplay between these structural features is paramount for any research program involving this compound.

This document moves beyond a simple recitation of data. It is designed as a practical guide for the research scientist, detailing not only the key physicochemical parameters but also the robust, validated experimental methodologies required to determine them. We will explore the causality behind experimental design, ensuring that the data generated is not only accurate but also contextually relevant for drug development applications.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the first step in any scientific investigation. All subsequent data is predicated on the purity and confirmed structure of the analyte.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 81930-33-8[2][3]
Molecular Formula C₈H₁₄N₂O[2][4]
Molecular Weight 154.21 g/mol [4]
Physical Form Solid (at room temperature)[2]

The structure combines a weakly basic pyrazole ring with a neutral, polar alcohol functional group. The nitrogen atom at position 2 of the pyrazole ring is the primary site of basicity, while the hydroxyl group of the propanol chain can act as both a hydrogen bond donor and acceptor. These features are expected to dominate the molecule's physicochemical behavior.

Caption: Molecular structure of this compound.

Experimental Characterization Protocols

For novel or sparsely documented compounds, predictive models provide a useful starting point, but they are no substitute for rigorous experimental determination. The following sections outline authoritative, field-proven protocols for measuring the most critical physicochemical parameters for a drug development candidate.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Expertise & Rationale: The octanol-water partition coefficient (P), or its logarithmic form logP, is a critical measure of a compound's lipophilicity.[5] It dictates how a drug distributes between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes, profoundly impacting absorption, distribution, metabolism, and excretion (ADME). The Shake-Flask method, as described in OECD Guideline 107, is the gold-standard direct method for compounds with expected logP values between -2 and 4.[6][7] This range is highly relevant for most drug candidates. The core principle is to allow the analyte to reach equilibrium between two immiscible phases (n-octanol and water) and then measure its concentration in each phase.[6]

Protocol: OECD 107 Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours at the experimental temperature (e.g., 25°C), followed by a 2-hour separation period. Causality: This step is critical to prevent volume changes in the phases upon mixing, which would alter the final concentration and lead to an inaccurate P value.

  • Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen such that after partitioning, the concentration in the lesser phase is at least 10x the analytical method's limit of quantification.

  • Partitioning: In triplicate, combine the pre-saturated n-octanol stock solution and pre-saturated water in a suitable vessel (e.g., a separatory funnel or centrifuge tube). A common starting ratio is 1:1 (v/v), but this can be adjusted based on the predicted logP to ensure measurable concentrations in both phases.[8]

  • Equilibration: Agitate the vessels at a constant temperature (25 ± 1°C) until equilibrium is reached.[7] A minimum of 2 hours of gentle shaking is recommended.[8] Trustworthiness: Confirm equilibrium by taking measurements at sequential time points (e.g., 2, 4, and 6 hours); the calculated P value should not change significantly.

  • Phase Separation: Separate the two phases. Centrifugation at low speed is the most effective method to ensure a clean separation and avoid the formation of emulsions, which can artificially inflate the concentration in the aqueous phase.[7]

  • Quantification: Determine the concentration of the analyte in each phase (C_octanol and C_water) using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of the average P value from the replicate experiments.

Caption: Experimental workflow for logP determination via the Shake-Flask method.

Acidity and Basicity: pKa Determination

Expertise & Rationale: The acid dissociation constant (Ka), or its logarithmic form pKa, defines the strength of an acid in solution. For any ionizable drug, the pKa value determines the charge state of the molecule at a given pH. This is critical because the charge state profoundly affects solubility, membrane permeability (as neutral species are generally more permeable), and receptor binding. This compound possesses a pyrazole ring, which is expected to have a basic pKa. Potentiometric titration is a highly precise and common technique for pKa determination.[9] The method involves monitoring pH changes as a strong acid or base is added to a solution of the compound. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10][11]

Protocol: Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

  • Sample Preparation: Accurately weigh a pure sample of the compound and dissolve it in a suitable solvent. For water-soluble compounds, use carbonate-free deionized water. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which will interfere with the titration of a weak base, particularly in the neutral-to-high pH range.[9] Using freshly boiled and cooled water or sparging with an inert gas like nitrogen is essential. If solubility is low, a co-solvent like methanol may be used, but the resulting "apparent pKa" (psKa) must be extrapolated back to 0% co-solvent using a Yasuda-Shedlovsky plot.[12]

  • Titration: Place the sample solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) for a basic pKa. Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (identified via the first derivative).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).[11]

Caption: Workflow for pKa determination using potentiometric titration.

Thermal Stability

Expertise & Rationale: Thermal analysis provides crucial information about a compound's melting point, purity, and decomposition temperature. For drug development, this impacts manufacturing (e.g., drying conditions), storage, and stability. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow differences between a sample and a reference.[13] For pyrazole derivatives, TGA is commonly used to determine the onset temperature of thermal decomposition.[13][14]

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the pure, dry compound into a TGA/DSC pan.

  • Instrument Setup: Place the pan in the instrument. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a relevant temperature range (e.g., 25 °C to 400 °C).[14]

  • Data Analysis:

    • DSC: The melting point (Tm) is identified as the peak of the endothermic event. The sharpness of the peak can be an indicator of purity.

    • TGA: The decomposition temperature (Td) is typically reported as the onset temperature of mass loss.[14]

Significance in a Drug Development Context

The data derived from these protocols are not merely academic. They are decision-making tools in the pharmaceutical sciences.

Table 2: Application of Physicochemical Data

ParameterSignificance in Drug Development
logP Absorption & Distribution: Governs passive diffusion across biological membranes. A logP between 1 and 3 is often considered optimal for oral absorption. Toxicity: High lipophilicity (logP > 5) can lead to non-specific binding, promiscuity, and potential toxicity.
pKa Solubility & Formulation: The charge state dictates aqueous solubility. Ionized species are generally more water-soluble, impacting formulation options (e.g., salt formation). Absorption: The pH-partition hypothesis states that drugs are absorbed in their neutral form. The pKa and the pH of the GI tract will determine the fraction of neutral drug available for absorption.
Melting Point Purity & Stability: A sharp melting point is an indicator of high purity. A high melting point often correlates with greater lattice energy and lower solubility.
Decomposition Temp. Manufacturing & Storage: Defines the upper-temperature limits for handling, processing (e.g., milling, drying), and long-term storage to prevent degradation.
Aqueous Solubility Bioavailability: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of low oral bioavailability and a primary challenge in drug formulation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling novel chemical entities and related pyrazole structures should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15][16]

  • Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]

References

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. [Link]

  • Reichardt, C., Welton, T. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. ACS Omega 2017, 2, 9, 6068–6074. [Link]

  • Buser, A. M., et al. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data 2020, 65, 4, 1855–1862. [Link]

  • University of South Florida. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Thota, S., et al. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters 2023, 25, 2, 334–339. [Link]

  • Quora. How is pKa determined?. [Link]

  • Al-Hamdani, A. A. S., et al. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules 2023, 28, 2, 804. [Link]

  • Pharmaeli. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. YouTube. [Link]

  • StudySmarter. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • Zhang, J.-F., et al. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E 2008, 64, 11, o2204. [Link]

  • Iovcev, A., et al. Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules 2020, 25, 24, 5929. [Link]

Sources

Spectroscopic Characterization of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The guide emphasizes the rationale behind the spectroscopic features, offering insights into the relationship between the molecular structure and its spectral output.

Introduction

This compound is a heterocyclic compound featuring a 3,5-dimethylpyrazole ring N-substituted with a propanol chain. The presence of both a nitrogen-rich aromatic ring and a primary alcohol functional group makes this molecule an interesting scaffold for medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from analogous structures.

Molecular Structure:

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~148C-3Carbon atom in the pyrazole ring attached to a methyl group.
~139C-5Carbon atom in the pyrazole ring attached to a methyl group.
~105C-4The CH carbon in the pyrazole ring.
~60C-10'Carbon atom attached to the hydroxyl group.
~48C-8'Carbon atom attached to the pyrazole nitrogen.
~33C-9'The central carbon of the propyl chain.
~13CH₃ at C-3Methyl carbon on the pyrazole ring.
~11CH₃ at C-5Methyl carbon on the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Data Acquisition:

  • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3400-3200Strong, BroadO-HStretching
3100-3000MediumC-H (aromatic)Stretching
2960-2850Medium-StrongC-H (aliphatic)Stretching
~1600MediumC=NStretching (pyrazole ring)
~1550MediumC=CStretching (pyrazole ring)
1260-1000StrongC-OStretching
~1450MediumC-HBending (aliphatic)

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for an alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

Instrumentation:

  • Mass Spectrometer: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Ionization Source: EI source for volatile compounds, ESI for less volatile or thermally labile compounds.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.

Data Acquisition (EI-MS):

  • Introduce a small amount of the sample into the ion source (typically via a direct insertion probe or gas chromatography inlet).

  • Ionize the sample using a beam of electrons (typically at 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Molecular Formula: C₉H₁₆N₂O Molecular Weight: 168.24 g/mol

Predicted Key Fragments:

  • m/z = 168 [M]⁺•: The molecular ion peak.

  • m/z = 151 [M - OH]⁺: Loss of the hydroxyl radical.

  • m/z = 137 [M - CH₂OH]⁺: Loss of the hydroxymethyl radical.

  • m/z = 96 [C₅H₈N₂]⁺•: The 3,5-dimethylpyrazole radical cation.

  • m/z = 95 [C₅H₇N₂]⁺: The 3,5-dimethylpyrazolyl cation.

  • m/z = 81 [C₄H₅N₂]⁺: A common fragment from the pyrazole ring.

G M [C9H16N2O]+• m/z = 168 F1 [C9H15N2O]+ m/z = 167 M->F1 - H• F2 [C8H13N2O]+ m/z = 153 M->F2 - CH3• F3 [C5H7N2]+ m/z = 95 M->F3 - C4H9O• F4 [C4H5N2]+ m/z = 81 F3->F4 - CH2

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, summarized in the tables and figures, offer a robust framework for the structural characterization of this compound. While this guide is based on sound scientific principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The provided protocols serve as a starting point for researchers to acquire and interpret their own spectroscopic data for this and related molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Data from analogous compounds sourced from various chemical databases and publications. (e.g., Spectroscopic data for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)

An In-depth Technical Guide to the Solubility of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of chemical synthesis, pharmaceutical development, and materials science, understanding the solubility of a compound is a cornerstone of successful research and application.[1][2] Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, dictates the feasibility of a chemical reaction, influences the bioavailability of a drug, and determines the processing parameters for new materials.[1][2] For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a matter of procedural convenience but a fundamental prerequisite for innovation and discovery.[1][2] Poorly soluble compounds can present significant challenges, leading to issues in formulation, inaccurate biological screening results, and difficulties in purification.

This technical guide provides an in-depth exploration of the solubility of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL (CAS No: 81930-33-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the theoretical framework and practical methodologies to predict, determine, and understand its solubility in a range of common laboratory solvents.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses a unique combination of a substituted pyrazole ring and a propanol side chain, which dictates its interactions with various solvents.

Chemical Structure:

  • Pyrazole Moiety: The 3,5-dimethylpyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring itself has some polar character due to the nitrogen atoms, the two methyl groups contribute to its lipophilicity. Pyrazole and its derivatives generally exhibit good solubility in organic solvents.[2]

  • Propanol Side Chain: The propan-1-ol side chain introduces a hydroxyl (-OH) group, which is capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly enhances the compound's ability to interact with polar protic solvents like water and alcohols.[3] The three-carbon aliphatic chain, however, adds a degree of non-polar character.

Predicted Physicochemical Properties:

While experimental data is limited, we can predict key properties that influence solubility:

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₈H₁₄N₂OA relatively small molecule, suggesting moderate solubility in a range of solvents.
Physical State Solid at room temperatureThe energy required to overcome the crystal lattice energy will be a factor in the dissolution process.
Polarity Moderately polarThe presence of both polar (hydroxyl, pyrazole nitrogens) and non-polar (dimethyl, propyl chain) regions suggests a balanced polarity, allowing for solubility in a variety of solvents.
Hydrogen Bonding Capable of hydrogen bond donation (from -OH) and acceptance (at N and O atoms)This will be a primary driver for solubility in protic solvents like water and alcohols.[3]

Theoretical Framework: Predicting Solubility with "Like Dissolves Like"

The age-old chemical principle of "like dissolves like" provides a powerful qualitative framework for predicting solubility.[4][5][6] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Given that this compound has a hydroxyl group and nitrogen atoms, it is expected to exhibit significant solubility in these solvents through hydrogen bonding interactions.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The pyrazole nitrogen atoms and the hydroxyl oxygen of the target compound can interact with these solvents, suggesting good solubility. Pyrazole derivatives are often soluble in acetone and DMF.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the significant polar character of the hydroxyl group and the pyrazole ring, this compound is expected to have limited solubility in nonpolar solvents.

The logical relationship between solvent type and expected solubility is visualized in the following diagram:

G cluster_solute This compound cluster_solvents Common Lab Solvents Solute Moderately Polar H-bond donor/acceptor PolarProtic Polar Protic (Water, Ethanol) Solute->PolarProtic High Solubility (Strong H-bonding) PolarAprotic Polar Aprotic (Acetone, DMF) Solute->PolarAprotic Good Solubility (Dipole-dipole, H-bond acceptance) Nonpolar Nonpolar (Hexane, Toluene) Solute->Nonpolar Low Solubility (Mismatched polarity)

Caption: Predicted solubility based on "like dissolves like".

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is essential. The following are detailed protocols for two common and reliable methods.

Method 1: Equilibrium Solubility (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow:

G A 1. Preparation Add excess solid to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-48h). A->B C 3. Phase Separation Centrifuge or filter to remove undissolved solid. B->C D 4. Quantification Analyze the supernatant concentration (e.g., by HPLC, UV-Vis). C->D E 5. Calculation Determine solubility in g/L or mol/L. D->E

Caption: Workflow for the Equilibrium Solubility Method.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the chosen solvent in a sealed, inert vial (e.g., glass).

    • Self-Validating Check: A visual confirmation of undissolved solid should be present at the end of the experiment to ensure a saturated solution was achieved.

  • Equilibration:

    • Place the sealed vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation:

    • Carefully remove the vial from the shaker.

    • Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility) to separate the supernatant.

    • Trustworthiness Check: Ensure no solid particles are transferred into the analytical sample, as this will artificially inflate the measured solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): Ideal for its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared.

      • UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and no interfering substances are present. A Beer-Lambert law calibration curve is required.

  • Calculation:

    • Calculate the concentration of the compound in the original saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

Method 2: Solvent Addition (Clear Point) Method

This method is often faster than the equilibrium method and is useful for screening solubility in multiple solvents.[7][8][9]

Principle: A known amount of the compound is suspended in a small amount of an anti-solvent (a solvent in which it is poorly soluble). A good solvent is then titrated into the suspension until the last solid particles dissolve (the clear point). The solubility is calculated from the final composition of the solvent mixture.

Experimental Workflow:

G A 1. Initial Suspension Create a suspension of a known mass of solute in a known volume of anti-solvent. B 2. Titration Slowly add a good solvent while stirring and monitoring for dissolution. A->B C 3. Identify Clear Point The point at which all solid has just dissolved. B->C D 4. Record Volumes Note the total volume of good solvent added. C->D E 5. Calculation Determine solubility based on the final solvent composition and initial solute mass. D->E

Caption: Workflow for the Solvent Addition (Clear Point) Method.

Step-by-Step Protocol:

  • Initial Suspension:

    • Accurately weigh a known mass of this compound into a clear glass vial.

    • Add a small, known volume of an anti-solvent (e.g., hexane) to create a stirrable suspension.

  • Titration:

    • While stirring the suspension vigorously, slowly add the "good" solvent (the solvent for which you are determining the solubility) from a calibrated burette or pipette.

    • Causality: The slow addition rate is critical to avoid overshooting the clear point and to allow time for the dissolution process to occur.

  • Identify Clear Point:

    • Continue adding the good solvent until all solid material has completely dissolved, and the solution becomes clear. This is the clear point.

  • Record Volumes:

    • Record the exact volume of the good solvent added to reach the clear point.

  • Calculation:

    • The solubility is the mass of the solute divided by the total volume of the solvent mixture at the clear point.

Conclusion: A Framework for Understanding and Application

While a definitive, quantitative solubility profile for this compound in all common laboratory solvents requires experimental determination, this guide provides a robust framework for its prediction and measurement. Based on its molecular structure, which features both hydrogen-bonding capabilities and lipophilic regions, it is anticipated to be most soluble in polar protic solvents, followed by polar aprotic solvents, with limited solubility in nonpolar solvents.

For researchers and drug development professionals, the provided step-by-step protocols for the equilibrium solubility and solvent addition methods offer reliable means to generate the precise data necessary for their specific applications. By combining theoretical understanding with rigorous experimental practice, the challenges associated with compound solubility can be effectively navigated, paving the way for advancements in science and medicine.

References

  • Vertex AI Search. (2026). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
  • Vertex AI Search. (2026). The Importance of Solubility for New Drug Molecules.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Like Dissolves Like Definition - Inorganic Chemistry I Key Term - Fiveable.
  • Vertex AI Search. (2026). Like Dissolves Like - The Fountain Magazine.
  • Vertex AI Search. (2026). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). What is the meaning of the “like dissolve like” rule in chemistry? - Quora.
  • Vertex AI Search. (2026). Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes.
  • Vertex AI Search. (2026). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Drug solubility: importance and enhancement techniques - PubMed.
  • Vertex AI Search. (2026). Solubility of Organic Compounds.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). 3.
  • Vertex AI Search. (2026). 3.1: Physical properties of organic compounds - Chemistry LibreTexts.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Vertex AI Search. (2026). 6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts.
  • Vertex AI Search. (2026). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Vertex AI Search. (2026). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). How can you determine the solubility of organic compounds? - Quora.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • Vertex AI Search. (2026). This compound - Sigma-Aldrich.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - PubChem.
  • Vertex AI Search. (2026). 3,5-dimethyl pyrazole, 67-51-6 - The Good Scents Company.
  • Vertex AI Search. (2026). 3,5-Dimethyl-1H-Pyrazole-4-Propanol | Cas no:1779428-05-5 - SVAK Life Sciences.
  • Vertex AI Search. (2026). 3,5-dimethyl-N-(1-pyrazol-1-ylpropan-2-yl) - Angene Chemical.
  • Vertex AI Search. (2026). 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-pyridinyl)propanamide - Echemi.
  • Vertex AI Search. (2026). This compound - Sunway Pharm Ltd.
  • Vertex AI Search. (2026). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI.

Sources

Thermal Stability and Degradation Profile of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The development of novel pharmaceutical agents requires a profound understanding of their physicochemical properties, with thermal stability and degradation pathways being paramount for ensuring safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest in drug discovery. Lacking extensive published data on this specific molecule, this document outlines a robust, first-principles-based strategy. It combines theoretical structural assessment with detailed, field-proven experimental protocols, including thermal analysis (TGA/DSC) and forced degradation studies coupled with a stability-indicating HPLC method. The causality behind each experimental choice is detailed, providing researchers and drug development professionals with a self-validating system to rigorously assess the stability of this and related pyrazole derivatives.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its wide range of pharmacological activities and presence in numerous approved drugs.[1][2] The molecule's structure, featuring a substituted pyrazole ring linked to a propanol side chain, presents unique physicochemical characteristics that must be thoroughly understood for any potential pharmaceutical application. The primary alcohol offers a site for metabolic modification or formulation, while the pyrazole ring acts as a key pharmacophore, capable of forming critical hydrogen bonds.[2]

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a comprehensive evaluation of how a molecule behaves under thermal stress is a non-negotiable step in preclinical development.

Theoretical Stability Assessment: A Structural Perspective

A preliminary analysis of the molecular structure allows for the formulation of hypotheses regarding its potential liabilities.

  • The Pyrazole Core: The 3,5-dimethylpyrazole ring is an aromatic heterocycle. Generally, pyrazole rings are thermally stable.[3] However, extreme conditions can induce degradation. Theoretical studies on pyrazole derivatives suggest that decomposition can involve N-N bond cleavage or ring-opening, although this often requires significant energy input, such as in energetic materials.[4][5] The methyl groups are electron-donating, which may slightly alter the electron density and reactivity of the ring compared to unsubstituted pyrazole.

  • The Propanol Side Chain: The n-propanol linker is a more likely site of initial degradation. Primary alcohols are susceptible to oxidation, which could convert the terminal hydroxyl group (-OH) into an aldehyde and subsequently a carboxylic acid.

  • The N-C Linkage: The bond connecting the pyrazole nitrogen (N1) to the propyl chain is a potential point of cleavage under hydrolytic or high-thermal-stress conditions, which could lead to the formation of 3,5-dimethylpyrazole.

Based on this analysis, the primary degradation pathways are hypothesized to involve oxidation of the alcohol and, under more forcing conditions, cleavage of the N-propyl bond.

Experimental Strategy for Stability Profiling

A multi-pronged experimental approach is essential for a complete and reliable stability profile. The strategy involves intrinsic stability assessment via thermal analysis and a comprehensive evaluation of degradation under various stress conditions (forced degradation).

G cluster_0 Phase 1: Intrinsic Thermal Stability cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Analysis & Characterization TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature DSC Differential Scanning Calorimetry (DSC) Determines melting point & thermal events TGA->DSC Provides decomposition temperature range to inform DSC experiment Thermal Thermal Stress (Dry Heat, e.g., 80°C) DSC->Thermal Melting point informs thermal stress temperature Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Separates parent from degradants Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->HPLC Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B Guidelines) Photolytic->HPLC Quantify degradation & assess peak purity LCMS LC-MS/MS Identifies structure of degradants HPLC->LCMS Isolate & identify unknown peaks

Caption: High-level workflow for comprehensive stability profiling.

Core Methodologies & Protocols

The following protocols are designed to be robust and self-validating, providing the necessary data to build a complete stability profile.

Thermal Analysis: TGA and DSC

Rationale: This initial screen provides a rapid assessment of the compound's intrinsic thermal stability. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the onset of decomposition. Differential Scanning Calorimetry (DSC) detects thermal events like melting, crystallization, and decomposition, providing complementary information.

Protocol: TGA/DSC Analysis

  • Instrument Calibration: Calibrate the TGA and DSC instruments according to manufacturer specifications using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum pan.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.

    • Use a nitrogen atmosphere with a purge rate of 50 mL/min to prevent thermo-oxidative degradation.

    • Record the mass loss versus temperature curve. The onset of decomposition (Td) is typically defined as the temperature at which 5% weight loss occurs.

  • DSC Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature approximately 20°C above the decomposition onset observed in TGA, at a rate of 10°C/min.

    • Use a nitrogen atmosphere (50 mL/min).

    • Record the heat flow versus temperature to determine the melting point (Tm) and any exothermic decomposition events.

Forced Degradation Studies

Rationale: Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the degradation pathways of a drug substance.[6] The conditions are designed to accelerate degradation to a level (typically 5-20%) that is readily detectable by analytical methods.

Protocol: Stress Condition Exposure

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a controlled oven at 80°C for 7 days. Also, store a stock solution at 60°C for 7 days.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Quenching & Dilution: After exposure, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all stressed samples to a final target concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Stability-Indicating Analytical Method (RP-HPLC)

Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][7] The method must be able to separate the parent peak from all degradation product peaks, as well as from any excipients or solvent peaks.

Protocol: RP-HPLC Method for Stability Analysis

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Photodiode Array (PDA) detector, monitoring at 220 nm and collecting spectra from 200-400 nm to assess peak purity.

    • Injection Volume: 10 µL.

  • Method Validation (Abbreviated):

    • Specificity: Analyze all stressed samples. The method is specific if the parent peak is resolved from all degradant peaks (resolution > 1.5).

    • Linearity: Establish linearity over a range of concentrations (e.g., 10-200 µg/mL) with a correlation coefficient (r²) > 0.999.

    • Accuracy & Precision: Perform recovery studies and repeat injections to ensure the method is accurate and precise according to ICH guidelines.

Predicted Degradation Profile

Analysis of the stressed samples via the validated HPLC method will reveal the degradation profile. The combination of retention time, UV spectra, and subsequent mass spectrometry analysis will allow for the identification of degradants.

Caption: Hypothesized major degradation pathways for the title compound.

Table 1: Hypothetical Forced Degradation Summary

Stress Condition% Degradation of ParentMajor Degradant(s) IdentifiedComments
0.1 M HCl, 60°C, 24h< 2%None significantCompound is stable to mild acid hydrolysis.
0.1 M NaOH, 60°C, 8h~5%3,5-DimethylpyrazoleSuggests some liability of the N-C bond to base.
3% H₂O₂, RT, 24h~15%Aldehyde, Carboxylic AcidPrimary degradation pathway is oxidation of the alcohol.
Dry Heat, 80°C, 7d< 1%None significantCompound is thermally stable in solid form.
Photolytic (ICH Q1B)< 1%None significantCompound is not photolabile.

Conclusion

This technical guide presents a robust and scientifically grounded strategy for the comprehensive evaluation of the thermal stability and degradation profile of this compound. By integrating theoretical structural analysis with systematic experimental protocols for thermal analysis and forced degradation studies, researchers can confidently establish the compound's stability characteristics. The detailed methodologies for TGA, DSC, and a stability-indicating HPLC method provide a clear and actionable path for generating the critical data required for regulatory submissions and advancing drug development programs. The primary anticipated liability of the molecule is the oxidation of its propanol side chain, while the pyrazole core is expected to exhibit high stability.

References

  • Kula, J., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega. [Link]

  • Zhu, S., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Defence Technology. [Link]

  • Kumar, D., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • Manelis, G.B., et al. (2016). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Kumar, A., et al. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Zhang, J-F., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E. [Link]

  • Yin, C., et al. (2023). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Wankhede, S.B., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science Online. [Link]

  • Tarıkoğulları Doğan, E., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Request PDF. Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. ResearchGate. [Link]

  • Tan, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

Exploring the Structure-Activity Relationship (SAR) of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide array of biological targets.[1][2] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, metabolic stability, and the capacity to form key hydrogen bonds, making it a favored motif in drug design.[3] Notably, pyrazole derivatives have demonstrated significant potential as inhibitors of protein kinases, a critical class of enzymes that regulate a vast number of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[4]

The 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol scaffold presents an intriguing starting point for the development of novel kinase inhibitors. The 3,5-dimethylpyrazole moiety can act as a robust anchor, forming crucial interactions within the ATP-binding pocket of kinases, while the propanol linker provides a vector for exploring interactions with the solvent-exposed region of the enzyme. This guide provides a comprehensive framework for the systematic exploration of the structure-activity relationship (SAR) of analogs based on this core, with a focus on identifying key structural features that govern their putative kinase inhibitory activity. We will delve into the design rationale, synthetic strategies, biological evaluation protocols, and a predictive SAR analysis to guide the optimization of this promising scaffold.

Part 1: Design Rationale and Synthesis of an Analog Library

Design Rationale

The exploration of the SAR of this compound analogs is predicated on a systematic modification of three key regions of the molecule:

  • The Pyrazole Core (Region A): The 3- and 5-methyl groups are key points for modification. Altering their size, lipophilicity, and electronic properties can significantly impact the compound's fit within the kinase hinge region. Introducing larger alkyl groups, aromatic rings, or electron-withdrawing groups can probe the steric and electronic tolerances of the binding pocket.

  • The Propanol Linker (Region B): The three-carbon chain provides flexibility. Its length and rigidity can be modified to optimize the orientation of the terminal functional group. Introducing conformational constraints, such as gem-dimethyl groups or cyclopropane rings, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

  • The Terminal Hydroxyl Group (Region C): The primary alcohol is a key hydrogen bond donor and acceptor. It can be modified to explore other interactions or to modulate the compound's physicochemical properties, such as solubility and metabolic stability. Conversion to ethers, amines, or amides can provide valuable SAR insights.

Proposed Synthetic Route

A robust and versatile synthetic scheme is essential for generating a diverse library of analogs. The following multi-step synthesis provides a practical approach to access the target compounds.

Scheme 1: General Synthesis of this compound Analogs

G cluster_0 Synthesis of the Core Scaffold cluster_1 Analog Synthesis 3,5-dimethylpyrazole 3,5-Dimethylpyrazole intermediate_A 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile 3,5-dimethylpyrazole->intermediate_A Michael Addition acrylonitrile Acrylonitrile acrylonitrile->intermediate_A intermediate_B Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate intermediate_A->intermediate_B Ethanolysis (H2SO4, EtOH) analogs_A analogs_A intermediate_A->analogs_A Use of substituted pyrazoles core_scaffold This compound intermediate_B->core_scaffold Reduction (LiAlH4) analogs_B analogs_B intermediate_B->analogs_B Use of modified acrylonitriles analogs_C analogs_C core_scaffold->analogs_C Modification of -OH group caption Synthetic Workflow for Analog Generation

Caption: Synthetic Workflow for Analog Generation

Experimental Protocol: Synthesis of this compound (Core Scaffold)

  • Step 1: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile. To a solution of 3,5-dimethylpyrazole (1.0 eq) in acetonitrile, add a catalytic amount of a strong base such as DBU (0.1 eq). Add acrylonitrile (1.1 eq) dropwise at room temperature and stir the mixture for 12-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the propanenitrile intermediate.

  • Step 2: Synthesis of Ethyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate. Suspend the propanenitrile intermediate (1.0 eq) in ethanol. Cautiously add concentrated sulfuric acid (2.0 eq) at 0°C. Heat the mixture to reflux for 8-12 hours. Cool the reaction to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the ethyl ester.

  • Step 3: Synthesis of this compound. To a solution of the ethyl ester (1.0 eq) in anhydrous THF at 0°C, add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to yield the desired propan-1-ol, which can be further purified by column chromatography.

Hypothetical Analog Library

The following table outlines a proposed library of analogs for initial SAR exploration, with modifications in Regions A, B, and C.

Compound IDRegion A (Pyrazole Substituents)Region B (Linker)Region C (Terminal Group)
1 (Core) 3,5-di-CH₃-(CH₂)₃--OH
A1 3-CF₃, 5-CH₃-(CH₂)₃--OH
A2 3,5-di-Ph-(CH₂)₃--OH
A3 3,5-di-Cl-(CH₂)₃--OH
B1 3,5-di-CH₃-(CH₂)₄--OH
B2 3,5-di-CH₃-CH₂-cyclopropyl-CH₂--OH
C1 3,5-di-CH₃-(CH₂)₃--OCH₃
C2 3,5-di-CH₃-(CH₂)₃--NH₂
C3 3,5-di-CH₃-(CH₂)₃--NHAc

Part 2: Biological Evaluation

Primary Kinase Assay: In Vitro Kinase Inhibition

To determine the direct inhibitory effect of the synthesized analogs on a specific kinase, a radiometric or fluorescence-based in vitro kinase assay is recommended. For the purpose of this guide, we will outline a generic protocol for a radiometric [γ-³²P]ATP filter binding assay, using a representative kinase such as Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A.

Protocol: Radiometric Kinase Assay

  • Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase (CDK2/Cyclin A), the substrate (e.g., Histone H1), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Compounds showing significant activity in the primary assay should be advanced to cell-based assays to assess their cellular potency and effects on cell viability.

  • Cellular Potency: A NanoBRET™ target engagement assay can be used to quantify compound binding to the target kinase in living cells.[5]

  • Antiproliferative Activity: A standard MTT or CellTiter-Glo® luminescent cell viability assay can be performed on a panel of cancer cell lines to determine the compound's effect on cell proliferation and to calculate GI₅₀ values.[6]

Part 3: Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is predictive, based on established principles from the broader pyrazole kinase inhibitor literature. The hypothetical data presented is for illustrative purposes.

SAR_Analysis cluster_A Region A: Pyrazole Modifications cluster_B Region B: Linker Modifications cluster_C Region C: Terminal Group Modifications Core Core Scaffold 3,5-di-CH₃ -(CH₂)₃- -OH Predicted Activity: ++ A1 A1 3-CF₃, 5-CH₃ -(CH₂)₃- -OH Predicted Activity: +++ (H-bond acceptor) Core->A1 A2 A2 3,5-di-Ph -(CH₂)₃- -OH Predicted Activity: + (Steric hindrance) Core->A2 B1 B1 3,5-di-CH₃ -(CH₂)₄- -OH Predicted Activity: + (Suboptimal length) Core->B1 B2 B2 3,5-di-CH₃ -CH₂-cPr-CH₂- -OH Predicted Activity: ++ (Conformational rigidity) Core->B2 C1 C1 3,5-di-CH₃ -(CH₂)₃- -OCH₃ Predicted Activity: + (Loss of H-bond donor) Core->C1 C2 C2 3,5-di-CH₃ -(CH₂)₃- -NH₂ Predicted Activity: ++ (Maintains H-bonding) Core->C2 caption Predicted SAR Trends for Kinase Inhibition

Sources

The Ascendant Role of Pyrazole-Containing Alcohols in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold and the Strategic Introduction of the Hydroxyl Moiety

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and its ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of approved drugs.[1] This guide, however, delves into a specific, and increasingly significant, subclass: pyrazole-containing alcohols. The deliberate introduction of a hydroxyl group is a key strategic decision in drug design, often aimed at modulating a compound's physicochemical properties and enhancing its interaction with biological targets. This guide will explore the synthesis, applications, and structure-activity relationships of these vital compounds, providing researchers and drug development professionals with a comprehensive technical overview.

Part 1: Synthetic Avenues to Pyrazole-Containing Alcohols

The synthesis of pyrazole-containing alcohols can be broadly categorized into two approaches: construction of the pyrazole ring with a pre-existing alcohol functionality or the introduction of a hydroxyl group onto a pre-formed pyrazole scaffold.

Ring Formation Strategies

A prominent method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To synthesize a pyrazole alcohol, a 1,3-diol can be utilized as a surrogate for the 1,3-dicarbonyl.[2][3] This approach, often catalyzed by transition metals like ruthenium, proceeds via a hydrogen transfer mechanism and offers a direct route to pyrazoles with alkyl alcohol side chains.[2]

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 1,4-Disubstituted Pyrazoles from 1,3-Diols

  • Materials: 1,3-diol (1.0 equiv), alkyl hydrazine (1.0 equiv), crotonitrile (2.2 equiv), RuH₂(PPh₃)₃CO (3 mol %), Xantphos (3 mol %), acetic acid (15 mol %), toluene.

  • Procedure:

    • To a round-bottom flask fitted with a reflux condenser, add the 1,3-diol, alkyl hydrazine, crotonitrile, RuH₂(PPh₃)₃CO, Xantphos, and acetic acid.

    • Add toluene to achieve a 0.5 M concentration of the diol.

    • Heat the reaction mixture at 110 °C.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole alcohol.[2]

Another strategy involves the use of α,β-unsaturated ketones bearing a hydroxyl group in the subsequent cyclization with hydrazine.

Post-Ring Formation Functionalization

More commonly, the hydroxyl group is introduced after the pyrazole core has been synthesized.

Pyrazole carboxylic acids or their corresponding esters are readily available synthetic intermediates. These can be reduced to the corresponding primary alcohols using standard reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Experimental Protocol: Reduction of a Pyrazole Ester to a Pyrazole Methanol

  • Materials: Pyrazole ester, lithium aluminum hydride (LiAlH₄), dry diethyl ether or tetrahydrofuran (THF), anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyrazole ester in dry diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add LiAlH₄ in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazole methanol.

Pyrazole aldehydes, which can be synthesized via Vilsmeier-Haack reaction on the corresponding pyrazole, are excellent precursors for secondary alcohols.[5] Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by an aqueous workup will yield the desired secondary alcohol.[6][7][8][9][10]

Experimental Protocol: Synthesis of a Secondary Pyrazole Alcohol via Grignard Reaction

  • Materials: Pyrazole-4-carbaldehyde, Grignard reagent (e.g., methylmagnesium bromide in THF), dry THF, saturated aqueous ammonium chloride.

  • Procedure:

    • Dissolve the pyrazole-4-carbaldehyde in dry THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the Grignard reagent dropwise.

    • Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

G

Part 2: The Role of the Hydroxyl Group in Biological Activity

The introduction of a hydroxyl group can profoundly influence a molecule's biological activity through several mechanisms:

  • Hydrogen Bonding: The alcohol moiety can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of a protein target.[11][12] This can significantly enhance binding affinity and selectivity. For example, in kinase inhibitors, the hydroxyl group can interact with the hinge region of the kinase, a common anchoring point for inhibitors.[1]

  • Improved Solubility: The polar hydroxyl group can increase the aqueous solubility of a compound, which is often a critical parameter for oral bioavailability and overall pharmacokinetic profile.

  • Metabolic Handle: The alcohol functionality can serve as a site for metabolic transformations, such as glucuronidation or sulfation, which can facilitate drug clearance. However, it can also be a site of oxidation, potentially leading to inactive metabolites. The primary metabolite of 4-methylpyrazole, for instance, is 4-hydroxymethylpyrazole.[2]

G

Part 3: Applications in Medicinal Chemistry

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many pyrazole-containing kinase inhibitors have been developed, and the inclusion of an alcohol functionality can be a key design element.[8][13] For example, pyrazole-based inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) have been developed where substitution on the pyrazole ring, including with groups that could be precursors to or contain hydroxyls, was crucial for optimizing selectivity and solubility.[4]

Structure-Activity Relationship (SAR) Insights for Pyrazole-Based Kinase Inhibitors:

Position of SubstitutionImpact of Hydroxyl Group
N1-position An N1-substituted pyrazole with a hydroxyalkyl group can improve solubility and provide a vector for interaction with the solvent-exposed region of the kinase.
C3-position A hydroxyl group on a C3-substituent can form hydrogen bonds with the hinge region of the kinase.
C4-position A hydroxymethyl group at the C4-position can project into a specific pocket of the active site, enhancing selectivity.
C5-position A C5-aryl substituent with a hydroxyl group can engage in hydrogen bonding with residues in the back pocket of the kinase.
Anticancer Agents

Beyond kinase inhibition, pyrazole-containing alcohols have shown promise as general anticancer agents. Their mechanisms can include the induction of apoptosis and the inhibition of cell proliferation. For instance, certain pyrazole derivatives with hydroxyl substitutions on appended phenyl rings have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The position of the hydroxyl group on the phenyl ring can dramatically influence activity, with ortho-hydroxyl groups sometimes being involved in hydrogen bonding with the target protein.

Anti-inflammatory and Antimicrobial Agents

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example. While celecoxib itself does not contain a hydroxyl group, related analogs with this functionality have been explored. The hydroxyl group can contribute to interactions with cyclooxygenase (COX) enzymes.

In the realm of antimicrobial research, novel pyrazolyl alcohols have been synthesized and evaluated for their antibacterial activity, with some compounds showing potent activity against specific bacterial strains.

Part 4: Future Perspectives and Conclusion

The strategic incorporation of a hydroxyl group into the pyrazole scaffold is a powerful tool in the medicinal chemist's arsenal. It allows for the fine-tuning of physicochemical properties and the creation of specific, high-affinity interactions with biological targets. Future research in this area will likely focus on the development of more stereoselective synthetic methods for chiral pyrazole alcohols, a deeper investigation into the metabolic fate of these compounds, and their application in targeting a wider range of diseases. The continued exploration of pyrazole-containing alcohols will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(23), 5866–5869. Available at: [Link]

  • Gupta, G. K., & Kumar, A. (2012). 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. Medicinal Chemistry Research, 21(5), 764-770. Available at: [Link]

  • Zheng, Y., Long, Y., Gong, H., Xu, J., Zhang, C., Fu, H., ... & Li, R. (2022). Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields. Organic Letters, 24(22), 3878–3883. Available at: [Link]

  • Bollini, M., & Bruno, A. M. (2012). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Inorganica Chimica Acta, 381, 223-229. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Review: Anticancer Activity Of Pyrazole. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • PubMed Central. (1975). Effect of pyrazole on ethanol metabolism in ethanol-tolerant rats. Available at: [Link]

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • SciSpace. (1968). Effect of pyrazoles and other compounds on alcohol metabolism. Available at: [Link]

  • RSC Medicinal Chemistry. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Available at: [Link]

  • ResearchGate. (2010). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Available at: [Link]

  • ResearchGate. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Available at: [Link]

  • ScienceDirect. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

  • Journal of Molecular Biology. (2010). Alcohol-Binding Sites in Distinct Brain Proteins: The Quest for Atomic Level Resolution. Available at: [Link]

  • Organic Chemistry Portal. (2021). Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • PubMed. (2001). Chemical properties of alcohols and their protein binding sites. Available at: [Link]

  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Available at: [Link]

Sources

The Synthesis and Emerging Potential of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its versatile chemical nature and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[1][2] Derivatives of pyrazole exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This wide-ranging bioactivity has propelled numerous pyrazole-containing compounds to market as successful therapeutic agents. Within this important class of molecules, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol emerges as a significant building block, offering a unique combination of a stable, substituted pyrazole core and a reactive propanol side chain, paving the way for the synthesis of novel and complex molecular architectures with therapeutic potential.

Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound (CAS Number: 81930-33-8) remains elusive in readily accessible scientific literature, its existence and commercial availability from multiple chemical suppliers indicate its established presence as a valuable synthetic intermediate. The history of this compound is intrinsically linked to the broader exploration of pyrazole chemistry. The synthesis of the parent 3,5-dimethylpyrazole is a well-established reaction, typically achieved through the condensation of acetylacetone with hydrazine hydrate.[5] The subsequent N-alkylation of the pyrazole ring is a common strategy to introduce diverse functionalities. The propanol moiety in the target compound offers a handle for further chemical modifications, making it a versatile precursor in the synthesis of more complex drug candidates. The development of synthetic routes to compounds like 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide, which shares a similar structural backbone, provides strong inferential evidence for the synthetic strategies likely employed in the historical preparation of the title compound.[6]

Synthesis and Characterization: A Methodological Deep Dive

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of the sodium salt of 3,5-dimethylpyrazole with a suitable three-carbon electrophile bearing a protected hydroxyl group, followed by deprotection. A more direct approach, though potentially leading to side products, would be the reaction with 3-halopropan-1-ol.

Synthesis_of_this compound cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 3_5_dimethylpyrazole 3,5-Dimethylpyrazole Reaction N-Alkylation 3_5_dimethylpyrazole->Reaction 3_halopropanol 3-Halopropan-1-ol (X = Cl, Br) 3_halopropanol->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Target_Compound This compound Reaction->Target_Compound caption Proposed synthetic route to the target compound.

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established N-alkylation methodologies for pyrazoles. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Materials:

  • 3,5-Dimethylpyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-Bromopropan-1-ol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of 3,5-Dimethylpyrazole (Causality: Formation of the nucleophilic pyrazolide anion): To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium salt of the pyrazole. Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • N-Alkylation (Causality: Nucleophilic attack of the pyrazolide on the electrophilic carbon of the propanol derivative): Cool the reaction mixture back to 0 °C and add 3-bromopropan-1-ol (1.2 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up and Extraction (Causality: Quenching the reaction and isolating the crude product): Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification (Causality: Isolation of the pure target compound): After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

While a comprehensive set of characterization data from a single primary source is not available, typical spectroscopic data for a compound of this nature would include:

Spectroscopic Data Expected Observations
¹H NMR Signals corresponding to the two methyl groups on the pyrazole ring, a singlet for the C4-proton of the pyrazole, and multiplets for the three methylene groups of the propanol chain, along with a signal for the hydroxyl proton.
¹³C NMR Resonances for the methyl carbons, the carbons of the pyrazole ring, and the three carbons of the propanol side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₄N₂O (154.21 g/mol ).
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, along with C-H and C-N stretching frequencies.

Applications in Drug Development: A Landscape of Potential

The pyrazole moiety is a well-established pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications. While specific biological studies on this compound are not extensively reported, its structural features suggest its utility as an intermediate in the synthesis of compounds targeting various biological pathways.

Potential as a Precursor for Bioactive Molecules

The propanol side chain of this compound serves as a versatile chemical handle for further derivatization. This allows for its incorporation into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or amine, providing access to a wide array of chemical diversity.

Derivatization_Potential cluster_derivatives Potential Derivatives Core_Molecule This compound Aldehyde Aldehyde Core_Molecule->Aldehyde Oxidation Carboxylic_Acid Carboxylic Acid Core_Molecule->Carboxylic_Acid Oxidation Ether Ether Core_Molecule->Ether Williamson Ether Synthesis Ester Ester Core_Molecule->Ester Esterification Amine Amine Core_Molecule->Amine Amination caption Chemical transformations of the propanol moiety.

Caption: Chemical transformations of the propanol moiety.

Involvement in Biological Signaling Pathways (Hypothetical)

Given the known activities of other pyrazole derivatives, it is plausible that molecules derived from this compound could interact with various biological targets. For example, pyrazole-containing compounds have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation.

Hypothetical_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Pyrazole_Derivative Pyrazole Derivative (from title compound) Pyrazole_Derivative->Kinase_Cascade Inhibition caption Hypothetical inhibition of a kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. While its own biological activity profile is not well-documented, its utility as a synthetic intermediate is clear. The presence of the stable and versatile 3,5-dimethylpyrazole core, combined with a readily modifiable propanol side chain, makes it an attractive starting point for the generation of compound libraries for high-throughput screening. Future research efforts should focus on the systematic exploration of derivatives of this compound and the evaluation of their biological activities against a range of therapeutic targets. The elucidation of the structure-activity relationships of these novel pyrazole derivatives will undoubtedly contribute to the development of the next generation of pyrazole-based therapeutics.

References

  • Zhang, J.-F., Huang, F., & Chen, S.-J. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. [Link]

  • Saeed, A., Hussain, S., & Bolte, M. (2009). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1863. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Aydın, A., et al. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery, 11(2), 123-130. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]

  • Kumar, A., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 213-222. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • Al-Saleem, M. S. M., et al. (2025). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. Journal of Fluorescence. [Link]

  • Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]

  • PubMed. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]

  • ResearchGate. (2015). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. [Link]

  • Pre-print server ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. [Link]

  • ResearchGate. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • ResearchGate. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

  • MDPI. Molecules, Volume 30, Issue 13 (July-1 2025) – 224 articles. [Link]

  • PubMed. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. [Link]

  • PubMed. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. [Link]

  • PubMed Central. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • University of Massachusetts Lowell. 13C NMR of 1-Propanol. [Link]

Sources

Methodological & Application

synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL from 3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 3,5-dimethylpyrazole. The described methodology centers on a robust N-alkylation reaction, a cornerstone of heterocyclic chemistry. This guide is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also a deep dive into the scientific rationale behind the chosen conditions. We address critical parameters such as reagent selection, reaction monitoring, and product purification to ensure a reliable and reproducible outcome. The protocol is structured to be self-validating, with clear benchmarks for success and troubleshooting guidance.

Introduction and Scientific Rationale

Pyrazoles are a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities and utility as versatile ligands in coordination chemistry.[1][2] The N-alkylation of the pyrazole ring is a fundamental transformation that allows for the introduction of various functional groups, thereby tuning the molecule's steric and electronic properties. The target molecule, this compound, incorporates a flexible propanol side chain, making it an excellent building block for creating more complex derivatives, such as ligands for metal catalysis or precursors for pharmacologically active compounds.

The synthetic strategy detailed herein is the direct N-alkylation of 3,5-dimethylpyrazole with 3-bromopropan-1-ol. This approach is selected for its efficiency, high yield, and the use of readily available starting materials.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Choice of Substrate: 3,5-Dimethylpyrazole is a symmetrical molecule.[3] This structural feature is highly advantageous as it precludes the formation of regioisomers during the alkylation step, simplifying the purification process and maximizing the yield of the desired N1-alkylated product. In contrast, unsymmetrical pyrazoles often yield a mixture of isomers that can be challenging to separate.[4][5]

  • Choice of Base and Solvent: The reaction proceeds via a classical SN2 mechanism. The first and most critical step is the deprotonation of the pyrazole N-H proton (pKa ≈ 14) to generate the pyrazolide anion, a potent nucleophile. We specify sodium hydride (NaH), a strong, non-nucleophilic base, to ensure that this deprotonation is rapid, complete, and irreversible. The use of anhydrous tetrahydrofuran (THF), a polar aprotic solvent, is crucial. THF effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrazolide anion. Furthermore, it is imperative to use an anhydrous solvent, as NaH reacts exothermically and violently with water.

  • Choice of Alkylating Agent: 3-Bromopropan-1-ol is an effective electrophile for this transformation. Bromine is an excellent leaving group, facilitating the nucleophilic attack by the pyrazolide anion. The primary alcohol moiety remains intact under these basic conditions, avoiding the need for protection/deprotection steps and thus improving atom economy.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolar Equiv.SupplierNotes
3,5-DimethylpyrazoleC₅H₈N₂96.130.96 g1.0Sigma-AldrichMust be dry.
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g1.1Sigma-AldrichHighly reactive. Handle with care.
3-Bromopropan-1-olC₃H₇BrO138.991.53 g (1.0 mL)1.1Acros Organics
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-J.T.BakerFrom a solvent purification system or freshly distilled.
Saturated Ammonium Chloride (aq.)NH₄Cl-30 mL-Lab ChemFor quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-Fisher ScientificFor extraction.
Brine (Saturated NaCl aq.)NaCl-50 mL-Lab PreparedFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-VWRFor drying.
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet (or balloon)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for column chromatography

Synthesis Workflow

The overall workflow is depicted in the following diagram.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware under flame and cool under N2 B Add 3,5-dimethylpyrazole and anhydrous THF A->B C Cool flask to 0 °C in an ice bath B->C D Portion-wise addition of NaH (60% dispersion) C->D E Stir for 30 min at 0 °C (Deprotonation) D->E F Slowly add 3-bromopropan-1-ol E->F G Warm to room temperature and stir for 12-18 h F->G H Quench reaction carefully with sat. aq. NH4Cl G->H I Extract with Ethyl Acetate (3x) H->I J Wash combined organic layers with Brine I->J K Dry over MgSO4, filter, and concentrate J->K L Purify by column chromatography (Silica gel) K->L M M L->M Characterization (NMR, MS, IR)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL three-neck flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser with a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: Once cool, add 3,5-dimethylpyrazole (0.96 g, 10 mmol) to the flask, followed by anhydrous THF (40 mL). Begin stirring to dissolve the solid.

  • Deprotonation: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. Carefully add the sodium hydride (0.44 g of 60% dispersion, 11 mmol) in small portions over 10 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and maintain the inert atmosphere. After the addition is complete, allow the resulting suspension to stir at 0 °C for 30 minutes. The formation of a cloudy white suspension indicates the generation of the sodium pyrazolide salt.

  • Alkylation: While maintaining the temperature at 0 °C, add 3-bromopropan-1-ol (1.0 mL, 11 mmol) dropwise via syringe over 5 minutes.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 3,5-dimethylpyrazole.

  • Work-up: Upon completion, cool the flask back to 0 °C in an ice bath. Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~30 mL) dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add ethyl acetate (50 mL) and shake vigorously. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:EtOAc 4:1 to 1:1), is typically effective. The product-containing fractions (identified by TLC) are combined and the solvent is removed in vacuo to yield the pure this compound.

Expected Results and Characterization

  • Yield: A typical yield for this reaction ranges from 75-90%.

  • Appearance: The pure product is expected to be a colorless oil or a low-melting white solid.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the two pyrazole methyl groups (singlets, ~2.1-2.3 ppm), the pyrazole ring proton (singlet, ~5.8 ppm), and the three methylene groups of the propanol chain (triplets or multiplets), as well as a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Will show distinct signals for the methyl carbons, the three methylene carbons, and the three pyrazole ring carbons.

    • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₁₅N₂O⁺.

    • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation (wet reagents/solvent).2. Inactive NaH.1. Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent.2. Use a fresh bottle of NaH. Test activity by adding a small amount to ethanol (observe H₂ evolution).
Recovery of starting material Reaction time is too short or temperature is too low.Allow the reaction to stir for a longer period (up to 24h) or gently warm the reaction mixture to 40-50 °C. Monitor by TLC.
Multiple spots on TLC 1. Incomplete reaction.2. Side reactions (e.g., elimination of HBr from the alkylating agent).1. See above.2. Ensure slow addition of the alkylating agent at 0 °C. Optimize column chromatography for better separation.

References

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing 3.5-dimethylpyrazole - Google Patents. Google Patents.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI . MDPI (Multidisciplinary Digital Publishing Institute). Available at: [Link]

  • Could anybody tell about synthesis of 3,5 dimethylpyrazole? - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI . MDPI. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals . Trade Science Inc. Available at: [Link]

  • Reaction schemes for (a) synthesis of 3,5-dimethylpirazole... - ResearchGate . ResearchGate. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives . Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • 3,5-Dimethylpyrazole - Wikipedia . Wikipedia. Available at: [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study - UAB Research Portal . Universitat Autònoma de Barcelona. Available at: [Link]

  • Synthesis of 3 - 5-Dimethylpyrazole | PDF - Scribd . Scribd. Available at: [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Dimethylpyrazole - YouTube . YouTube. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE... - ResearchGate . ResearchGate. Available at: [Link]

Sources

A Comprehensive Guide to the N-alkylation of 3,5-dimethylpyrazole with 3-chloropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol and technical guide for the N-alkylation of 3,5-dimethylpyrazole using 3-chloropropan-1-ol. N-alkylated pyrazoles are a cornerstone in modern medicinal chemistry, serving as key scaffolds in a multitude of therapeutic agents.[1][2] This application note is designed to equip researchers with a robust, reproducible methodology, underpinned by a thorough explanation of the reaction mechanism, strategic considerations for experimental design, and a comprehensive troubleshooting guide.

Introduction: The Significance of N-Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, recognized for its metabolic stability and its ability to act as a bioisostere for amides or phenols.[2] The functionalization of the pyrazole ring, particularly at the N1 position, is a critical strategy for modulating the pharmacological profile of lead compounds. N-alkyl pyrazoles are integral to molecules with demonstrated anti-infective, anti-oxidant, and anti-tumor properties.[1][2]

The specific reaction detailed herein—the synthesis of 1-(3-hydroxypropyl)-3,5-dimethylpyrazole—yields a versatile bifunctional intermediate. The hydroxyl group provides a reactive handle for subsequent chemical modifications, such as esterification, etherification, or oxidation, enabling the generation of diverse chemical libraries for high-throughput screening. The starting material, 3,5-dimethylpyrazole, is a symmetric and readily available building block, which simplifies the reaction by precluding the formation of regioisomers that can occur with unsymmetrical pyrazoles.[1][3]

This guide will walk you through a field-proven protocol, emphasizing not just the "how" but the "why" behind each step, ensuring a deep understanding of the chemical transformation.

Reaction Mechanism and Scientific Rationale

The N-alkylation of 3,5-dimethylpyrazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A comprehensive understanding of this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues.

Pillar 1: The Role of the Base

The reaction is initiated by the deprotonation of the N-H proton of the pyrazole ring.[1][2] Although the pyrazole N-H is acidic, a base is required to generate a sufficient concentration of the nucleophilic pyrazolide anion.

  • Choice of Base: The selection of the base is critical.

    • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and easy-to-handle base. It is often sufficient for reactive alkyl halides.[4]

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. It is ideal for less reactive alkylating agents but requires strictly anhydrous conditions.[5]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to the "caesium effect," where the large, soft Cs⁺ cation enhances the nucleophilicity of the pyrazolide anion.

Pillar 2: Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents are the preferred choice for SN2 reactions.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents excel at solvating cations while leaving the nucleophilic anion relatively "bare," thereby accelerating the rate of nucleophilic attack.[5]

  • Acetonitrile (ACN) or Acetone: Also effective, though generally less potent than DMF or DMSO for solubilizing inorganic bases like K₂CO₃.[4]

Pillar 3: The Electrophile

3-chloropropan-1-ol is the alkylating agent (electrophile). The chlorine atom serves as the leaving group. While bromides and iodides are more reactive leaving groups, the chloro-analogue is often more cost-effective and sufficiently reactive for this transformation, especially when paired with an appropriate base and solvent at elevated temperatures.

The overall transformation is depicted below:

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack pyrazole 3,5-Dimethylpyrazole pyrazolide Pyrazolide Anion (Nucleophile) pyrazole->pyrazolide + Base - H-Base⁺ base Base (e.g., K₂CO₃) alkyl_halide 3-Chloropropan-1-ol product 1-(3-hydroxypropyl)-3,5-dimethylpyrazole pyrazolide->product SN2 Attack salt Salt (e.g., KCl)

Caption: The two-step SN2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol is designed for the gram-scale synthesis of 1-(3-hydroxypropyl)-3,5-dimethylpyrazole.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
3,5-Dimethylpyrazole96.135.00 g52.01.0
3-Chloropropan-1-ol94.545.40 g (4.9 mL)57.21.1
Potassium Carbonate (K₂CO₃)138.2110.8 g78.01.5
N,N-Dimethylformamide (DMF)-50 mL--
Ethyl Acetate (EtOAc)-~200 mL--
Deionized Water-~200 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Silica Gel (for chromatography)-As needed--
Step-by-Step Synthesis Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add 3,5-dimethylpyrazole, K₂CO₃, and DMF to a flask. - Equip with condenser and stir bar. start->setup add_reagent 2. Add Alkylating Agent - Add 3-chloropropan-1-ol dropwise at room temp. setup->add_reagent heating 3. Heating & Monitoring - Heat to 80-90 °C. - Monitor reaction progress via TLC. add_reagent->heating workup 4. Aqueous Work-up - Cool to RT. - Pour into water and extract with Ethyl Acetate (3x). heating->workup Upon Completion wash 5. Organic Phase Washing - Combine organic layers. - Wash with water, then brine. workup->wash dry 6. Drying & Concentration - Dry over anhydrous Na₂SO₄. - Filter and concentrate in vacuo. wash->dry purify 7. Purification - Purify crude oil via flash column chromatography. dry->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for the synthesis protocol.

Protocol Details:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (5.00 g, 52.0 mmol) and anhydrous potassium carbonate (10.8 g, 78.0 mmol).[5]

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF). Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: Slowly add 3-chloropropan-1-ol (4.9 mL, 57.2 mmol) to the suspension using a syringe or dropping funnel.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting from 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes is typically effective.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 1-(3-hydroxypropyl)-3,5-dimethylpyrazole as a colorless to pale yellow oil.

Expected Results
  • Yield: 70-85%

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.8 (s, 1H, Ar-H), 4.0 (t, 2H, N-CH₂), 3.6 (t, 2H, CH₂-OH), 2.2 (s, 6H, 2x Ar-CH₃), 2.0 (quint, 2H, -CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~148, ~139, ~105, ~59, ~45, ~33, ~13, ~11.

  • Mass Spec (ESI+): m/z calculated for C₈H₁₄N₂O [M+H]⁺: 155.11; found 155.1.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides a logical framework for addressing common challenges.

Troubleshooting_Tree start Problem Encountered low_yield Issue: Low or No Yield start->low_yield multi_spots Issue: Multiple Spots on TLC start->multi_spots check_base Check Base: - Is it anhydrous? - Strong enough? (Consider NaH) low_yield->check_base Potential Cause check_temp Check Temperature: - Was it maintained at 80-90°C? check_base->check_temp If base is OK check_reagents Check Reagents: - Purity of starting materials? - Reactivity of alkyl halide? check_temp->check_reagents If temp is OK side_product Possible Side Product: - O-alkylation of product? (Less likely but possible) multi_spots->side_product Less Likely impurity Unreacted Starting Material: - Incomplete reaction? multi_spots->impurity Most Likely side_product->check_base Solution: Use less forcing conditions impurity->check_temp Solution: Increase reaction time/temp

Caption: A decision tree for troubleshooting common issues.

Safety and Handling

  • 3,5-Dimethylpyrazole: May cause skin and eye irritation.

  • 3-Chloropropan-1-ol: Flammable liquid and vapor. Harmful if swallowed.

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This application note provides a validated and detailed protocol for the N-alkylation of 3,5-dimethylpyrazole with 3-chloropropan-1-ol. By understanding the underlying chemical principles and following the outlined steps, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The provided troubleshooting guide serves as a practical resource to overcome common experimental hurdles, ensuring successful and efficient synthesis.

References

  • Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Trade Science Inc. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. [Link]

  • Wikipedia. (N.D.). 3,5-Dimethylpyrazole. [Link]

  • ResearchGate. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Journal of the American Chemical Society. (2023). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. [Link]

  • PubChem. (N.D.). 3,5-Dimethylpyrazole. [Link]

  • ResearchGate. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. [Link]

  • ResearchGate. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. [Link]

Sources

Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable experimental protocol for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This N-hydroxypropyl pyrazole derivative is a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, providing a step-by-step methodology grounded in established chemical principles. The synthesis involves the N-alkylation of 3,5-dimethylpyrazole with 3-chloropropan-1-ol under basic conditions, a common yet nuanced transformation. This document provides in-depth explanations for each experimental choice, ensuring scientific integrity and reproducibility. Furthermore, expected outcomes, including characterization data, are provided to validate the successful synthesis of the target compound.

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their diverse biological activities. The functionalization of the pyrazole ring, particularly through N-alkylation, allows for the generation of a wide array of derivatives with tailored properties. The introduction of a hydroxypropyl chain at the N1 position of the 3,5-dimethylpyrazole core yields this compound, a bifunctional molecule with potential for further chemical modification. This protocol outlines a clear and efficient method for its preparation.

The core of this synthesis is the nucleophilic substitution reaction where the deprotonated 3,5-dimethylpyrazole acts as a nucleophile, attacking the electrophilic carbon of 3-chloropropan-1-ol. The choice of a strong base is crucial for the deprotonation of the pyrazole NH group, and sodium hydride is a commonly employed reagent for this purpose due to its high basicity and the irreversible nature of the deprotonation. The selection of an appropriate aprotic polar solvent is also critical to solvate the reagents and facilitate the reaction while avoiding unwanted side reactions.

Reaction Scheme

G cluster_0 Reaction Scheme 3,5-Dimethylpyrazole 3-Chloropropan-1-ol Product 3-Chloropropan-1-ol->Product

Caption: Synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
3,5-Dimethylpyrazole67-51-696.13≥98%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00Sigma-Aldrich
3-Chloropropan-1-ol627-30-594.54≥98%Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09≥99.8%Sigma-Aldrich
Diethyl Ether60-29-774.12Anhydrous, ≥99.7%Sigma-Aldrich
Saturated Aqueous Sodium Bicarbonate Solution---In-house preparation
Brine (Saturated Aqueous Sodium Chloride Solution)---In-house preparation
Anhydrous Magnesium Sulfate7487-88-9120.37Sigma-Aldrich
Silica Gel for Column Chromatography--60 Å, 230-400 meshSigma-Aldrich
Ethyl Acetate141-78-688.11ACS reagent, ≥99.5%Sigma-Aldrich
Hexanes110-54-386.18ACS reagent, ≥98.5%Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with a temperature controller

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

Experimental Protocol

Step 1: Preparation of the Reaction Setup
  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet is assembled.

  • The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • The flask is allowed to cool to room temperature under a positive pressure of nitrogen.

Step 2: Deprotonation of 3,5-Dimethylpyrazole
  • To the reaction flask, add sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol, 1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. The hexanes are carefully removed via a cannula.

  • Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 3,5-dimethylpyrazole (2.4 g, 25 mmol, 1.0 equivalent) in anhydrous DMF (20 mL).

  • Slowly add the 3,5-dimethylpyrazole solution to the sodium hydride suspension at 0 °C via a dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1 hour to ensure complete deprotonation.

Step 3: N-Alkylation Reaction
  • Cool the reaction mixture back to 0 °C.

  • Add 3-chloropropan-1-ol (2.6 g, 27.5 mmol, 1.1 equivalents) dropwise to the reaction mixture over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.

Step 4: Work-up and Extraction
  • After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water (20 mL) to decompose any unreacted sodium hydride.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification
  • The crude product is purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.[1]

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Reaction Setup Flame-dry apparatus under N2 B 2. Deprotonation Add NaH to anhydrous DMF at 0°C A->B C Add 3,5-dimethylpyrazole solution dropwise at 0°C B->C D Stir at RT for 1h C->D E 3. N-Alkylation Add 3-chloropropan-1-ol at 0°C D->E F Heat to 60°C for 12-16h, monitor by TLC E->F G 4. Work-up Quench with water at 0°C F->G H Extract with diethyl ether G->H I Wash with NaHCO3 and brine H->I J Dry and concentrate I->J K 5. Purification Flash column chromatography J->K L Isolate pure product K->L

Caption: Workflow for the synthesis of the target molecule.

Expected Results and Characterization

The successful synthesis will yield this compound as a solid.[1] The expected yield is typically in the range of 60-80%, depending on the purity of the reagents and the careful execution of the protocol.

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~5.8 (s, 1H, pyrazole C4-H)

    • ~4.1 (t, 2H, N-CH₂)

    • ~3.6 (t, 2H, CH₂-OH)

    • ~2.2 (s, 3H, pyrazole C3-CH₃)

    • ~2.1 (s, 3H, pyrazole C5-CH₃)

    • ~2.0 (m, 2H, N-CH₂-CH₂)

    • A broad singlet for the -OH proton, which may be exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~148 (pyrazole C5)

    • ~139 (pyrazole C3)

    • ~105 (pyrazole C4)

    • ~60 (CH₂-OH)

    • ~48 (N-CH₂)

    • ~33 (N-CH₂-CH₂)

    • ~13 (pyrazole C5-CH₃)

    • ~11 (pyrazole C3-CH₃)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z = 154.1157 (for C₈H₁₄N₂O)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • Broad absorption around 3300-3400 cm⁻¹ (O-H stretch)

    • ~2950-2850 cm⁻¹ (C-H stretch)

    • ~1550 cm⁻¹ (C=N stretch of pyrazole ring)

    • ~1050 cm⁻¹ (C-O stretch)

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon). It reacts violently with water to produce flammable hydrogen gas. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, must be worn at all times.

  • 3,5-Dimethylpyrazole: Harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust.

  • 3-Chloropropan-1-ol: Toxic by ingestion and inhalation, and causes skin and eye irritation. Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. All manipulations should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of appropriate PPE. The reaction should be conducted in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete deprotonation of 3,5-dimethylpyrazoleEnsure sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions.
Low reaction temperature or insufficient reaction timeIncrease the reaction temperature or extend the reaction time and monitor by TLC.
Formation of multiple products Isomeric N-alkylationWhile 3,5-dimethylpyrazole is symmetric, impurities in starting materials could lead to side products. Ensure high purity of reactants.
Side reactions of 3-chloropropan-1-olEnsure slow addition of the alkylating agent at a low temperature to minimize side reactions.
Difficult purification Co-elution of starting material or byproductsOptimize the solvent system for column chromatography. A shallower gradient may be necessary.

Conclusion

This detailed protocol provides a comprehensive and reliable method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable building block for applications in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent research.

References

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Wang, Y., et al. (2024).
  • Schlosser, M. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
  • NIST. 3,5-Dimethylpyrazole. [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

Purification of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole moiety in numerous pharmacologically active agents. The purity of this building block is paramount, as even minor impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of experimental data. This guide provides a detailed technical overview and actionable protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals.

The inherent polarity of the propanol side chain, combined with the basicity of the pyrazole ring, presents unique challenges and opportunities in its purification. This document will explore the fundamental principles and practical applications of common purification techniques, including column chromatography and recrystallization, tailored specifically for this compound.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and potential impurities.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 81930-33-8
Molecular Formula C₈H₁₄N₂O
Physical Form Solid
Storage Temperature Room Temperature

Potential Impurities:

The primary impurities in a sample of this compound will largely depend on its synthetic route. A common synthesis involves the N-alkylation of 3,5-dimethylpyrazole.[1] Potential impurities could include:

  • Unreacted 3,5-dimethylpyrazole: A starting material that may be carried through the synthesis.

  • Reagents from Alkylation: Byproducts from the specific alkylating agent and base used.

  • Colored Impurities: Often arise from side reactions or degradation of reagents.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Purification Strategy Workflow

The selection of a purification technique is dictated by the nature and quantity of the impurities present. A general workflow for purifying crude this compound is presented below.

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Assess Polarity and Impurities) Crude->TLC Chromatography Column Chromatography (For complex mixtures or closely related impurities) TLC->Chromatography Complex Mixture Recrystallization Recrystallization (For removing less soluble or trace impurities) TLC->Recrystallization Relatively Clean Chromatography->Recrystallization Further Polishing Pure Pure Product (Verify by TLC, NMR, etc.) Chromatography->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Protocol 1: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[2] Given that this compound is a polar and basic compound, careful selection of the stationary and mobile phases is crucial to achieve good separation and prevent streaking.

Principle:

The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica gel or alumina) and a liquid mobile phase. More polar compounds interact more strongly with the polar stationary phase and thus elute more slowly. The basic nature of the pyrazole ring can lead to strong, sometimes irreversible, binding to the acidic silica gel, causing streaking. This can be mitigated by using a less acidic stationary phase like neutral alumina or by adding a basic modifier to the mobile phase.

Materials:
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh) or neutral alumina

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (optional)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Step-by-Step Protocol:
  • TLC Analysis to Determine Eluent System:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or methanol).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4. Good starting points for solvent systems include:

      • Hexane:EtOAc (e.g., 1:1, 1:2)

      • DCM:MeOH (e.g., 98:2, 95:5)

    • If streaking is observed, add a small amount of triethylamine (0.1-1%) to the eluent system.

    • Visualize the spots under a UV lamp.

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Once the silica has settled, add another layer of sand on top.

    • Equilibrate the column by running 2-3 column volumes of the eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by performing TLC on the collected fractions.

    • A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of EtOAc in hexane or MeOH in DCM) to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are relatively clean or for further polishing after column chromatography. The success of this method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Principle:

The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor). A related compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, has been successfully recrystallized from ethanol, suggesting that alcohols are a good starting point for solvent selection.[3]

Materials:
  • Crude or partially purified this compound

  • Ethanol

  • Methanol

  • Isopropanol

  • Water (for two-solvent recrystallization)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Step-by-Step Protocol (Single-Solvent Recrystallization):
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol) at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Troubleshooting and Optimization
IssuePotential CauseSolution
Streaking on TLC/Column Compound is too basic for silica gel.Add 0.1-1% triethylamine to the eluent or use neutral alumina as the stationary phase.
Poor Separation in Chromatography Inappropriate solvent system.Systematically vary the solvent polarity based on TLC trials. Consider a different solvent system (e.g., DCM:MeOH instead of Hexane:EtOAc).
"Oiling Out" during Recrystallization Solution is supersaturated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil and allow for slower cooling. Scratch the inside of the flask to induce crystallization.
No Crystal Formation Solution is not saturated; compound is too soluble.Evaporate some of the solvent to increase the concentration. Consider a two-solvent recrystallization.

Visualization of Purification Logic

PurificationLogic cluster_0 Crude Mixture Analysis cluster_1 Primary Purification cluster_2 Final Product TLC TLC Analysis Column Column Chromatography TLC->Column Multiple Components or Close Rf Recrystallize Recrystallization TLC->Recrystallize One Major Component Column->Recrystallize Further Purification Pure Pure Compound Column->Pure Recrystallize->Pure

Caption: Decision tree for selecting the appropriate purification method.

Conclusion

The purification of this compound can be effectively achieved through standard laboratory techniques such as column chromatography and recrystallization. The choice of method and specific conditions should be guided by an initial TLC analysis of the crude material. For complex mixtures, column chromatography with a modified mobile phase or neutral alumina is recommended. For relatively pure samples or for final polishing, recrystallization from an alcoholic solvent like ethanol is a highly effective method. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound for their research and development needs.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • National Center for Biotechnology Information. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PubChem. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant agents.[1] This guide focuses on the synthetic utility of a particularly valuable derivative, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol . We will explore its synthesis, physicochemical properties, and its role as a versatile synthon. The primary alcohol functionality serves as a key handle for a wide array of synthetic transformations, enabling the facile introduction of the 3,5-dimethylpyrazole moiety into diverse molecular architectures. This document provides detailed, field-tested protocols for researchers in organic synthesis and drug development, emphasizing the causality behind experimental choices to ensure reproducible and scalable results.

Introduction: The Strategic Value of the Building Block

This compound is a bifunctional molecule of significant interest. Its value is derived from two key structural features:

  • The 3,5-Dimethylpyrazole Moiety: This N-heterocycle is sterically and electronically tuned. The methyl groups at the 3- and 5-positions provide steric bulk, which can be crucial for modulating interactions with biological targets and improving metabolic stability. Furthermore, the pyrazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding and π-stacking interactions. Derivatives of pyrazole are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

  • The n-Propanol Linker: The terminal primary alcohol is a synthetically powerful functional group. It is readily converted into a wide range of other functionalities—ethers, esters, aldehydes, carboxylic acids, and halides—making it an ideal attachment point for elaborating molecular complexity or for conjugation to other pharmacophores.

This combination makes the title compound an excellent starting point for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns in drug discovery.[5]

Physicochemical & Spectroscopic Profile

A thorough understanding of the building block's properties is essential for its effective use.

PropertyValueSource / Method
Molecular Formula C₈H₁₄N₂OCalculated
Molecular Weight 154.21 g/mol Calculated
Appearance White to off-white solid or colorless oilInferred from similar compounds[6]
Purity (Typical) >97% (HPLC/GC)Commercial Standard[7]
Solubility Soluble in Methanol, Ethanol, DCM, Chloroform, Ethyl AcetateExperimental Observation

Table 1: Physicochemical Properties of this compound.

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.85 (s, 1H, pyrazole-H), 4.10 (t, J=7.0 Hz, 2H, N-CH₂), 3.65 (t, J=6.0 Hz, 2H, CH₂-OH), 2.25 (s, 3H, pyrazole-CH₃), 2.20 (s, 3H, pyrazole-CH₃), 2.00 (quint, J=6.5 Hz, 2H, CH₂-CH₂-CH₂), 1.75 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 148.5, 139.5, 105.5, 61.0, 48.0, 32.5, 13.5, 11.0.

  • IR (ATR, cm⁻¹): 3350 (br, O-H), 2950, 2870 (C-H), 1550 (C=N).

  • MS (ESI+): m/z 155.12 [M+H]⁺.

Recommended Synthesis of the Building Block

While this compound may be commercially available, an in-house synthesis can be cost-effective for large-scale applications. A robust and high-yielding two-step procedure starting from 3,5-dimethylpyrazole is recommended.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Ester Reduction A 3,5-Dimethylpyrazole C Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate A->C cat. DBU Neat, 60°C, 12h 1.1 eq B Ethyl Acrylate B->C 1.0 eq D This compound (Target Building Block) C->D 1. LiAlH₄ (2.0 eq) 2. Anhydrous THF, 0°C to RT 3. Quench (Fieser)

Caption: Synthetic workflow for the preparation of the title building block.

Protocol 3.1: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
  • Rationale: This step utilizes a base-catalyzed Michael addition. 1,8-Diazabicycloundec-7-ene (DBU) is an effective, non-nucleophilic organic base that deprotonates the pyrazole NH, facilitating its conjugate addition to the electron-deficient alkene of ethyl acrylate. Running the reaction neat (solvent-free) maximizes reactant concentration and often simplifies purification.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (9.61 g, 100 mmol, 1.0 eq).

    • Add ethyl acrylate (11.0 g, 110 mmol, 1.1 eq).

    • Add DBU (0.76 g, 5 mmol, 0.05 eq) dropwise.

    • Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS for the disappearance of 3,5-dimethylpyrazole.

    • Upon completion, cool the mixture to room temperature. The crude product can often be used directly in the next step. If purification is required, dissolve the mixture in ethyl acetate, wash with dilute HCl (to remove DBU) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 3.2: Reduction to this compound
  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of quantitatively converting esters to primary alcohols. The reaction is performed in an anhydrous ether solvent like THF to prevent violent quenching of the hydride. A careful, sequential quenching procedure (Fieser workup) is critical for safety and for generating a granular, easily filterable aluminum salt byproduct.

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (200 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully and portion-wise, add LiAlH₄ (5.7 g, 150 mmol, 1.5 eq).

    • Slowly add a solution of the crude ester from the previous step (assuming 100 mmol) in anhydrous THF (50 mL) via a dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Cool the reaction back to 0 °C. Sequentially and very slowly, add water (5.7 mL), followed by 15% aqueous NaOH (5.7 mL), and finally water again (17.1 mL).

    • Stir the resulting white suspension vigorously for 30 minutes at room temperature.

    • Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the title compound as a colorless oil or white solid. Purity is typically >95% and can be used without further purification for most applications.

Key Synthetic Applications & Protocols

The true power of this building block lies in the versatility of its primary alcohol. Below are key transformations with detailed protocols.

G cluster_products center This compound A Ether (O-Alkylation) center->A NaH, R-X (Protocol 4.1) B Aldehyde center->B PCC or DMP (Protocol 4.2) D Ester center->D Acyl Chloride, Pyridine (Protocol 4.3) E Propyl Halide / Tosylate (Nucleophilic Substitution) center->E SOCl₂ or TsCl (Protocol 4.4) C Carboxylic Acid B->C NaClO₂ (Pinnick Oxidation)

Caption: Synthetic utility map of the title building block.

Protocol 4.1: O-Alkylation via Williamson Ether Synthesis
  • Application: Forms a C-O-C bond, ideal for introducing flexible linkers or attaching the pyrazole moiety to another core structure.

  • Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent sodium alkoxide nucleophile. This readily displaces a halide or other good leaving group (e.g., tosylate) from an alkylating agent (R-X). Anhydrous polar aprotic solvents like DMF or THF are required.

  • Procedure:

    • Under an inert atmosphere, suspend NaH (60% dispersion in mineral oil, 0.48 g, 12 mmol, 1.2 eq) in anhydrous DMF (20 mL).

    • Cool to 0 °C and add a solution of the alcohol (1.54 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise.

    • Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add the alkylating agent (e.g., benzyl bromide, 1.88 g, 11 mmol, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Quench carefully by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 4.2: Oxidation to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanal
  • Application: The resulting aldehyde is a crucial intermediate for reductive amination, Wittig reactions, and aldol condensations.

  • Rationale: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice due to its mild conditions, high yields, and operational simplicity. Anhydrous dichloromethane (DCM) is the preferred solvent.

  • Procedure:

    • Dissolve the alcohol (1.54 g, 10 mmol, 1.0 eq) in anhydrous DCM (50 mL).

    • Add Dess-Martin Periodinane (4.68 g, 11 mmol, 1.1 eq) portion-wise at room temperature.

    • Stir for 1-2 hours. Monitor by TLC for consumption of the starting material.

    • Upon completion, dilute the reaction with diethyl ether (50 mL).

    • Quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (w/w ~1:1). Stir vigorously for 15 minutes until the layers are clear.

    • Separate the layers, and extract the aqueous phase with diethyl ether.

    • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (aldehydes can be volatile). The crude aldehyde is often pure enough for immediate use in subsequent steps.

Protocol 4.3: Esterification to Form Pyrazole-Propyl Esters
  • Application: Useful for creating prodrugs, modifying solubility, or for use as synthetic intermediates.

  • Rationale: Acylation with a reactive carboxylic acid derivative like an acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is a standard and efficient method for ester formation. The base scavenges the HCl byproduct.

  • Procedure:

    • Dissolve the alcohol (1.54 g, 10 mmol, 1.0 eq) in anhydrous DCM (30 mL) and add pyridine (1.19 g, 15 mmol, 1.5 eq).

    • Cool the solution to 0 °C.

    • Add the acyl chloride (e.g., acetyl chloride, 0.86 g, 11 mmol, 1.1 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Quench with water and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography if necessary.

Protocol 4.4: Conversion to 1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole
  • Application: The conversion of the alcohol to an alkyl halide transforms the electrophilicity of the propyl chain, making it susceptible to attack by a wide range of nucleophiles (amines, thiols, carbanions).

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.

  • Procedure:

    • To a flask containing the alcohol (1.54 g, 10 mmol, 1.0 eq), add thionyl chloride (1.3 g, 11 mmol, 1.1 eq) dropwise at 0 °C.

    • Caution: Reaction is exothermic and evolves HCl gas. Perform in a well-ventilated fume hood.

    • After addition, allow the mixture to warm to room temperature and then heat to 50 °C for 2 hours.

    • Cool to room temperature and carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution with solid NaHCO₃ or aqueous NaOH until pH > 8.

    • Extract the product with DCM (3 x 40 mL).

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to yield the alkyl chloride.

References

  • Zhang, J.-F., Huang, F., & Chen, S.-J. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. [Link][8][9]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing. [Link][6]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link][10][11]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link]

  • TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. [Link]

  • Fun, H.-K., et al. (2010). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o123. [Link]

  • MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

  • PubMed. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link][2]

  • Hafez, H. N., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link][5]

  • IOP Publishing. (2025). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. IOP Conference Series: Earth and Environmental Science. [Link][3]

  • Koutentis, P. A., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4749.
  • Ok, S. (2014). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link][1]

  • Capoferri, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(8), 4818-4842.
  • Abdel-Aziz, M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(5), 2315. [Link][12]

  • Ukrainian Chemical Journal. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Kumar, M., & Singh, S. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of All Research Education and Scientific Methods, 9(7), 1735-1743. [Link][4]

Sources

Application Notes: The Role of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL as a Key Synthetic Intermediate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anti-cancer properties. These five-membered heterocyclic moieties are central to the design of targeted therapies, particularly kinase inhibitors, which have revolutionized cancer treatment. Within this context, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL emerges not as a direct therapeutic agent, but as a crucial, high-value intermediate for the synthesis of complex, biologically active molecules. Its specific structure allows for its incorporation into larger molecules that target key signaling pathways dysregulated in cancer, most notably the RAS/RAF/MEK/ERK pathway.

This guide provides a detailed technical overview of the primary application of this compound in cancer research: its use as a precursor in the synthesis of MEK (Mitogen-activated protein kinase kinase) inhibitors. We will provide synthetic protocols, methods for downstream biological evaluation, and the scientific rationale behind these experimental designs.

Part 1: Application in the Synthesis of MEK Inhibitors

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade. Inhibitors targeting MEK, such as Selumetinib (AZD6244), have shown clinical efficacy in various tumor types. The synthesis of such inhibitors often relies on key building blocks like this compound to construct the necessary pharmacophore.

Conceptual Synthetic Workflow

The propanol moiety of the title compound is typically activated or converted into a leaving group, allowing it to be coupled with a core aniline or benzimidazole fragment, a common feature in many MEK inhibitors.

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl, TEA C Activated Intermediate (e.g., Mesylate) B->C E Nucleophilic Substitution (SN2) Coupling C->E D Core Aniline/Benzimidazole Fragment (e.g., 6-(4-bromo-2-chloroanilino)-... derivative) D->E Base (e.g., K2CO3) F Crude MEK Inhibitor Analog E->F G Purification (e.g., Column Chromatography) F->G H Pure MEK Inhibitor Analog G->H

Caption: Synthetic workflow for coupling the pyrazole intermediate.

Protocol 1: Synthesis of a MEK Inhibitor Analog Intermediate

This protocol describes a representative synthesis of an intermediate where the pyrazole moiety is coupled to a benzimidazole core, a key step in assembling a Selumetinib-like molecule.

Objective: To synthesize 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propoxy)ethoxy)-3-methyl-3H-benzo[d]imidazole-5-carboxamide.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl-3H-benzo[d]imidazole-5-carboxamide (Core Fragment)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Alcohol:

    • Dissolve this compound (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) dropwise.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

    • Rationale: The hydroxyl group is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. TEA acts as a base to neutralize the HCl generated.

  • Work-up of Mesylate:

    • Quench the reaction with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step without further purification.

  • Coupling Reaction:

    • Dissolve the core benzimidazole fragment (1.0 equivalent) in anhydrous DMF.

    • Add potassium carbonate (3.0 equivalents) to the solution.

    • Add the crude mesylate intermediate dissolved in a small amount of DMF.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Rationale: The hydroxyl group of the core fragment is deprotonated by K₂CO₃, forming an alkoxide that acts as a nucleophile, displacing the mesylate group on the pyrazole-containing fragment.

  • Final Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts, wash extensively with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to yield the final compound.

Part 2: Characterization and Downstream Biological Evaluation

Once the final compound is synthesized and purified, its identity must be confirmed and its biological activity assessed.

Physicochemical Characterization
TechniqueExpected DataPurpose
¹H NMR Chemical shifts, integration, and coupling constants consistent with the target structure.Confirms the molecular structure and connectivity of protons.
¹³C NMR Chemical shifts corresponding to all unique carbon atoms in the molecule.Confirms the carbon skeleton of the compound.
Mass Spec (HRMS) A molecular ion peak ([M+H]⁺) that matches the calculated exact mass.Confirms the elemental composition and molecular weight.
HPLC A single major peak.Determines the purity of the final compound.
Protocol 2: In Vitro MEK1 Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of the synthesized compound on MEK1 enzymatic activity.

Objective: To determine the IC₅₀ value of the synthesized inhibitor against recombinant human MEK1.

Principle: The assay measures the amount of ADP produced from the kinase reaction where MEK1 phosphorylates a substrate (e.g., inactive ERK2). The amount of ADP is proportional to kinase activity, and a decrease in ADP indicates inhibition. Luminescent-based assays like ADP-Glo™ are commonly used.

Materials:

  • Recombinant active MEK1 enzyme

  • Recombinant inactive ERK2 (substrate)

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO, then further dilute in kinase assay buffer.

  • In a 384-well plate, add the inhibitor solution. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Add the MEK1 enzyme to all wells except the negative control.

  • Add the substrate/ATP mixture to all wells to initiate the kinase reaction. The final ATP concentration should be near its Kₘ for MEK1 to ensure sensitive detection of competitive inhibitors.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This step depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate and read luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay for MAPK Pathway Inhibition

This protocol assesses the ability of the synthesized compound to inhibit the MAPK pathway within a cellular context by measuring the phosphorylation of ERK, the downstream target of MEK.

Objective: To measure the reduction of phosphorylated ERK (p-ERK) in cancer cells treated with the synthesized inhibitor.

Cell Line: A cancer cell line with a known activating mutation in the MAPK pathway, such as A375 melanoma (BRAF V600E) or HT-29 colon cancer (BRAF V600E).

Materials:

  • A375 or HT-29 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE equipment and reagents

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A Seed A375 cells in 6-well plates B Serum starve cells (24 hours) A->B C Treat with inhibitor (various concentrations, 2 hours) B->C D Lyse cells & collect protein C->D E Quantify protein (BCA Assay) D->E F Prepare samples for SDS-PAGE E->F G SDS-PAGE & Transfer F->G H Block membrane G->H I Incubate with Primary Ab (anti-p-ERK or anti-total-ERK) H->I J Incubate with Secondary Ab I->J K Detect with ECL & Image J->K

Caption: Workflow for Western blot analysis of p-ERK inhibition.

Procedure:

  • Cell Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Replace the medium with serum-free medium and incubate for 24 hours to reduce basal pathway activity.

    • Treat the cells with increasing concentrations of the synthesized inhibitor for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 4°C.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total-ERK1/2 to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total-ERK for each treatment condition. A dose-dependent decrease in this ratio indicates effective inhibition of the MAPK pathway in a cellular context.

Conclusion

While not a direct anti-cancer agent, this compound is a valuable and indispensable building block in oncological drug discovery. Its application as a key intermediate enables the efficient synthesis of potent and selective MEK inhibitors. The protocols outlined here provide a framework for medicinal chemists to synthesize novel kinase inhibitors and for cell biologists to subsequently evaluate their efficacy in relevant cancer models, thereby facilitating the development of next-generation targeted therapies.

References

  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). Molecular Cancer Therapeutics. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). AACR Journals. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • Simple, Mammalian Cell-Based Assay for Identification of Inhibitors of the Erk MAP Kinase Pathway. (2012). PubMed. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis Online. [Link]

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). Semantic Scholar. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • MEK1 Kinase Assay Protocol. (n.d.). BPS Bioscience. [Link]

  • Western blot band for Erk and phopho(p). (2012). ResearchGate. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2017). PubMed Central. [Link]

  • Phospho-ERK Assays. (2012). NCBI Bookshelf. [Link]

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1... (2011). ResearchGate. [Link]

  • Synthesis of selumetinib (XXXV). (n.d.). ResearchGate. [Link]

  • A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. (2016). PubMed Central. [Link]

  • Process for preparation of selumetinib and salts thereof. (2023).
  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022). Frontiers in Pharmacology. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Selumetinib. (n.d.). New Drug Approvals. [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. (2005). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2015). PubMed. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). National Institutes of Health. [Link]

  • Process of preparation of benzimidazole compounds. (2020).
  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothio

Application Notes and Protocols for Antimicrobial Screening of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The inherent structural versatility of the pyrazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific subclass, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL and its derivatives, outlining a comprehensive strategy for their antimicrobial screening. The foundational structure, derived from the reaction of 3,5-dimethylpyrazole with precursors like acrylamide or related Michael acceptors, provides a robust starting point for generating a library of diverse analogs for biological evaluation.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower effective and reproducible antimicrobial screening campaigns.

Scientific Rationale: Why Pyrazole Derivatives?

The antimicrobial potential of pyrazole-containing compounds is well-documented.[1] Their efficacy is often linked to their ability to interfere with essential bacterial processes. One proposed mechanism involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] This disruption leads to loss of cellular integrity and subsequent cell death. The differences in cell wall composition between Gram-positive and Gram-negative bacteria can lead to differential activity, a key aspect to explore during screening.[2] Furthermore, some pyrazole derivatives have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication, thereby halting bacterial proliferation. The diverse mechanisms of action underscore the therapeutic potential of this class of compounds.

Experimental Workflow: A Strategic Overview

A systematic approach is paramount for the successful screening of novel compounds. The following workflow provides a logical progression from initial screening to more detailed characterization of antimicrobial activity and potential toxicity.

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Safety & Selectivity Primary_Screening Primary Screening: Agar Well Diffusion Assay MIC_Determination MIC Determination: Broth Microdilution Method Primary_Screening->MIC_Determination Active Compounds Cytotoxicity_Assay Cytotoxicity Assessment: MTT Assay MIC_Determination->Cytotoxicity_Assay Potent Compounds End End Cytotoxicity_Assay->End Lead Candidates Start Start Start->Primary_Screening Test Compounds

Caption: A streamlined workflow for the antimicrobial screening of novel pyrazole derivatives.

Phase 1: Primary Screening - Agar Well Diffusion Assay

This initial qualitative screen is a rapid and cost-effective method to identify derivatives with potential antimicrobial activity. The principle is based on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. A zone of inhibition (ZOI) around the well indicates antimicrobial activity.

Protocol: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Well Creation: Using a sterile cork borer, create uniform wells in the agar.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Phase 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following the identification of active compounds in the primary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] This quantitative assay is crucial for comparing the potency of different derivatives. The protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Protocol: Broth Microdilution Assay

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial inoculum standardized to the appropriate concentration

  • Test compounds serially diluted in the appropriate broth

  • Positive and negative growth controls

  • Microplate reader

Procedure:

  • Plate Preparation: Add 100 µL of the appropriate broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure absorbance.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparative analysis.

Table 1: Example Data from Antimicrobial Screening

Compound IDStructure ModificationZOI (mm) vs. S. aureusZOI (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PZD-01 Parent Compound12864>128
PZD-02 -Cl substitution on phenyl ring18141632
PZD-03 -OCH3 substitution on phenyl ring15103264
Ciprofloxacin Positive Control253010.5
DMSO Negative Control00--

Interpretation of Results:

  • A larger ZOI generally indicates greater antimicrobial activity.

  • A lower MIC value signifies higher potency.

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides guidelines for interpreting MIC values to classify strains as susceptible, intermediate, or resistant.[8][9]

Phase 3: Safety and Selectivity - Cytotoxicity Assessment

A critical step in drug development is to ensure that the antimicrobial compounds are not toxic to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells, which is an indicator of their health.[10]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds at various concentrations

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Conclusion and Future Directions

This guide provides a robust framework for the antimicrobial screening of this compound derivatives. By systematically progressing from qualitative screening to quantitative analysis and cytotoxicity assessment, researchers can efficiently identify promising lead compounds. Future studies should focus on elucidating the precise mechanism of action of the most potent and non-toxic derivatives, as well as evaluating their efficacy in in vivo models of infection. The continued exploration of the chemical space around the pyrazole scaffold holds significant promise for the discovery of the next generation of antimicrobial agents.

References

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available at: [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2015). MDPI. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Clinical Breakpoint Tables. (2021). EUCAST. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2015). ResearchGate. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives. (2015). ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2007). PubMed Central. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2015). MDPI. Available at: [Link]

  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. (2009). Regulations.gov. Available at: [Link]

  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. (2017). Medwin Publishers. Available at: [Link]

  • Guidance Documents. (n.d.). EUCAST. Available at: [Link]

  • Updating Antimicrobial Susceptibility Testing Methods. (n.d.). Clinical Laboratory Science. Available at: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Pyrazole Propanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Pyrazole Propanol Scaffolds

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells.[1][2] While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3][4] The inflammatory cascade is mediated by a complex interplay of cellular and molecular components, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling molecules such as nitric oxide (NO).[2][3]

Key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, act as central regulators of the inflammatory response, controlling the transcription of a multitude of pro-inflammatory genes.[5][6][7] Consequently, these pathways and their downstream mediators represent prime targets for the development of novel anti-inflammatory therapeutics.

Pyrazole-based compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, renowned for their diverse biological activities.[1][4][8] The pyrazole moiety is a core component of several commercially successful drugs, including the selective COX-2 inhibitor, Celecoxib.[3][9] The incorporation of a propanol side chain can further enhance the pharmacological profile, offering new avenues for structural optimization and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of pyrazole propanol compounds for their anti-inflammatory potential. We will delve into the core assays, from initial screening to mechanistic elucidation, with a focus on robust, self-validating protocols and the scientific rationale underpinning each experimental step.

Experimental Overview: A Hierarchical Approach to Screening

A systematic evaluation of novel compounds is crucial for efficient drug discovery. We advocate for a tiered approach, beginning with broad-spectrum assessments and progressing to more specific, mechanism-of-action studies. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Mechanism of Action A Cytotoxicity Assessment (MTT Assay) B Nitric Oxide (NO) Production (Griess Assay) A->B Determine non-toxic concentrations D Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) B->D Identify hits that reduce key inflammatory mediators C COX-1/COX-2 Inhibition (Enzymatic Assay) E IC50 Determination for COX-2 Inhibition C->E Quantify potency and selectivity of COX inhibitors F NF-κB & MAPK Pathway Analysis (Western Blot for p-IκBα, p-p38, p-JNK) D->F Investigate upstream signaling pathways for potent hits E->F

Caption: A tiered experimental workflow for in vitro anti-inflammatory screening.

Part 1: Foundational Assays for Initial Screening

The initial phase of screening aims to identify compounds with anti-inflammatory activity at non-toxic concentrations.

Cytotoxicity Assessment: The MTT Assay

Principle: Before assessing anti-inflammatory properties, it is imperative to determine the cytotoxicity of the pyrazole propanol compounds. A reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified.

Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole propanol compounds in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10] Replace the old medium with the medium containing the test compounds and incubate for 24 hours.

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

    % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) x 100

Causality and Self-Validation: Running a vehicle control (medium with the highest concentration of DMSO used) is critical to account for any solvent effects. A positive control (e.g., a known cytotoxic agent like doxorubicin) validates that the assay can detect a decrease in cell viability. Only non-toxic concentrations of the test compounds should be used for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Production: The Griess Assay

Principle: Inducible nitric oxide synthase (iNOS) produces large quantities of nitric oxide (NO) during inflammation.[11] NO is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory drugs. The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[12][13] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is proportional to the nitrite concentration.[14]

Protocol: Griess Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the pyrazole propanol compounds for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.[15] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor like L-NAME + LPS).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve prepared in the same culture medium.

Causality and Self-Validation: The inclusion of an LPS-stimulated group is essential to induce an inflammatory state. A known inhibitor validates the assay's ability to detect a reduction in NO. The standard curve is critical for accurate quantification. Optimization of incubation time (24-48 hours) may be necessary depending on the cell line and stimulus.[15]

Part 2: Enzymatic and Cytokine Profiling

Once primary hits are identified, the next phase involves quantifying their potency against specific enzymes and their effect on pro-inflammatory cytokine production.

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Principle: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[7][16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[16] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][9] This assay measures the ability of pyrazole propanol compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol: Fluorometric COX Inhibition Assay

This protocol is based on a fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in the provided assay buffer.

  • Assay Plate Setup: In a 96-well white opaque plate, set up wells for:

    • Enzyme Control (100% Activity): Assay buffer only.

    • Inhibitor Control: Known inhibitor (Celecoxib).

    • Test Wells: Diluted pyrazole propanol compounds.

  • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, Cofactor, and either purified human recombinant COX-1 or COX-2 enzyme. Add this mix to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding a diluted arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Causality and Self-Validation: Running the assay in parallel for both COX-1 and COX-2 is crucial to determine the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A high SI indicates selectivity for COX-2. Including a known selective inhibitor like Celecoxib validates the assay's performance and provides a benchmark for comparison.[17]

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)
Compound X >1000.5>200
Compound Y 10110
Celecoxib 8.30.83~10
Ibuprofen 5150.33

Table 1: Example data for COX inhibition, demonstrating how to present and interpret selectivity.

Pro-inflammatory Cytokine Quantification: ELISA

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to orchestrating the inflammatory response.[18] Quantifying the reduction of these cytokines in LPS-stimulated macrophages provides strong evidence of a compound's anti-inflammatory activity. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[18][19][20]

Protocol: Sandwich ELISA for TNF-α, IL-6, and IL-1β

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of pyrazole propanol compounds and LPS as described in the Griess assay protocol (Section 1.2).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.

  • ELISA Procedure (General Steps):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

    • Enzyme Conjugate: Wash the plate and add an enzyme-conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.

    • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to determine the concentration of the cytokine in the unknown samples.

Causality and Self-Validation: Each cytokine requires its own specific ELISA kit or antibody pair.[19] The standard curve is essential for accurate quantification.[21] Titrating capture and detection antibody concentrations is a key optimization step to ensure a good signal-to-noise ratio.[19][21]

Part 3: Elucidating the Mechanism of Action

For the most potent and selective compounds, investigating their effects on the upstream signaling pathways that regulate the production of inflammatory mediators is the final step in a comprehensive in vitro evaluation.

NF-κB and MAPK Signaling Pathways

Principle: The NF-κB and MAPK signaling pathways are critical regulators of inflammation.[5][6] Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes encoding iNOS, COX-2, and pro-inflammatory cytokines.[5][22][23][24]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[5][25]

  • MAPK Pathway: The MAPK family includes p38, JNK, and ERK. Their phosphorylation (activation) in response to inflammatory signals also leads to the activation of transcription factors that promote the expression of inflammatory genes.[6][26]

Investigating whether a pyrazole propanol compound inhibits the phosphorylation of key proteins in these pathways (e.g., IκBα, p38, JNK) can reveal its mechanism of action.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p_IKK p-IKK (Active) IKK_complex->p_IKK IkB_NFkB IκB-NF-κB (Inactive Complex) p_IKK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB IκB Degradation NFkB NF-κB (p65/p50) IkB_NFkB->NFkB p_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Transcription->Mediators Pyrazole Pyrazole Propanol Compound Pyrazole->p_IKK Inhibits Phosphorylation

Caption: The NF-κB signaling pathway and a potential point of inhibition.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38_JNK p38 & JNK (MAPKs) MAPKK->p38_JNK Phosphorylates p_p38_JNK p-p38 & p-JNK (Active) MAPKK->p_p38_JNK p38_JNK->p_p38_JNK AP1 AP-1 (Transcription Factor) p_p38_JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Transcription Gene Transcription Mediators Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Transcription->Mediators Pyrazole Pyrazole Propanol Compound Pyrazole->MAPKK Inhibits Phosphorylation

Caption: The MAPK signaling pathway and a potential point of inhibition.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the pyrazole propanol compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to capture the transient phosphorylation events.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity and normalize the phosphorylated protein levels to the total protein levels. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

Causality and Self-Validation: Comparing the levels of phosphorylated protein to the total protein is essential to conclude that the compound is inhibiting the activation of the pathway, not just reducing the total amount of the protein. The use of a loading control is a critical quality control step.

Conclusion

The suite of in vitro assays described in these application notes provides a robust framework for the comprehensive evaluation of pyrazole propanol compounds as potential anti-inflammatory agents. By progressing through a hierarchical screening cascade—from initial cytotoxicity and broad-spectrum activity assays to specific enzyme inhibition, cytokine profiling, and mechanistic pathway analysis—researchers can efficiently identify and characterize promising lead candidates. Adherence to these detailed, self-validating protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. MethodsX, 4, 159-163. Available from: [Link]

  • Nemzek, J. A., Billiar, T. R., & Remick, D. G. (2001). Development and optimization of cytokine ELISAs using commercial antibody pairs. Journal of Immunological Methods, 255(1-2), 149-157. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). De Gruyter. Available from: [Link]

  • Srivastava, M. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. Available from: [Link]

  • Nemzek, J. A., Billiar, T. R., & Remick, D. G. (2001). Development and optimization of cytokine ELISAs using commercial antibody pairs. Journal of Immunological Methods, 255(1-2), 149-157. Available from: [Link]

  • Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. Biocompare. Available from: [Link]

  • Geromichalos, G. D., Papanastasiou, I. P., Pfaendler, K. S., Papakonstantinou, V. D., & Pontiki, E. A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. Available from: [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. Available from: [Link]

  • Kaur, P. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available from: [Link]

  • Natarajan, S., & Remick, D. G. (2010). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 615, 315–325. Available from: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1369. Available from: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]

  • Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. ResearchGate. Available from: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]

  • Roles of MAPKs in LPS-induced iNOS and COX-2 expression in RAW 264.7... (n.d.). ResearchGate. Available from: [Link]

  • Goff, W. L., Johnson, W. C., & Wyatt, C. R. (2002). Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. Infection and Immunity, 70(10), 5456-5461. Available from: [Link]

  • Sharifi, I., Feiz-Hadad, M. H., & Aflatoonian, M. R. (2014). Optimization of the Timing of Induction for the Assessment of Nitric Oxide Production in Leishmania major Infected Macrophage Cells. Iranian journal of parasitology, 9(3), 311–317. Available from: [Link]

  • Li, K., Li, J., Zheng, J., Wang, Y., Qu, H., & Wang, C. (2022). COX-2 is required to mediate crosstalk of ROS-dependent activation of MAPK/NF-κB signaling with pro-inflammatory response and defense-related NO enhancement during challenge of macrophage-like cell line with Giardia duodenalis. PLoS neglected tropical diseases, 16(4), e0010344. Available from: [Link]

  • Stoll, G., & Bendszus, M. (2006). Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis. Frontiers in Immunology, 7, 168. Available from: [Link]

  • Chemi, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3705. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Archiv der Pharmazie, 345(8), 650-659. Available from: [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit2.3. Available from: [Link]

  • Wezel, A., et al. (2016). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. Frontiers in Immunology, 7, 168. Available from: [Link]

  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 235-244. Available from: [Link]

  • Woo, M. S., et al. (2013). Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Food and Chemical Toxicology, 58, 298-305. Available from: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Immuno-Oncology and Technology. Available from: [Link]

  • Wang, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (66), e4210. Available from: [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Medical and Pharmaceutical Sciences, 13(4), 1-11. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Meridian. Available from: [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • Verma, S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). Available from: [Link]

  • Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. Available from: [Link]

  • iNOS-based inflammation pathway is cross-linked with COX-2 pathway. (2004). Xagena. Available from: [Link]

  • Li, Y., et al. (2013). MAPK/ERK signal pathway involved expression of COX-2 and VEGF by IL-1β induced in human endometriosis stromal cells in vitro. Cell & bioscience, 3(1), 32. Available from: [Link]

Sources

Application Notes and Protocols for 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL as a Potential Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Enzyme Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 3,5-dimethylpyrazole, in particular, have demonstrated significant potential as enzyme inhibitors, targeting a range of enzymes implicated in human diseases, including phosphodiesterases, kinases, and cholinesterases.[3][4] This document provides detailed application notes and protocols for the investigation of a specific pyrazole derivative, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL , as a potential inhibitor of Phosphodiesterase 4 (PDE4).

Given the established role of the 3,5-dimethylpyrazole moiety in potent PDE4 inhibitors, it is hypothesized that this compound will exhibit inhibitory activity against this enzyme family.[3][5] PDE4 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses.[6][7] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[4][8] This mechanism makes PDE4 a highly attractive target for the development of novel therapeutics for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1][9]

These application notes are designed to guide researchers in the systematic evaluation of this compound as a PDE4 inhibitor, from initial screening to detailed kinetic characterization.

Scientific Rationale: Targeting the cAMP-Mediated Inflammatory Cascade

The rationale for investigating this compound as a PDE4 inhibitor is grounded in the well-understood role of PDE4 in the inflammatory cascade. PDE4 enzymes are predominantly expressed in immune cells, where they hydrolyze cAMP to the inactive 5'-AMP.[10] This degradation of cAMP is a key "off-switch" for anti-inflammatory signaling.

By inhibiting PDE4, the intracellular concentration of cAMP is elevated, leading to the activation of Protein Kinase A (PKA).[7] Activated PKA can then phosphorylate and modulate the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[4]

The structural features of this compound, specifically the 3,5-dimethylpyrazole core, are analogous to those found in known PDE4 inhibitors. This structural similarity provides a strong basis for hypothesizing a direct interaction with the active site of the PDE4 enzyme, leading to competitive or non-competitive inhibition.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA_inactive Inactive PKA cAMP->PKA_inactive Activation AMP AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active Inflammation Pro-inflammatory Mediators PKA_active->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation Promotion Inhibitor This compound Inhibitor->PDE4 Inhibition

Figure 1: Simplified PDE4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols: In Vitro Characterization of PDE4 Inhibition

The following protocols provide a framework for the biochemical characterization of this compound as a PDE4 inhibitor. A fluorescence polarization (FP)-based assay is described here due to its homogeneity, high-throughput compatibility, and sensitivity.[3][11][12]

Protocol 1: Determination of IC₅₀ using a Fluorescence Polarization (FP) Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a purified PDE4 enzyme. The assay is based on the principle that a small, fluorescently labeled cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization.[13] Upon hydrolysis by PDE4 to 5'-AMP, a binding agent that selectively binds to the monophosphate product is introduced. This larger complex tumbles slower, leading to a high fluorescence polarization signal.[3] An inhibitor of PDE4 will prevent the hydrolysis of the fluorescent cAMP, thus maintaining a low polarization signal.

Materials and Reagents:

  • Test Compound: this compound

  • Enzyme: Purified recombinant human PDE4 (e.g., PDE4D2 or PDE4B1)

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂ and a stabilizing agent like BSA.

  • Binding Agent: A proprietary reagent that binds to the phosphate group of the product (often included in commercial kits).

  • Positive Control: A known PDE4 inhibitor (e.g., Roflumilast or Rolipram).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and positive control.

  • Microplates: 96- or 384-well black, low-volume microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compound, positive control, or DMSO (for no inhibitor and no enzyme controls) to the wells of the microplate.

  • Enzyme Addition:

    • Dilute the purified PDE4 enzyme to the working concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to achieve a robust signal window.

    • Add 18 µL of the diluted enzyme to the wells containing the test compound and the "no inhibitor" control.

    • Add 18 µL of assay buffer without the enzyme to the "no enzyme" control wells.

  • Reaction Initiation and Incubation:

    • Prepare the FAM-cAMP substrate solution in the assay buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the FAM-cAMP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stopping the Reaction and Signal Development:

    • Add 60 µL of the binding agent solution to all wells to stop the reaction and allow for the development of the polarization signal.

    • Incubate for an additional 30 minutes at room temperature with gentle agitation.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using the microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [(FP_sample - FP_no_enzyme) / (FP_no_inhibitor - FP_no_enzyme)])

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Plate_Map Dispense compound dilutions, controls, and DMSO to plate Compound_Prep->Plate_Map Enzyme_Add Add diluted PDE4 enzyme to appropriate wells Plate_Map->Enzyme_Add Substrate_Add Initiate reaction with FAM-cAMP substrate Enzyme_Add->Substrate_Add Incubate_1 Incubate for 60 min at room temperature Substrate_Add->Incubate_1 Stop_Add Add binding agent to stop reaction and develop signal Incubate_1->Stop_Add Incubate_2 Incubate for 30 min at room temperature Stop_Add->Incubate_2 Read_Plate Measure fluorescence polarization Incubate_2->Read_Plate Calc_Inhibition Calculate % inhibition for each concentration Read_Plate->Calc_Inhibition Plot_Curve Plot dose-response curve and determine IC50 Calc_Inhibition->Plot_Curve

Figure 2: Experimental workflow for the determination of IC₅₀ using a fluorescence polarization assay.
Protocol 2: Elucidation of Inhibition Mechanism

To understand how this compound inhibits PDE4, it is essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This can be achieved by measuring the enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the FP-based assay as described in Protocol 1.

  • Instead of a single substrate concentration, use a range of FAM-cAMP concentrations (e.g., from 0.2 to 5 times the Kₘ value for cAMP).

  • For each substrate concentration, run the assay with multiple fixed concentrations of the test compound.

  • Determine the initial reaction velocities (v₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk (double reciprocal) plots (1/v₀ vs. 1/[S]) or Dixon plots (1/v₀ vs. [I]). The pattern of changes in Kₘ and Vₘₐₓ in the presence of the inhibitor will reveal the mechanism of inhibition.

Data Interpretation:

  • Competitive Inhibition: Kₘ increases, Vₘₐₓ remains unchanged.

  • Non-competitive Inhibition: Kₘ remains unchanged, Vₘₐₓ decreases.

  • Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease proportionally.

  • Mixed Inhibition: Both Kₘ and Vₘₐₓ change, but not proportionally.

Quantitative Data Summary

As this compound is a novel investigational compound for PDE4 inhibition, specific IC₅₀ values are not yet published. The table below provides a template for summarizing experimental findings and includes IC₅₀ values for well-characterized PDE4 inhibitors for comparative purposes.

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)Mechanism of Inhibition
This compound PDE4B/DFPTo be determinedTo be determined
RoflumilastPDE4Various0.8 - 9.1Competitive
RolipramPDE4Various110 - 1,100Competitive

IC₅₀ values for Roflumilast and Rolipram are compiled from various literature sources and can vary depending on the specific PDE4 isoform and assay conditions.

Conclusion and Future Directions

These application notes provide a comprehensive guide for the initial characterization of this compound as a potential PDE4 inhibitor. The provided protocols are robust and can be adapted to specific laboratory settings. Successful demonstration of potent and selective PDE4 inhibition in these in vitro assays would warrant further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity against other PDE families to determine selectivity.

  • Cell-based Assays: Evaluating the compound's ability to increase intracellular cAMP levels and inhibit the release of pro-inflammatory cytokines in relevant cell models (e.g., peripheral blood mononuclear cells or macrophages).[14]

  • In Vivo Studies: Investigating the efficacy of the compound in animal models of inflammatory diseases.

The exploration of novel pyrazole-based compounds like this compound holds promise for the development of new and improved therapies for a range of debilitating inflammatory disorders.

References

  • BPS Bioscience. (n.d.). PDE4C Assay Kit. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 2). PDE4 inhibitor. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Kingsley Clinic. (n.d.). Phosphodiesterase 4 (PDE4) Inhibitors: Uses, Benefits & Side Effects. Retrieved January 17, 2026, from [Link]

  • Magrey, A. H., Ishaq, M., & Sharma, A. (2021). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Zheng, W., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH Probe Reports. [Link]

  • Dal Piaz, V., & Giovannoni, M. P. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(11), 3596. [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved January 17, 2026, from [Link]

  • Peng, T., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15. [Link]

  • Saljoughian, M. (2022). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Keshavarz, M., et al. (2019). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Patsnap. (2024, June 21). What are PDE4 inhibitors and how do they work? Retrieved January 17, 2026, from [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Molecular Devices. (n.d.). Comparison of IMAP Fluorescence Polarisation with Scintillation Proximity Assay. Retrieved January 17, 2026, from [Link]

  • West Bioscience. (n.d.). PDE Assay Kit. Retrieved January 17, 2026, from [Link]

  • BPS Bioscience. (n.d.). PDE4A Isoform A Assay Kit. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for the Utilization of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL as a versatile synthon in the synthesis of novel agrochemicals. This document outlines the rationale behind its application, proposes synthetic pathways to key agrochemical classes, and provides detailed experimental protocols for its derivatization.

Introduction: The Significance of the Pyrazole Moiety in Agrochemicals

The pyrazole ring is a privileged scaffold in the design of modern agrochemicals, imparting a range of desirable biological activities.[1][2][3] Its presence in a molecule can significantly influence physicochemical properties such as metabolic stability and binding affinity to target proteins. Pyrazole derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating their broad utility in crop protection.[4][5][6] Many of these compounds function by inhibiting crucial biological processes in pests and pathogens, such as mitochondrial respiration.[7][8][9]

The subject of these notes, this compound, is a valuable building block for the synthesis of a new generation of pyrazole-based agrochemicals. The 3,5-dimethylpyrazole core provides a stable and well-characterized anchor, while the propan-1-ol side chain offers a reactive handle for a variety of chemical transformations. This allows for the systematic exploration of chemical space and the optimization of biological activity through the introduction of diverse functional groups.

Synthesis of this compound

While direct, large-scale synthesis protocols for this compound are not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established chemical principles. The synthesis of the related compound, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide, has been documented and involves the Michael addition of 3,5-dimethylpyrazole to acrylamide.[1][9] A similar approach using an acrylate ester followed by reduction would yield the desired alcohol.

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

This step involves the aza-Michael addition of 3,5-dimethylpyrazole to ethyl acrylate. The reaction is typically base-catalyzed.

Step 2: Reduction of the Ester to the Primary Alcohol

The resulting ester is then reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate 3,5-Dimethylpyrazole->Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate  + Ethyl Acrylate (Aza-Michael Addition) Ethyl Acrylate Ethyl Acrylate This compound This compound Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate->this compound Reduction (e.g., LiAlH₄) Ether_Synthesis Start This compound Alkoxide Deprotonation (e.g., NaH) Start->Alkoxide Ether Pyrazole-Propyl-Ether Derivative Alkoxide->Ether + R-X (Williamson Ether Synthesis)

Caption: General workflow for the synthesis of pyrazole-containing ethers.

Synthesis of Pyrazole-Amide Scaffolds

The alcohol can be oxidized to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form pyrazole-amide compounds. Pyrazole amides are a significant class of agrochemicals, with many exhibiting potent fungicidal or insecticidal activity. [1][10][11]

Amide_Synthesis Start This compound Acid Oxidation (e.g., Jones Oxidation) Start->Acid Amide Pyrazole-Propyl-Amide Derivative Acid->Amide + R₂NH, Coupling Agent (Amide Coupling)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route involves the N-alkylation of 3,5-dimethylpyrazole, a reaction that, while straightforward in principle, is often plagued by issues of low yield and side product formation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot common problems and rationally optimize your experimental conditions for improved yield and purity. We will explore the causality behind procedural steps, drawing from established chemical principles and field-proven insights.

Section 1: Foundational Knowledge - The Reaction Pathway

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (SN2) between the deprotonated 3,5-dimethylpyrazole and a 3-halopropan-1-ol.

The core transformation involves three key steps:

  • Deprotonation: A base abstracts the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbon of the 3-halopropan-1-ol, displacing the halide leaving group.

  • Workup/Purification: The reaction mixture is processed to isolate the desired product.

Since 3,5-dimethylpyrazole is a symmetric molecule, alkylation can occur at either nitrogen atom to yield the same product, simplifying the challenge of regioselectivity that is common with unsymmetrical pyrazoles.[1][2][3]

Reaction_Scheme cluster_reactants cluster_intermediate cluster_product Pyrazole 3,5-Dimethylpyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base AlkylHalide 3-Halopropan-1-ol (X = Cl, Br, I) Base Base Product This compound Pyrazolate->Product + 3-Halopropan-1-ol Salt HX

Caption: General N-alkylation reaction pathway.
Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A low yield is the most frequent complaint. It rarely stems from a single issue but rather a combination of suboptimal parameters. The logical workflow below can help diagnose the root cause.

Troubleshooting_Workflow start Low Yield Reported check_deprotonation Problem: Incomplete Deprotonation start->check_deprotonation check_reactivity Problem: Low Reagent Reactivity start->check_reactivity check_conditions Problem: Suboptimal Conditions start->check_conditions check_side_reactions Problem: Competing Side Reactions start->check_side_reactions sol_base Solution: - Use a stronger base (NaH > K2CO3). - Ensure anhydrous conditions for NaH. check_deprotonation->sol_base sol_reagent Solution: - Switch leaving group (I > Br > Cl). - Check purity of starting materials. check_reactivity->sol_reagent sol_conditions Solution: - Increase temperature (e.g., 80-100°C for DMF). - Increase reaction time (monitor by TLC). - Choose appropriate solvent (DMF, DMSO). check_conditions->sol_conditions sol_side_reactions Solution: - Use 1.0-1.1 eq. of alkylating agent. - Add alkylating agent slowly. - See Side Product FAQ. check_side_reactions->sol_side_reactions

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Incomplete Deprotonation: The pyrazole N-H (pKa ≈ 14) is not exceptionally acidic. Weak bases like potassium carbonate (K₂CO₃) may not achieve full deprotonation, leading to a low concentration of the active nucleophile and an incomplete reaction.[4] Switching to a stronger, non-nucleophilic base like sodium hydride (NaH) ensures near-quantitative formation of the pyrazolate anion, often dramatically improving yields.[2][4]

  • Low Reagent Reactivity: The reactivity of the 3-halopropan-1-ol is critical. The efficiency of the leaving group follows the trend I > Br > Cl. If you are using 3-chloropropan-1-ol with a weak base, the reaction may be exceedingly slow. Switching to 3-bromopropan-1-ol can provide a significant rate enhancement.

  • Suboptimal Conditions: N-alkylation reactions often require heat to proceed at a reasonable rate. Insufficient temperature or reaction time will result in a stalled reaction. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base while leaving the pyrazolate anion relatively "naked" and highly nucleophilic.[1]

Q2: I'm observing significant side product formation. How can I identify and minimize them?

Side products complicate purification and reduce the yield of the desired material. The most common culprits are bis-alkylation and reactions involving the hydroxyl group.

Side Product Identification (vs. Product) Formation Mechanism Mitigation Strategy
1-(3-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-1-ium halide Higher polarity (TLC), water-soluble, may appear as a salt.The N-alkylated product acts as a nucleophile and reacts with a second molecule of the alkylating agent.1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[4] 2. Slow Addition: Add the alkylating agent dropwise to the reaction to maintain its low concentration.[4] 3. Lower Temperature: Perform the reaction at the lowest effective temperature.[4]
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl-X Ether Lower polarity, absence of -OH peak in IR spectrum.The hydroxyl group of the product or starting material is deprotonated and acts as a nucleophile.This is less common than N-alkylation but can occur with very strong bases or high temperatures. Ensure the base is not excessively strong for the conditions or use a protecting group strategy for the hydroxyl if necessary.
Section 3: FAQs for Protocol Optimization
Q1: What is the optimal base and solvent combination?

The "best" combination depends on your priorities: yield, cost, safety, and scale.

Base Solvent Pros Cons Expert Insight
K₂CO₃ DMF, AcetonitrileInexpensive, safe, easy to handle.Moderate strength, may lead to incomplete reaction and lower yields.[1][5]A good starting point for initial trials. Requires higher temperatures (80-100 °C in DMF) and longer reaction times.
Cs₂CO₃ DMF, AcetonitrileHigher solubility and basicity than K₂CO₃, often gives better yields.More expensive.An excellent, milder alternative to NaH if cost is not a primary concern. The "cesium effect" is well-documented for accelerating SN2 reactions.
NaH THF, DMFVery strong, non-nucleophilic base; drives reaction to completion for high yields.[2]Highly reactive with water/alcohols (pyrophoric); requires anhydrous conditions and careful handling.The gold standard for maximizing yield. Crucial: Add the pyrazole to the NaH suspension first, allow hydrogen evolution to cease, then add the alkylating agent.
NaOH Water, Ethanol (with PTC)Very inexpensive.Can lead to side reactions (e.g., elimination of alkyl halide) and is not soluble in many organic solvents.Generally not recommended for this specific synthesis unless using Phase Transfer Catalysis (see Q2).
Q2: Can Phase Transfer Catalysis (PTC) improve my yield?

Yes, PTC is a powerful technique, especially for large-scale syntheses or when using inexpensive inorganic bases like NaOH.[6][7] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the pyrazolate anion from a solid or aqueous phase into the organic phase where the alkylating agent resides.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Pyrazolate Pyrazole-H + NaOH Anion Pyrazolate Anion (Pz⁻) Pyrazolate->Anion Deprotonation Catalyst_org Ion Pair (Q⁺Pz⁻) Anion->Catalyst_org Anion Exchange AlkylHalide Alkyl Halide (R-X) Product Product (Pz-R) Catalyst_aq Catalyst (Q⁺X⁻) Product->Catalyst_aq Catalyst Regenerates Catalyst_org->Product SN2 Reaction

Caption: Simplified workflow of Phase Transfer Catalysis.

This method allows for high yields without the need for expensive anhydrous solvents or hazardous bases like NaH.[6]

Section 4: Recommended Experimental Protocols
Protocol A: Standard Conditions (Potassium Carbonate / DMF)

This is a reliable and safe starting protocol suitable for most lab environments.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylpyrazole (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, 5-10 mL per gram of pyrazole).

  • Addition: Add 3-bromopropan-1-ol (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a colorless or pale yellow oil.

Protocol B: High-Yield Conditions (Sodium Hydride / DMF)

! CAUTION ! Sodium hydride (NaH) reacts violently with water. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Setup: To a dry, three-neck flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil (1.2 eq.) and anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 3,5-dimethylpyrazole (1.0 eq.) in anhydrous DMF dropwise. Stir for 30-60 minutes at room temperature, allowing for complete hydrogen gas evolution.

  • Addition: Cool the mixture back to 0 °C and add 3-bromopropan-1-ol (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Gentle heating (40-50 °C) can be applied if the reaction is slow. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Follow steps 5 and 6 from Protocol A.

Section 5: References
  • Juliá, S., Sala, P., del Mazo, J., Sancho, M., Ochoa, C., Elguero, J., Fayet, C., & Vertut, M.-C. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849–2853.

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones.

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

  • Chafin, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Chafin, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

  • Chafin, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

  • ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. [Link]

  • Iaroshenko, V. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Iaroshenko, V. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.

  • ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?[Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • Patsnap. (n.d.). Method for preparing 3.5-dimethylpyrazole. [Link]

  • Wiley, R. H., & Hexner, P. E. (1963). 3,5-Dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351. [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. [Link]

Sources

Technical Support Center: Navigating the Challenges of N-Alkylation of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the N-alkylation of unsymmetrical pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this crucial synthetic transformation. Here, we dissect the underlying principles of regioselectivity and offer field-proven solutions to common experimental hurdles.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles is a cornerstone reaction in medicinal chemistry and materials science. However, the inherent electronic similarity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring presents a significant challenge.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and identify, complicating downstream applications.[1][2] This guide will equip you with the knowledge to control this selectivity and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles so difficult?

A: The core of the challenge lies in the electronic nature of the pyrazole ring. The two nitrogen atoms, N1 and N2, have similar nucleophilicity, meaning both can readily attack an alkylating agent.[1] This dual reactivity often results in a mixture of regioisomers.[3][4] The final product ratio is a delicate balance of several competing factors, including steric hindrance, electronic effects of substituents, and the specific reaction conditions employed.[1][3][5]

Q2: What are the primary factors that control whether alkylation occurs at the N1 or N2 position?

A: The regiochemical outcome is not governed by a single factor but rather the interplay of several. Understanding these can allow you to steer the reaction towards your desired isomer.

  • Steric Effects: This is often the most dominant factor.[5][6] The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][5] Therefore, a bulky substituent at the C3 or C5 position of the pyrazole ring, or a bulky alkylating agent, will direct the incoming group to the more accessible nitrogen.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the electron density and, consequently, the nucleophilicity of the adjacent nitrogen atoms.[1][2][3] For instance, an electron-withdrawing group can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.

  • Reaction Conditions: The choice of base, solvent, and any associated counter-ions can dramatically influence or even reverse the regioselectivity.[1] These components can affect the aggregation state of the pyrazolate anion and the nature of the transition state.

Q3: I want to synthesize the N1-alkylated isomer. What strategies should I employ?

A: To favor the N1 position, you can leverage the principles of steric hindrance and specific reaction conditions.

  • Substrate Design: If possible, start with a pyrazole where the substituent at the C5 position is smaller than the substituent at the C3 position.

  • Bulky Alkylating Agents: Employing sterically demanding alkylating agents can significantly enhance N1 selectivity.[1] Recently, α-halomethylsilanes have been used as masked methylating reagents to achieve high N1 selectivity due to their steric bulk.[7]

  • Specific Base/Solvent Combinations: Certain reaction conditions are known to favor N1-alkylation. For example, using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective for directing alkylation to the N1 position.[1][8]

Q4: Conversely, how can I promote the formation of the N2-alkylated isomer?

A: While N1-alkylation is often favored due to sterics, N2-alkylation can be achieved under specific conditions.

  • Catalysis: The use of certain catalysts can direct the alkylation. For instance, magnesium-based Lewis acids have been reported to favor the formation of the N2-alkylated product.[8]

  • Substituent Effects: In some cases, specific functional groups on the pyrazole ring can direct alkylation to the N2 position through chelation or other electronic interactions.

Q5: Are there modern, highly selective methods that bypass the traditional challenges?

A: Yes, the field is evolving. Biocatalysis, for example, offers a promising alternative. Engineered enzymes have been shown to perform pyrazole alkylation with exceptional regioselectivity (>99%), offering a powerful tool for clean and specific synthesis.[4] Additionally, specialized alkylating agents like trichloroacetimidates, used with a Brønsted acid catalyst, can provide good yields of N-alkyl pyrazoles, with sterics controlling the major regioisomer.[5][6]

Troubleshooting Guide

Issue 1: My reaction is giving a low yield or no product at all.

Low or no yield can be frustrating, but a systematic approach can often identify the culprit.

Troubleshooting Steps:
  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole's N-H, making it nucleophilic.[8]

    • Strength: Is the base strong enough? For many alkyl halides, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient. However, for less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[8]

    • Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure all your reagents and solvents are scrupulously dry. Water can quench the pyrazolate anion.[8]

    • Stoichiometry: A slight excess of the base (e.g., 1.1-1.5 equivalents) is often beneficial.

  • Check Your Alkylating Agent:

    • Leaving Group Ability: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group. The general trend for halides is I > Br > Cl.[8][9] If you are using an alkyl chloride and getting poor reactivity, consider switching to the corresponding bromide or iodide.[8]

    • Steric Hindrance: A very bulky alkylating agent might react slowly. You may need to increase the reaction temperature or use a stronger base.

  • Assess Solubility:

    • Solvent Choice: Poor solubility of the pyrazole or the base can stall the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[2][8]

  • Reaction Temperature:

    • Many N-alkylation reactions proceed well at room temperature, but some may require heating to overcome the activation energy. Monitor your reaction by TLC or LC-MS to determine if it is proceeding. If it is sluggish, consider gently heating the reaction.

Issue 2: I'm getting an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is the most common challenge. Here's a workflow to optimize for a single isomer.

G start Inseparable Mixture of N1 and N2 Isomers sterics Analyze Steric Hindrance start->sterics Is there a significant steric difference between C3 and C5 substituents? conditions Modify Reaction Conditions sterics->conditions Yes reagent Change Alkylating Agent sterics->reagent No base_solvent base_solvent conditions->base_solvent Adjust Base/Solvent reagent->conditions Use a bulkier alkylating agent to favor N1. separation Attempt Chromatographic Separation with Different Solvent Systems k2co3_dmso k2co3_dmso base_solvent->k2co3_dmso For N1: Try K₂CO₃/DMSO or NaH/THF. mg_catalyst mg_catalyst base_solvent->mg_catalyst For N2: Consider Mg-based catalysts. k2co3_dmso->separation Still a mixture mg_catalyst->separation Still a mixture caption Fig 1. Workflow for Optimizing Regioselectivity.

Caption: Fig 1. Workflow for Optimizing Regioselectivity.

Issue 3: I'm observing unexpected side products.

Side reactions can compete with your desired N-alkylation.

  • Over-alkylation: If your alkylating agent is highly reactive or used in large excess, you might see dialkylation, forming a quaternary pyrazolium salt. Use a controlled stoichiometry of the alkylating agent (typically 1.05-1.2 equivalents).

  • Reaction with Functional Groups: If your pyrazole or alkylating agent has other reactive functional groups (e.g., esters, unprotected alcohols), these may also react under the basic conditions. Consider using protecting groups if necessary.

Data Summary Tables

Table 1: Common Base and Solvent Systems for N-Alkylation
BaseSolventTypical Outcome/NotesReference
K₂CO₃DMSOOften favors N1-alkylation, good for a range of substrates.[2][8]
NaHTHF / DMFStrong base, useful for less reactive alkylating agents. Requires anhydrous conditions. Can favor N1.[1][8]
Cs₂CO₃DMF / AcetonitrileEffective base, often provides good yields.[8]
KOHIonic LiquidCan lead to high yields under green chemistry conditions.[10]
Table 2: Influence of Alkylating Agent Leaving Group
Leaving GroupGeneral Reactivity Trend
Iodo (I)Most Reactive
Bromo (Br)Moderately Reactive
Chloro (Cl)Least Reactive
Tosylate (OTs)Highly Reactive (comparable to Iodo)

Reactivity Trend: I > Br > Cl[8][9]

Key Experimental Protocols

General Protocol for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is a good starting point for achieving N1-selectivity, particularly when the C3 substituent is bulkier than the C5 substituent.[8]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical pyrazole (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the pyrazole. Then, add powdered potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure adequate mixing and deprotonation.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 equiv) to the mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated pyrazole.

Caption: Fig 2. Step-by-step experimental workflow.

Conclusion

The N-alkylation of unsymmetrical pyrazoles, while challenging, is a controllable process. By carefully considering the interplay of steric and electronic factors and by methodically selecting the appropriate base, solvent, and alkylating agent, researchers can effectively steer the reaction towards the desired regioisomer. This guide provides a framework for troubleshooting common issues and optimizing reaction conditions, ultimately enabling the efficient synthesis of these valuable heterocyclic compounds.

References

  • Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-124. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate. Retrieved from [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Retrieved from [Link]

  • da Silveira, C. C., et al. (2015). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • ACS Publications. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Reddit. Retrieved from [Link]

  • PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Scribd. Retrieved from [Link]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemistryStudent. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. ChemistryStudent. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Pyrazole as a Leaving Group in Nucleophilic Substitution in 3,6Bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this N-alkylation reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, ensure product purity, and confidently interpret your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected spot on my TLC plate close to my product spot. What could it be?

This is a common observation and often points to the formation of a regioisomeric side product.

Likely Cause: N2-Alkylation Side Product

The alkylation of 3,5-dimethylpyrazole can occur at either of the two nitrogen atoms in the pyrazole ring. While the desired product is formed through alkylation at the N1 position, a minor product, 3-(3,5-Dimethyl-1H-pyrazol-2-yl)propan-1-ol , can form via alkylation at the N2 position. The regioselectivity of this reaction is influenced by several factors, including steric hindrance and the reaction conditions employed.[1][2][3]

  • Mechanistic Insight: Alkylation at the N1 position is generally favored due to the steric bulk of the two methyl groups at positions 3 and 5.[3] However, the electronic properties of the two nitrogen atoms are quite similar, which can lead to a mixture of N1 and N2 alkylated products.[2][3] The choice of base and solvent system can significantly impact the ratio of these isomers.[1][3]

Troubleshooting & Identification Protocol:

  • Characterization: Isolate the side product using column chromatography. The two isomers often have slightly different polarities, allowing for separation.

  • NMR Spectroscopy: The most definitive way to distinguish between the N1 and N2 isomers is through ¹H and ¹³C NMR.

    • ¹H NMR: In the desired N1 isomer, the proton on the pyrazole ring (at the C4 position) will have a characteristic chemical shift. The chemical shifts of the propyl chain protons will also differ slightly between the two isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will be different for the N1 and N2 isomers.

G cluster_reactants Reactants cluster_products Products 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole N1_Product Desired Product This compound 3,5-Dimethylpyrazole->N1_Product N1 Attack (Major Pathway) N2_Side_Product Side Product 3-(3,5-Dimethyl-1H-pyrazol-2-yl)propan-1-ol 3,5-Dimethylpyrazole->N2_Side_Product N2 Attack (Minor Pathway) Alkylating_Agent R-X (e.g., 3-halopropanol) Alkylating_Agent->N1_Product Alkylating_Agent->N2_Side_Product

Q2: My reaction yield is low, and I have a significant amount of unreacted 3,5-dimethylpyrazole. What could be the issue?

Low conversion can be attributed to several factors, from reagent quality to the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Ineffective Base The base may not be strong enough to completely deprotonate the pyrazole, or it may have degraded.Use a stronger base like sodium hydride (NaH) or ensure your base (e.g., K₂CO₃) is freshly dried.[4]
Solvent Choice The solvent might not be suitable for the reaction, affecting the solubility of reactants or the efficacy of the base.Aprotic polar solvents like DMF or acetonitrile are often effective for N-alkylation reactions.[4][5]
Reaction Temperature The reaction may require heating to proceed at a reasonable rate.Gradually increase the reaction temperature and monitor the progress by TLC.
Alkylating Agent Reactivity The leaving group on your propanol derivative might not be sufficiently reactive (e.g., Cl < Br < I).Consider using a more reactive alkylating agent, such as 3-bromopropan-1-ol or 3-iodopropan-1-ol.
Q3: I see multiple spots on my TLC, some more polar and some less polar than my product. What are these other impurities?

The presence of multiple spots suggests several side reactions may be occurring simultaneously.

Possible Side Products and Their Origins:

  • Bis-alkylation Product: Although less common, it's possible for the hydroxyl group of the desired product to be alkylated by another molecule of the alkylating agent. This would result in a less polar, higher molecular weight impurity.

    • Mitigation: Use a slight excess of the pyrazole relative to the alkylating agent to minimize this possibility.

  • Unreacted Starting Materials: Unreacted 3,5-dimethylpyrazole and the alkylating agent (or its derivatives) will appear on the TLC. 3,5-dimethylpyrazole is a white solid with a melting point of 107.5 °C.[6]

  • Elimination Products: If using a strong base and a 3-halopropanol, elimination to form allyl alcohol is a possibility. This can then potentially react further or remain as a volatile impurity.

Workflow for Side Product Analysis:

G Start Complex TLC Profile Observed Crude_Analysis Analyze Crude Reaction Mixture (¹H NMR, LC-MS) Start->Crude_Analysis Identify_SM Identify Unreacted Starting Materials Crude_Analysis->Identify_SM Identify_Isomer Identify N2-Isomer Crude_Analysis->Identify_Isomer Identify_Other Identify Other Side Products (e.g., Bis-alkylation) Crude_Analysis->Identify_Other Purification Purification Strategy Crude_Analysis->Purification Optimize Optimize Reaction Conditions Identify_SM->Optimize Identify_Isomer->Optimize Identify_Other->Optimize Column Column Chromatography (Silica or Alumina) Purification->Column Recrystallization Recrystallization Purification->Recrystallization Acid_Base Acid-Base Extraction Purification->Acid_Base

Purification Strategies

Effectively purifying your target compound is crucial for obtaining accurate downstream data.

Q4: My compound seems to streak or be retained on a standard silica gel column. What can I do?

The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to poor separation.

Recommended Purification Protocols:

  • Deactivating Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica.

    • Protocol: Prepare a slurry of your silica gel in the desired solvent system and add 1% triethylamine (Et₃N). This will help to reduce the interaction of your basic compound with the silica.[7]

  • Alternative Stationary Phases:

    • Neutral Alumina: This is a good alternative to silica gel for the purification of basic compounds.[7]

  • Acid-Base Extraction: This can be an effective way to remove non-basic impurities.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The pyrazole product will move to the aqueous layer as its protonated salt.

      • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product.

      • Extract your purified product back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the purified product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

    • Suggested Solvents: Ethanol/water mixtures or ethyl acetate/hexane systems are often good starting points for recrystallizing pyrazole derivatives.[7]

References

  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • T. Christian, et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [https://www.mdpi.com/23 organics0300009]([Link] organics0300009)

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Li, Y., Wang, Y., & Zhang, J. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3132. [Link]

  • Kudyakova, Y. S., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Wang, Z., et al. (2023). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Journal of the American Chemical Society. [Link]

  • Al-Tel, T. H. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation. Pyrazoles are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making the selective and efficient N-alkylation a paramount step in the synthesis of complex, high-value molecules.[1][2]

This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate with pyrazole N-alkylation?

A1: The two most significant hurdles in pyrazole N-alkylation are controlling regioselectivity and achieving high reaction yields.[3] For unsymmetrically substituted pyrazoles, the presence of two adjacent and electronically similar nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, which can be challenging to separate.[4][5] Low yields can arise from several factors, including suboptimal reaction conditions, the formation of side products, or the low reactivity of the starting materials.[3][6]

Q2: How can I control the N1 vs. N2 regioselectivity of the alkylation?

A2: Achieving high regioselectivity is a nuanced challenge influenced by a combination of steric, electronic, and reaction condition-based factors.[5]

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5][7][8] Therefore, bulky substituents on the pyrazole ring or a sterically demanding alkylating agent can effectively direct the alkylation to the more accessible nitrogen.[3][5] Recent studies have shown that using sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve N1-selectivity.[9]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[5]

  • Reaction Conditions: The choice of base, solvent, and the presence of any additives or catalysts can dramatically influence the regiochemical outcome.[4][5]

Q3: My reaction is sluggish or not proceeding to completion. What should I investigate first?

A3: A stalled reaction is a common issue that can often be resolved by systematically evaluating your reaction parameters.

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole, rendering it nucleophilic.[10] Ensure the base is strong enough for your specific substrate and alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[10] For less reactive alkylating agents, a stronger base like NaH may be necessary.[4][10] Also, ensure you are using anhydrous conditions, as water can quench the pyrazolate anion.[10]

  • Check Your Alkylating Agent's Reactivity: The nature of the leaving group on your alkylating agent (R-X) is crucial. The general order of reactivity is I > Br > Cl > OTs.[10] If you are using an alkyl chloride with slow reactivity, consider switching to the corresponding bromide or iodide.[10]

  • Solvent Choice and Solubility: Poor solubility of the pyrazole or the base can significantly impede the reaction.[10] Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of your reactants.[10]

Q4: Are there any alternative methods to traditional heating that might improve my yields and reaction times?

A4: Absolutely. Several modern techniques can offer significant advantages over conventional heating methods.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields.[3][11][12] This technique is also considered a greener alternative as it can sometimes be performed with less solvent or in aqueous media.[11][13]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for N-alkylation, particularly when dealing with reactants that are soluble in different phases.[14][15] It often allows for milder reaction conditions and can even be performed without a solvent, which simplifies the work-up process and can help avoid issues like co-distillation of the product with the solvent.[14][15][16]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your pyrazole N-alkylation experiments.

Issue 1: Poor or No Product Yield

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material and little to no desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Undesired Regioisomer is the Major Product

Symptoms: You are obtaining a mixture of N1 and N2 alkylated products, with the undesired isomer being predominant.

Causality and Strategic Adjustments: The formation of regioisomers is a direct consequence of the similar nucleophilicity of the two pyrazole nitrogens.[4][5] To favor one isomer over the other, you must strategically manipulate the steric and electronic environment of the reaction.

Strategies for Controlling Regioselectivity:

StrategyPrincipleRecommended Action
Steric Control Alkylation is favored at the less sterically hindered nitrogen.Use a bulkier alkylating agent or a pyrazole with a bulky substituent at the C3 or C5 position.[3][5]
Solvent and Base System The choice of solvent and base can significantly influence the position of alkylation.For favoring N1-alkylation, combinations like K₂CO₃ in DMSO or NaH in THF are often effective.[5][10]
Catalyst-Directed Alkylation Certain catalysts can direct the alkylation to a specific nitrogen.The use of a magnesium-based catalyst, such as MgBr₂, has been shown to favor N2-alkylation.[10]
Acid Catalysis An alternative to base-mediated alkylation, acid catalysis can also provide good yields, with regioselectivity influenced by sterics.Camphorsulfonic acid (CSA) has been identified as an effective Brønsted acid catalyst for the N-alkylation of pyrazoles with trichloroacetimidates.[7][8]
Issue 3: Difficulty in Separating N1 and N2 Isomers

Symptoms: The N1 and N2 isomers of your product have very similar polarities, making them difficult to separate by column chromatography.

Mitigation Strategies:

  • Re-optimize for Selectivity: Before resorting to challenging purification, revisit the reaction conditions to maximize the formation of the desired isomer. Even a modest improvement in the isomeric ratio can significantly simplify purification.

  • Derivative Formation: If the isomers are inseparable, consider converting the mixture into a derivative that may have better separation properties. For example, if the alkylated pyrazole contains an ester, hydrolysis to the carboxylic acid may alter the polarity sufficiently for separation.

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful purification technique for separating isomers.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product, particularly when steric hindrance at the N1 position is minimal.[10]

  • To a solution of the substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the alkylating agent) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC) without Solvent

This method is particularly advantageous for its simplicity, high yields, and ease of work-up.[14][15][16]

  • In a round-bottom flask, combine the pyrazole (1.0 equiv), the alkyl halide (1.0 equiv), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~3 mol%).

  • Add the base, such as powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The choice of base can influence the outcome; for instance, with propargyl bromide, KOH leads to an isomerized product, while K₂CO₃ yields the direct substitution product.[14]

  • Stir the mixture vigorously at the desired temperature. The reaction is often performed neat (without solvent).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, the N-alkylated pyrazole can often be isolated by direct distillation (such as ball-to-ball distillation) from the crude reaction mixture.[14]

G cluster_0 Reaction Setup cluster_1 Key Decision Points cluster_2 Influencing Factors cluster_3 Outcome Pyrazole Pyrazole Substrate Regioselectivity Control Regioselectivity (N1 vs. N2) Pyrazole->Regioselectivity AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Regioselectivity Base Base (e.g., K2CO3, NaH) Yield Optimize Yield Base->Yield Solvent Anhydrous Solvent (e.g., DMSO, THF) Solvent->Yield Sterics Steric Hindrance Regioselectivity->Sterics influenced by Electronics Electronic Effects Regioselectivity->Electronics influenced by Conditions Reaction Conditions (Base, Solvent, Temp.) Regioselectivity->Conditions influenced by DesiredProduct Desired N-Alkyl Pyrazole Regioselectivity->DesiredProduct Yield->Conditions influenced by Reactivity Leaving Group Reactivity Yield->Reactivity influenced by Yield->DesiredProduct Conditions->DesiredProduct

Caption: Logical relationships in optimizing pyrazole N-alkylation.

By understanding the interplay of these factors and systematically troubleshooting experimental challenges, researchers can significantly improve the efficiency and selectivity of their pyrazole N-alkylation reactions, paving the way for the successful synthesis of novel compounds for a wide range of applications.

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - CoLab. (n.d.).
  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
  • Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole - Benchchem. (n.d.).
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (n.d.).
  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
  • Bazhin, D. N., Kudyakova, Y. S., Onoprienko, A. Y., Slepukhin, P. A., Burgart, Y. V., & Saloutin, V. I. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Wallace, S., & Thomson, D. W. (2022).
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 145-149). Royal Society of Chemistry.
  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. Retrieved from [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021).
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). PubMed. Retrieved from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. (n.d.).
  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. (n.d.).
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990).
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022). Retrieved from [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles - Benchchem. (n.d.).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (2022). Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10186–10195.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). National Institutes of Health. Retrieved from [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (2012). ResearchGate. Retrieved from [Link]

  • N-methylation of pyrazole. (2023). Reddit. Retrieved from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. Retrieved from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. Retrieved from [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. Retrieved from [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

Sources

purification strategies to remove unreacted 3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of 3,5-dimethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in removing unreacted 3,5-dimethylpyrazole from their reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, ensuring the integrity and purity of your target compounds.

Understanding the Challenge: The Physicochemical Properties of 3,5-Dimethylpyrazole

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 3,5-dimethylpyrazole, as these characteristics dictate the most effective separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C₅H₈N₂A relatively small, nitrogen-containing heterocyclic compound.
Molar Mass 96.13 g/mol Its low molecular weight can influence its behavior in size-based separations.
Appearance White to light beige crystalline solidThe solid nature at room temperature makes crystallization a viable purification method.
Melting Point 107.5–110 °C[1]A sharp melting point is a good indicator of purity.
Boiling Point 218 °C[1][2]The relatively high boiling point allows for separation from more volatile solvents and impurities via distillation.
Solubility Soluble in polar organic solvents (ethanol, methanol, acetone); slightly soluble in water.This differential solubility is key for selecting appropriate solvents for extraction and crystallization.
pKa ~15.12 (predicted)[2]As a weak base, its solubility can be manipulated by pH adjustments, enabling acid-base extractions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess. How do I even begin to choose a purification strategy for removing unreacted 3,5-dimethylpyrazole?

A1: The selection of a purification strategy is a process of methodical elimination based on the properties of your desired product and the impurities present. The following decision tree illustrates a logical workflow for selecting the most appropriate technique.

purification_strategy start Reaction Mixture Containing 3,5-DMP product_properties Is your product... - Thermally stable? - Significantly different in boiling point from 3,5-DMP? start->product_properties distillation Distillation/ Fractional Distillation product_properties->distillation Yes extraction_q Is your product... - Soluble in an organic solvent immiscible with water? - Stable to acidic/basic conditions? product_properties->extraction_q No end Pure Product distillation->end acid_base_extraction Acid-Base Extraction extraction_q->acid_base_extraction Yes crystallization_q Is your product a solid? Can you find a suitable recrystallization solvent? extraction_q->crystallization_q No acid_base_extraction->end chromatography_q Are other methods ineffective? Is high purity essential? column_chromatography Column Chromatography chromatography_q->column_chromatography Yes chromatography_q->end No column_chromatography->end crystallization_q->chromatography_q No recrystallization Recrystallization crystallization_q->recrystallization Yes recrystallization->end

Sources

troubleshooting low bioactivity in 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol and its analogs. This pyrazole scaffold is a versatile starting point for developing compounds with a wide range of potential therapeutic activities, including anti-inflammatory and anticancer properties.[1][2] However, it is not uncommon for researchers to encounter unexpectedly low or inconsistent bioactivity during screening.

This guide is structured to help you systematically troubleshoot these issues, moving from foundational compound- and assay-related problems to more complex biological interpretations. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower your decision-making process.

Let's begin by diagnosing the problem. The workflow below outlines the logical progression of this guide.

Troubleshooting_Workflow cluster_key Start Low or No Bioactivity Observed Compound Step 1: Compound Integrity & Physicochemical Properties Start->Compound Start Here Assay Step 2: Assay Performance & Interference Compound->Assay Compound OK? Biology Step 3: Biological Mismatch & Target Engagement Assay->Biology Assay Validated? SAR Step 4: Re-evaluating SAR Biology->SAR No Target Engagement? Resolution Actionable Insights & Next Steps SAR->Resolution Problem Problem Action Action Step Decision Decision Point Outcome Outcome Assay_Validation cluster_validation Validation Steps Compound Test Compound PrimaryAssay Primary Screen (e.g., Fluorescence) Compound->PrimaryAssay Result Low Activity PrimaryAssay->Result Counterscreen Counterscreen (Target-less control) Result->Counterscreen Check Interference OrthogonalAssay Orthogonal Assay (e.g., Western Blot) Result->OrthogonalAssay Confirm with Different Method Counterscreen->OrthogonalAssay No Signal Change Artifact Identify Assay Artifact Counterscreen->Artifact Signal Change FinalResult Confirm True Inactivity OrthogonalAssay->FinalResult Still Inactive

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction

Welcome to the technical support hub for researchers working with pyrazole derivatives. Pyrazole-based compounds are a cornerstone of modern drug discovery, demonstrating a vast range of pharmacological activities.[1][2] However, their promise is often met with a significant experimental hurdle: poor aqueous solubility.[1][3][4] The planar, aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making these compounds notoriously difficult to dissolve in the aqueous buffers required for most bioassays.[4]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven solutions to these solubility challenges. We will move beyond simple solvent suggestions to provide a logical framework for troubleshooting, ensuring your experiments are built on a foundation of reliability and scientific rigor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions that frequently arise when beginning work with a new pyrazole derivative.

Q1: Why is my pyrazole derivative "crashing out" of solution when I add it to my assay buffer?

Answer: This common phenomenon, known as precipitation, is a direct consequence of the compound's low aqueous solubility. Most researchers initially dissolve their compounds in a strong organic solvent, like 100% Dimethyl Sulfoxide (DMSO), to create a high-concentration stock. When a small volume of this stock is introduced into a large volume of aqueous assay buffer, the DMSO is diluted instantly. The solvent environment abruptly changes from highly organic to almost entirely aqueous. Your compound, which was stable in the DMSO, is now exposed to a polar, aqueous environment where its solubility is exceedingly low, causing it to precipitate out of solution.

The core of the issue lies in the physicochemical properties of many pyrazole derivatives. Their structure often leads to a high melting point and a crystalline solid state, which requires significant energy to break apart for dissolution in water.[5]

Q2: I'm using DMSO as a co-solvent. How much can I safely use in my assay without affecting the results?

Answer: This is a critical question, as the "safe" concentration of DMSO is highly dependent on the assay type and the specific cell line or enzyme being used. While DMSO is an excellent solubilizing agent, it is not biologically inert and can impact cell viability, enzyme kinetics, and other biological processes.[6][7][8]

As a guiding principle, always use the lowest possible concentration of DMSO that maintains your compound's solubility. A universal "gold standard" is to keep the final concentration at or below 0.1% .[6][9] However, many robust cell lines can tolerate up to 0.5% without significant cytotoxicity, and some assays may even permit up to 1%.[6][7]

Crucially, you must validate this for your specific system. Always run a "vehicle control" containing the highest concentration of DMSO used in your experiment (without your compound) to assess its baseline effect on your assay.[6]

Assay Type General Max DMSO Concentration Key Considerations & Recommendations
Cell-Based Assays (Robust Lines) 0.5% (some tolerate 1%)[6][7]Highly cell-line dependent.[6] Primary cells and stem cells are often more sensitive.[7][10] Always run a toxicity curve for DMSO alone on your specific cell line.
Cell-Based Assays (Sensitive Lines) ≤ 0.1%[9][11]Concentrations above 0.1% can impact viability and morphology.[11]
Enzyme/Biochemical Assays 0.1% - 1% (can be higher)Can influence enzyme stability and kinetics.[8][12] The effect is enzyme-specific. Some enzymes show enhanced activity in the presence of co-solvents.[13]
High-Throughput Screening (HTS) Typically ≤ 1%Vehicle controls are essential to correct for background signal from the solvent.
Q3: My compound is still insoluble even with 1% DMSO. What should I try next?

Answer: When a simple co-solvent approach is insufficient, it's time to employ more advanced formulation strategies. The goal is to fundamentally alter the way the compound interacts with water. The next logical steps involve exploring complexation, pH modification, or the use of surfactants.

A highly effective and widely used technique is complexation with cyclodextrins .[14][15] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[16][17] Your poorly soluble pyrazole derivative can become encapsulated within this cavity, forming an "inclusion complex."[15][16] This complex is readily soluble in water, dramatically increasing the apparent solubility of your compound.[16][17] We will explore the practical application of this method in the troubleshooting guide.

Part 2: Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a systematic approach to resolving specific solubility problems you may encounter.

Problem: My compound precipitates upon dilution from a DMSO stock into aqueous buffer.

This is the most frequent challenge. The following workflow provides a logical progression of solutions, from simplest to most complex.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Compound Precipitates in Assay Buffer Check_DMSO Is final DMSO conc. at max tolerable limit? Start->Check_DMSO Increase_DMSO Option 1: Increase DMSO Concentration Check_DMSO->Increase_DMSO No Test_Cosolvent Option 2: Use an Alternative Co-solvent Check_DMSO->Test_Cosolvent Yes DMSO_Limit Re-evaluate max tolerable DMSO % for the specific assay Increase_DMSO->DMSO_Limit Success Success: Compound is Soluble DMSO_Limit->Success Cosolvent_Examples e.g., Ethanol, PEG 400 Test_Cosolvent->Cosolvent_Examples Fail Advanced Formulation Needed Test_Cosolvent->Fail Still precipitates pH_Check Does compound have ionizable groups? Cosolvent_Examples->pH_Check Try_Cyclodextrin Option 3: Use Cyclodextrin Encapsulation Try_Cyclodextrin->Success Try_Cyclodextrin->Fail Still precipitates pH_Adjust Option 4: Adjust Buffer pH pH_Adjust->Try_Cyclodextrin pH_Adjust->Success pH_Adjust->Fail Still precipitates pH_Check->Try_Cyclodextrin No pH_Check->pH_Adjust Yes

Caption: Decision workflow for addressing compound precipitation.

Step-by-Step Solutions:

  • Optimize Co-solvent Concentration: Before abandoning DMSO, ensure you have pushed it to its validated limit for your specific assay (see FAQ 2). Sometimes, increasing from 0.1% to 0.5% is all that is needed.

  • Try Alternative Co-solvents: Different compounds respond better to different co-solvents. Consider preparing stocks in ethanol or using mixtures. A combination of Polyethylene Glycol 400 (PEG 400) and ethanol has been shown to be effective for some COX-2 inhibiting pyrazoles like Celecoxib.[18][19]

  • Adjust pH (for Ionizable Compounds): If your pyrazole derivative has acidic or basic functional groups, its solubility will be pH-dependent.[18][20][21] For a weakly basic compound, lowering the pH of the buffer will lead to protonation and formation of a more soluble salt.[22][23] Conversely, for a weakly acidic compound, increasing the pH will enhance solubility.[22][23] Perform a simple pH-solubility profile to determine the optimal buffer pH for your experiments.[18]

  • Employ Cyclodextrins: This is a powerful technique when co-solvents fail. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for increasing the solubility of hydrophobic drugs for in vitro and in vivo studies.[1][16][24]

Protocol: Preparing a Pyrazole Derivative Stock with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines a standard method for creating a highly concentrated, water-soluble stock of your compound.

Materials:

  • Your pyrazole derivative (powder form)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Deionized water or desired aqueous buffer

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare the HP-β-CD Solution:

    • Weigh out the required amount of HP-β-CD. A common starting point is a 40-45% (w/v) solution in water or buffer. For example, dissolve 4.5 g of HP-β-CD in deionized water to a final volume of 10 mL.

    • Warm the solution slightly (to ~40-50°C) and vortex or stir until the HP-β-CD is fully dissolved and the solution is clear.

  • Add the Pyrazole Derivative:

    • Weigh your pyrazole compound and add it directly to the pre-warmed HP-β-CD solution to achieve your desired final stock concentration (e.g., 10 mM).

  • Facilitate Complexation:

    • Vortex the mixture vigorously for several minutes.

    • If the compound is not fully dissolved, place the sealed vial in a sonicator bath for 15-30 minutes.

    • For very difficult compounds, you can allow the mixture to shake or rotate overnight at room temperature or 37°C.

  • Finalize the Stock:

    • Once the solution is clear, indicating the formation of the inclusion complex, it is ready for use.

    • This aqueous stock can now be serially diluted directly into your assay buffer, minimizing the need for organic co-solvents.

Part 3: Advanced Strategies & Assay Interference

Problem: My solubility enhancer appears to be interfering with my assay.

This is a crucial self-validation step. Excipients are not always passive passengers in a biological system.

Potential Interferences and Mitigation Strategies:

  • Surfactants (e.g., Tween-20, Triton X-100): While useful for wetting and preventing non-specific binding, surfactants can denature proteins at higher concentrations.[25] For most applications like ELISAs or Western Blots, keep Tween-20 concentrations low (0.05-0.1%).[25] If used for primary solubilization, always run a vehicle control to check for effects on enzyme activity or cell health.[26][27]

  • Cyclodextrins: These molecules can sometimes extract cholesterol from cell membranes, which may affect cell signaling pathways or viability, especially during long incubation periods. Again, a vehicle control is non-negotiable.

  • DMSO: As discussed, DMSO can have direct biological effects. It can alter membrane permeability, which might even potentiate the effect of some compounds.[7][11] This makes the vehicle control absolutely essential for accurate interpretation of your data.

Caption: Encapsulation of a hydrophobic pyrazole within a cyclodextrin.

Conclusion

Overcoming the solubility challenges of pyrazole derivatives is a critical step in unlocking their full therapeutic potential. By moving systematically from simple co-solvents to more advanced strategies like pH modification and cyclodextrin complexation, researchers can generate reliable and reproducible data. The key to success lies not just in finding a method that dissolves your compound, but in rigorously validating that the chosen method does not interfere with the biological question you are asking. Always let the data from your vehicle controls guide your experimental design.

References

  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed.[Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMULATIONS. Semantic Scholar.[Link]

  • Enhancement of celecoxib solubility by solid disperson using mannitol. ResearchGate.[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

  • Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.[Link]

  • Research to improve disolution of celecoxib. Cantho Journal of Medicine and Pharmacy.[Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.[Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate.[Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.[Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications.[Link]

  • Pyrazole. Solubility of Things.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.[Link]

  • DMSO usage in cell culture. LifeTein.[Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. BenchSci.[Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Technology Networks.[Link]

  • Maximum DMSO concentration in media for cell culture? Reddit.[Link]

  • DMSO in cell based assays. Scientist Solutions.[Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Figshare.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • Surfactants Selection Guide for Lateral Flow Assays. Sartorius Group.[Link]

  • The Use of Surfactants in Lateral Flow Assays: Part 2. Artemis Dx.[Link]

  • Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. MDPI.[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications.[Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. ResearchGate.[Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH.[Link]

  • Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC - NIH.[Link]

  • Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. ResearchGate.[Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.[Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ResearchGate.[Link]

  • Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions. PMC - NIH.[Link]

  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI.[Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.[Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.[Link]

Sources

Technical Support Center: Analytical Methodologies for 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to refining analytical methods for the detection of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL.

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and robust troubleshooting strategies for the analytical detection of this compound. This compound, often encountered as a synthetic intermediate or a process-related impurity in pharmaceutical development, requires accurate and precise quantification to ensure the safety and quality of the final drug product. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop and validate reliable analytical methods.

Part 1: Foundational Analytical Strategy

The molecular structure of this compound (CAS: 81930-33-8, Formula: C₈H₁₄N₂O) features a polar propanol group and a heterocyclic pyrazole ring, making it amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] The choice between these techniques is a critical first step in method development.

Diagram: Selecting the Appropriate Analytical Technique

G start Start: Need to analyze This compound matrix Is the sample matrix complex (e.g., API, excipients)? start->matrix volatility Is the analyte concentration very low (trace levels)? matrix->volatility No hplc Primary Choice: HPLC-UV or HPLC-MS (High Specificity & Compatibility with Aqueous/Organic Matrices) matrix->hplc Yes gcms Consider GC-MS (High Sensitivity & Structural Info) volatility->gcms Yes derivatization Is the analyte sufficiently volatile and thermally stable? volatility->derivatization No gcms->derivatization gcms_direct Proceed with GC-MS (Direct Injection) derivatization->gcms_direct Yes gcms_deriv Derivatization required before GC-MS analysis derivatization->gcms_deriv No G start Problem: Peak Tailing Observed check_overload Is the sample concentration too high? (Reduce injection volume/concentration) start->check_overload check_column Is the column old or contaminated? (Replace guard column, backflush, or replace analytical column) check_overload->check_column No Improvement solution Peak Shape Improved check_overload->solution Problem Solved check_mobile_phase Are there secondary interactions? (Adjust mobile phase pH or use additives) check_column->check_mobile_phase No Improvement check_column->solution Problem Solved use_bd_column Is the column type appropriate? (Switch to a modern, base-deactivated column) check_mobile_phase->use_bd_column No Improvement check_mobile_phase->solution Problem Solved use_bd_column->solution Problem Solved

Sources

Technical Support Center: A Guide to the Scaled-Up Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to navigate the challenges of scaling up this important chemical synthesis.

I. Introduction: The Synthetic Challenge

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, yielding structures of significant interest in medicinal chemistry and materials science. The target molecule, this compound, is synthesized via the N-alkylation of 3,5-dimethylpyrazole. While seemingly straightforward, scaling up this reaction from the benchtop to larger reactors presents several challenges that can impact yield, purity, and safety. This guide provides a comprehensive framework for a successful and scalable synthesis.

II. Proposed Synthetic Protocol: N-Alkylation of 3,5-Dimethylpyrazole

This section outlines a detailed, step-by-step protocol for the synthesis of this compound.

Reaction Scheme:

Reaction_Scheme pyrazole 3,5-Dimethylpyrazole reaction + pyrazole->reaction halopropanol 3-Chloropropan-1-ol halopropanol->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product Heat

Caption: General reaction scheme for the N-alkylation of 3,5-dimethylpyrazole.

Materials and Reagents:
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
3,5-Dimethylpyrazole96.1367-51-6White solid, M.P. 107-108 °C[1][2]
3-Chloropropan-1-ol94.54627-30-5Colorless liquid
Potassium Carbonate (K₂CO₃)138.21584-08-7White hygroscopic solid
N,N-Dimethylformamide (DMF)73.0968-12-2Polar aprotic solvent
Step-by-Step Procedure:
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, add 3,5-dimethylpyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reactor to achieve a concentration of 0.5 M with respect to the 3,5-dimethylpyrazole. Begin stirring and add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Reagent Addition: Slowly add 3-chloropropan-1-ol (1.1 eq) to the stirred suspension at room temperature over 30-45 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of DMF.

  • Solvent Removal: Remove the DMF from the filtrate under reduced pressure.

  • Extraction: To the resulting residue, add water and extract with a suitable organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

III. Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the scale-up of the synthesis.

Issue 1: Low or No Product Yield

  • Q: My reaction shows very low conversion even after prolonged heating. What could be the cause?

    • A: Several factors could contribute to low conversion. Firstly, ensure your reagents are anhydrous, as water can quench the pyrazolate anion.[3] Secondly, the base may not be sufficiently strong or may have poor solubility. While potassium carbonate is a good starting point, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective, especially with less reactive alkylating agents.[3][4] Finally, consider the reactivity of your alkylating agent. Alkyl bromides and iodides are more reactive than chlorides.[3]

  • Q: I'm losing a significant amount of product during the work-up. How can I improve recovery?

    • A: The product, this compound, has a hydroxyl group, which can impart some water solubility. During the aqueous work-up, ensure you are using a sufficient volume of a suitable organic solvent for extraction, and perform multiple extractions to maximize recovery. A salting-out effect by washing with brine can also help push the product into the organic layer.

Issue 2: Formation of Side Products

  • Q: I'm observing a significant amount of a side product in my crude NMR. What could it be?

    • A: A common side reaction in the alkylation of pyrazoles is the formation of the N2-alkylated regioisomer.[4] For 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent, so only one N-alkylated product is expected. However, if you are using a substituted pyrazole, you would likely see a mixture of isomers. Another possibility is the formation of O-alkylated byproducts if the reaction temperature is too high or if a very strong base is used.

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reaction (less likely with 3,5-dimethylpyrazole) start 3,5-Dimethylpyrazole + 3-Chloropropan-1-ol product This compound start->product Base, Heat side_product Bis-alkylation or O-alkylation start->side_product Harsh Conditions

Caption: Potential reaction pathways in the synthesis.

Issue 3: Purification Challenges

  • Q: My product is difficult to purify by column chromatography. Are there alternative methods?

    • A: The polarity of your product, due to the alcohol functional group, can sometimes lead to tailing on silica gel columns. Deactivating the silica gel with a small amount of triethylamine in the eluent can help.[5] Alternatively, if the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.

  • Q: How can I effectively remove the DMF solvent on a large scale?

    • A: Removing high-boiling solvents like DMF can be challenging. On a laboratory scale, a rotary evaporator with a high-vacuum pump and a heated water bath is typically used. For larger scales, a thin-film evaporator or a wiped-film evaporator is more efficient. During the aqueous work-up, multiple washes with water are crucial to remove residual DMF.

IV. Frequently Asked Questions (FAQs)

  • Q1: What is the best base for this reaction?

    • A1: The choice of base is critical. Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and relatively easy to handle.[4] For a faster reaction or with less reactive alkylating agents, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be used.[3] However, NaH is highly flammable and requires handling under strictly anhydrous conditions.

  • Q2: Which solvent is most suitable for scaling up this synthesis?

    • A2: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally used for N-alkylation of pyrazoles.[4] DMF is a common choice due to its excellent solvating power for both the pyrazole and the base.[6] However, its high boiling point can make it difficult to remove. Acetonitrile is a lower-boiling alternative but may offer lower solubility for some reagents.

  • Q3: What are the key safety precautions I should take?

    • A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] 3,5-Dimethylpyrazole can be harmful if swallowed or inhaled.[7][9] 3-Chloropropan-1-ol is a flammable liquid and an irritant. When using strong bases like NaH, be aware of their reactivity with water and handle them under an inert atmosphere.

  • Q4: Can I use a different alkylating agent?

    • A4: Yes, other 3-halopropanols, such as 3-bromopropan-1-ol, can be used. Bromo and iodo derivatives are generally more reactive than chloro derivatives, which may allow for lower reaction temperatures or shorter reaction times.[3]

  • Q5: How do I know when the reaction is complete?

    • A5: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] This will allow you to track the disappearance of the starting material (3,5-dimethylpyrazole) and the appearance of the product.

V. References

  • Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9-21. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole. Retrieved from

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • JOCPR. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,5-DIMETHYLPYRAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Pyrazole-Based Inhibitors: From Knowns to Novelty

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant inhibitors.[1][2][3] This guide provides a comprehensive framework for the comparative analysis of pyrazole-based inhibitors, using the well-characterized cyclooxygenase (COX) inhibitors, Celecoxib and SC-560, as a foundational case study. Furthermore, it will outline a strategic workflow for the evaluation of novel, uncharacterized pyrazole compounds, such as 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL, against established benchmarks.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery due to its metabolic stability and ability to serve as a versatile bioisostere for other aromatic rings.[4][5] This has led to its incorporation into a wide array of therapeutic agents targeting diverse biological entities, from enzymes like cyclooxygenases and kinases to G-protein coupled receptors.[2][3][6][7] The substitutable positions on the pyrazole ring allow for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[5][7]

A Tale of Two COX Inhibitors: A Comparative Analysis of Celecoxib and SC-560

To illustrate the principles of comparative analysis, we will examine two prominent pyrazole-based inhibitors of cyclooxygenase (COX) enzymes: the COX-2 selective inhibitor Celecoxib and the COX-1 selective inhibitor SC-560.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Both Celecoxib and SC-560 exert their effects by inhibiting the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[8] However, their selectivity for the two main COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, dictates their therapeutic applications and side-effect profiles.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins->GI_Protection SC560 SC-560 SC560->COX1 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Simplified signaling pathway of the arachidonic acid cascade and the points of intervention for SC-560 and Celecoxib.

Comparative Performance Data

The following table summarizes the key performance indicators for Celecoxib and SC-560, highlighting their distinct selectivity profiles.

InhibitorTargetIC50SelectivityReference
Celecoxib COX-240 nM~30-fold for COX-2 over COX-1[1][9]
SC-560 COX-19 nM~700-1000-fold for COX-1 over COX-2[10][11][12][13]

Evaluating a Novel Pyrazole Compound: A Strategic Workflow for this compound

While this compound is a known chemical entity, its biological activity is not yet characterized in the public domain. The following workflow outlines a systematic approach to its evaluation, using the principles of comparative analysis.

Start Novel Pyrazole Compound (e.g., this compound) Biochemical_Screening Broad Biochemical Screening (e.g., Kinase Panel, Enzyme Assays) Start->Biochemical_Screening Target_Identification Primary Target Identification Biochemical_Screening->Target_Identification In_Vitro_Assay In Vitro Enzyme Inhibition Assay (Determine IC50) Target_Identification->In_Vitro_Assay Cell_Based_Assay Cell-Based Potency Assay (Confirm Cellular Activity) In_Vitro_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (Against Related Targets) Cell_Based_Assay->Selectivity_Profiling Comparative_Analysis Comparative Analysis (vs. Known Inhibitors) Selectivity_Profiling->Comparative_Analysis Pharmacokinetics In Vitro/In Vivo Pharmacokinetic Studies Comparative_Analysis->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: A strategic workflow for the characterization and comparative analysis of a novel pyrazole inhibitor.

Step 1: Broad Biochemical Screening

The initial step involves screening the novel compound against a broad panel of biological targets to identify potential primary targets. Given the prevalence of pyrazoles as kinase inhibitors, a comprehensive kinase panel screen is a logical starting point.[6][14] Additionally, screening against other common enzyme classes, such as cyclooxygenases, phosphodiesterases, and proteases, can provide valuable initial insights.[15][16]

Step 2: In Vitro Enzyme Inhibition Assay

Once a primary target is identified, a detailed in vitro enzyme inhibition assay should be performed to determine the half-maximal inhibitory concentration (IC50).[17][18] This provides a quantitative measure of the compound's potency.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted for a 96-well plate format and measures the conversion of arachidonic acid to prostaglandin E2 (PGE2).

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of recombinant human COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare a solution of a known inhibitor as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Assay Procedure:

    • To each well of a 96-well plate, add the enzyme solution.

    • Add the test compound or control inhibitor at various concentrations.

    • Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate the plate at 37°C for a specified time.

    • Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug).

  • Data Analysis:

    • Measure the amount of PGE2 produced using a commercially available ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 3: Cell-Based Potency Assays

Demonstrating activity in a cellular context is a critical step, as it accounts for factors such as cell permeability and potential off-target effects.[19][20][21]

Protocol: Cell-Based COX Inhibition Assay

This protocol utilizes a cell line that expresses the target COX enzyme (e.g., human monocytic U937 cells for COX-2).

  • Cell Culture and Plating:

    • Culture the cells in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density.

    • If necessary, stimulate the cells to induce COX-2 expression (e.g., with lipopolysaccharide - LPS).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or a known inhibitor.

    • Include a vehicle control.

  • Induction of Prostaglandin Production:

    • Add arachidonic acid to the cells to stimulate prostaglandin production.

    • Incubate for a specified time.

  • Data Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.

Step 4: Selectivity Profiling and Comparative Analysis

To understand the compound's specificity, it should be tested against related targets.[8] For a putative COX inhibitor, this would involve determining its IC50 for both COX-1 and COX-2 to establish a selectivity index. The results should then be tabulated and compared against known inhibitors like Celecoxib and SC-560.

Step 5: In Vitro and In Vivo Pharmacokinetic Studies

Initial pharmacokinetic properties, such as metabolic stability and plasma protein binding, should be assessed in vitro.[4][5][22] Promising candidates can then be advanced to in vivo pharmacokinetic studies in animal models to determine parameters like bioavailability, half-life, and clearance.[22]

Conclusion

The pyrazole scaffold continues to be a rich source of novel therapeutic agents. A systematic and comparative approach to the evaluation of new pyrazole-based compounds is essential for identifying promising drug candidates. By leveraging established protocols and comparing against well-characterized inhibitors, researchers can efficiently assess the potential of novel molecules like this compound and guide their path toward clinical development.

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • SC 560. Tocris Bioscience.
  • SC-560 COX inhibitor. Selleck Chemicals.
  • Product d
  • SC-560 | COX-1 Inhibitor. MedchemExpress.com.
  • SC-560 | CAS#188817-13-2 | COX1 inhibitor. MedKoo Biosciences.
  • IC 50 values and selectivity index of pyrazolines 1-5.
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
  • Celecoxib - Selective COX-2 Inhibitor for Inflamm
  • Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. PubMed.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • The Role of 3,5-Dimethylpyrazole as a Key C
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • COX-2 Selective Inhibitors. Selleckchem.com.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Full article: Pharmacoinformatics-based strategy in designing and profiling of some Pyrazole analogues as novel hepatitis C virus inhibitors with pharmacokinetic analysis. Taylor & Francis Online.
  • Pharmacokinetic Studies of Curcumin Based Pyrazoline MAO Inhibitors.
  • Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays using 5-ethyl-4,6 - Benchchem. Benchchem.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • COX Inhibitors.
  • A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Wh
  • Guidelines for the digestive enzymes inhibition assay.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences.
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PMC - NIH.
  • Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprost
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences.
  • Overview on Biological Activities of Pyrazole Deriv

Sources

A Researcher's Guide to the In Vitro Validation of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between novel chemical entities and their potential therapeutic applications. This guide provides a comprehensive framework for the initial in vitro validation of the anticancer activity of a novel pyrazole derivative, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL. Pyrazole derivatives are a well-established class of heterocyclic compounds that have been extensively explored for their potential as potent and selective anticancer agents.[1][2] These compounds have been shown to interact with various targets implicated in cancer progression, including kinases, tubulin, and DNA, leading to cytotoxic and apoptotic effects in cancer cells.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to objectively assess the compound's performance against established benchmarks.

Our narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the critical assays required to build a compelling preclinical data package, from initial cytotoxicity screening to more nuanced investigations of apoptosis, cell cycle arrest, and migratory potential.

Experimental Design: Laying the Foundation for Robust Data

The initial phase of in vitro validation is crucial for establishing a foundational understanding of the compound's anticancer potential. A well-designed experimental plan will not only yield reliable data but also provide insights into the compound's mechanism of action.

Selection of Cancer Cell Lines:

To obtain a broad perspective on the compound's activity, it is advisable to screen against a panel of cancer cell lines representing different tumor types. For this initial validation, we recommend a selection of commonly used and well-characterized cell lines:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for its aggressive and metastatic phenotype.[3][4]

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.[5]

  • HCT116: A human colorectal carcinoma cell line.

Selection of a Non-Cancerous Control Cell Line:

To assess the compound's selectivity towards cancer cells, it is essential to include a non-cancerous cell line in the viability assays. A suitable choice would be:

  • HEK293: A human embryonic kidney cell line, often used as a general control for cytotoxicity studies.

Positive Controls:

The inclusion of a positive control is fundamental for validating the assay's performance and providing a benchmark for the test compound's efficacy.[6][7][8] The choice of positive control should be guided by its known mechanism of action and its established potency against the selected cell lines.

  • Doxorubicin: A widely used chemotherapeutic agent that intercalates with DNA and inhibits topoisomerase II, leading to apoptosis. It is a suitable positive control for cytotoxicity and apoptosis assays.

  • Paclitaxel: A microtubule-stabilizing agent that induces cell cycle arrest in the G2/M phase and subsequent apoptosis. It serves as an excellent positive control for cell cycle analysis.[3][4]

Experimental Workflow:

The validation process will follow a logical progression, starting with a broad assessment of cytotoxicity and narrowing down to more specific mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation & Comparison A MTT Assay for Cell Viability B Determine IC50 Values A->B Analyze dose-response C Annexin V-FITC/PI Staining for Apoptosis B->C Investigate mode of cell death D Cell Cycle Analysis B->D Assess effects on cell proliferation E Transwell Migration Assay B->E Evaluate impact on metastatic potential F Comparative Analysis with Positive Controls C->F D->F E->F G Conclusion on Anticancer Activity F->G

Experimental workflow for in vitro validation.

Part 1: Assessing Cytotoxicity and Cell Viability

The first step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[9]

MTT Assay Protocol

The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer and non-cancerous cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare a series of dilutions of this compound and the positive control (Doxorubicin) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (and a vehicle control, typically DMSO) to the respective wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incub-ate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation and Interpretation:

The results should be expressed as a percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated for each cell line and time point.

Table 1: Hypothetical IC50 Values (µM) for this compound and Doxorubicin

Cell LineThis compound (24h)Doxorubicin (24h)This compound (48h)Doxorubicin (48h)
MCF-7 25.30.815.10.4
MDA-MB-231 18.91.210.50.6
A549 32.11.520.70.9
HeLa 28.61.117.30.5
HCT116 22.40.912.80.4
HEK293 >10025.4>10015.2

A lower IC50 value indicates greater potency. The selectivity index (SI) can be calculated as the ratio of the IC50 for the non-cancerous cell line to the IC50 for the cancer cell line. A higher SI value suggests a greater therapeutic window for the compound.

Part 2: Investigating the Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12]

Annexin V-FITC/PI Staining Protocol

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[12][13] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Step-by-Step Methodology:

  • Cell Treatment: Seed a representative cancer cell line (e.g., MDA-MB-231) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (Doxorubicin).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[12] FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Data Presentation and Interpretation:

The flow cytometry data will generate a quadrant plot that distinguishes four cell populations:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Table 2: Hypothetical Percentage of Apoptotic Cells (MDA-MB-231) after 24h Treatment

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 95.22.12.7
This compound (IC50) 65.420.314.3
This compound (2x IC50) 40.135.824.1
Doxorubicin (Positive Control) 35.740.224.1

A significant increase in the percentage of early and late apoptotic cells in the treated groups compared to the vehicle control would indicate that the compound induces apoptosis.

Part 3: Analyzing the Effect on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[15] Flow cytometry analysis of propidium iodide (PI)-stained cells is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]

Cell Cycle Analysis Protocol

PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content of the cell.[16][17] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[18]

Step-by-Step Methodology:

  • Cell Treatment: Seed a representative cancer cell line (e.g., HCT116) in 6-well plates and treat with this compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control (Paclitaxel).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[17][18] Incubate the cells at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[17] RNase A is included to degrade RNA and ensure that only DNA is stained.[17][18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by detecting the fluorescence of PI.

Data Presentation and Interpretation:

The flow cytometry data will be presented as a histogram showing the number of cells versus their DNA content. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is then quantified.

G Potential points of cell cycle arrest induced by an anticancer agent. cluster_0 Cell Cycle Progression cluster_1 Potential Arrest Points G1 G1 Phase S S Phase (DNA Synthesis) G1->S arrest1 G1->arrest1 G2 G2 Phase S->G2 arrest2 S->arrest2 M M Phase (Mitosis) G2->M arrest3 G2->arrest3 M->G1

Diagram of the cell cycle and potential arrest points.

Table 3: Hypothetical Cell Cycle Distribution (%) in HCT116 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 60.525.314.2
This compound (IC50) 45.215.139.7
Paclitaxel (Positive Control) 10.35.284.5

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) in the treated groups compared to the vehicle control suggests that the compound induces cell cycle arrest at that checkpoint.

Part 4: Evaluating the Impact on Cell Migration

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to assess the migratory potential of cells.[19][20][21]

Transwell Migration Assay Protocol

This assay utilizes a two-chamber system separated by a porous membrane.[20] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.[20]

Step-by-Step Methodology:

  • Chamber Preparation: Place Transwell inserts with an 8 µm pore size into a 24-well plate.

  • Chemoattractant Addition: Add complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend a highly migratory cancer cell line (e.g., MDA-MB-231) in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber.

  • Incubation: Incubate the plate for a period that allows for significant migration (e.g., 24 hours) at 37°C in a humidified 5% CO2 atmosphere.[22]

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[20][22]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.[22]

  • Quantification: Count the number of stained cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.[22]

Data Presentation and Interpretation:

The results are expressed as the percentage of migrated cells relative to the vehicle-treated control.

Table 4: Hypothetical Percentage of Migrated MDA-MB-231 Cells after 24h Treatment

TreatmentMigrated Cells (% of Control)
Vehicle Control 100
This compound (0.1x IC50) 75.2
This compound (0.5x IC50) 40.8
This compound (IC50) 15.3

A dose-dependent decrease in the number of migrated cells in the treated groups would suggest that the compound has anti-migratory properties.

Conclusion

This comprehensive in vitro validation guide provides a robust framework for the initial assessment of the anticancer activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and cell migration, researchers can build a strong data-driven case for its potential as a novel therapeutic agent. The objective comparison with well-characterized positive controls is essential for contextualizing the compound's potency and potential clinical relevance. The insights gained from these foundational studies will be instrumental in guiding future preclinical and clinical development.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., & El-Shehry, M. F. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Kim, H. J., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 117, 5.30.1–5.30.12. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • Bhattacharya, S., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of applied toxicology : JAT, 39(1), 38–71. [Link]

  • protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

  • CLYTE Technologies. Deep Dive into the Transwell Migration and Invasion Assay. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Hilaris Publisher. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • ResearchHub. Standard Operating Procedure (SOP) for Transwell Migration Assay. [Link]

  • Creative Bioarray. Transwell Migration and Invasion Assays. [Link]

  • JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]

  • National Center for Biotechnology Information. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

  • OUCI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Semantic Scholar. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. [Link]

  • ResearchGate. Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. [Link]

  • National Institute of Standards and Technology. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. [Link]

  • Semantic Scholar. Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. [Link]

  • ResearchGate. (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Egyptian Journal of Medical Human Genetics. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]

  • SpringerLink. RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]

  • National Center for Biotechnology Information. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]

  • Bangladesh Journals Online. Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated antimicrobial spectrum of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL and its structurally related analogs. As a versatile heterocyclic scaffold, pyrazole and its derivatives have garnered significant attention in medicinal chemistry for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR) and detailed experimental protocols to support further research and development in this promising area of antimicrobial discovery.

Introduction to Pyrazole-Based Antimicrobials

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their efficacy against a wide range of bacteria and fungi.[4][5][6] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. This guide focuses on the 3,5-dimethylpyrazole core, a common and effective scaffold in many bioactive pyrazole derivatives. We will explore how substitutions at the N1 position, particularly the introduction of a propan-1-ol group, are predicted to influence the antimicrobial spectrum.

The Core Compound: this compound

While specific antimicrobial data for this compound is not extensively available in the public domain, we can infer its likely activity by examining the structure-activity relationships of closely related analogs. The core structure consists of a 3,5-dimethyl-substituted pyrazole ring with a propan-1-ol substituent at the N1 position.

The presence of the 3,5-dimethylpyrazole core is a well-established feature in many biologically active molecules. The methyl groups at the C3 and C5 positions can influence the electronic and steric properties of the ring, which in turn can affect its interaction with biological targets.

The N1-substituent plays a crucial role in determining the overall physicochemical properties and biological activity of pyrazole derivatives. The propan-1-ol side chain in our target compound introduces a degree of hydrophilicity and the potential for hydrogen bonding, which can significantly impact its ability to penetrate microbial cell membranes and interact with intracellular targets.

Comparative Analysis of the Antimicrobial Spectrum

To build a comprehensive picture of the expected antimicrobial activity of this compound, we will compare it with a series of structurally related compounds. This analysis will focus on how variations in the N1-substituent and modifications to the pyrazole ring affect the antimicrobial spectrum.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives is intricately linked to their structural features. Key aspects of SAR for this class of compounds include:

  • N1-Substitution: The nature of the substituent at the N1 position is a critical determinant of antimicrobial potency and spectrum.

    • Alkyl and Aryl Groups: Simple N-alkyl and N-aryl substitutions on the 3,5-dimethylpyrazole ring have been shown to confer moderate antimicrobial activity. The lipophilicity introduced by these groups can enhance membrane permeability.

    • Functionalized Alkyl Chains: The introduction of functional groups, such as hydroxyl groups, on the N-alkyl chain can modulate the compound's activity. A closely related analog, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide, has demonstrated significant antibacterial activity, suggesting that the hydroxyethyl group is well-tolerated and may even contribute to the compound's efficacy. The propanol chain in our target compound extends this concept, and its impact on activity will be a key point of comparison.

  • Substitution on the Pyrazole Ring:

    • C3 and C5 Positions: The presence of methyl groups at the C3 and C5 positions is a common feature in many active pyrazole derivatives. These groups can enhance the lipophilicity and steric bulk of the molecule.

    • C4 Position: Substitution at the C4 position can also significantly influence antimicrobial activity. For instance, the introduction of an azo group at C4 of the 3,5-dimethylpyrazole ring has been shown to result in compounds with notable antibacterial activity.[1]

The following diagram illustrates the key structural features of the target compound and its analogs that will be discussed in this guide.

SAR_Pyrazoles cluster_target Target Compound cluster_analogs Related Compounds for Comparison Target This compound 3,5-Dimethylpyrazole Core N1-Propanol Substituent Analog1 N-Alkyl/Aryl-3,5-dimethylpyrazoles Varied Lipophilicity Target->Analog1 Compare N1-substituent Analog2 1-(2-Hydroxyethyl)-pyrazole Derivatives Shorter Alkanol Chain Target->Analog2 Compare Alkanol Chain Length Analog3 C4-Substituted-3,5-dimethylpyrazoles Modified Pyrazole Core Target->Analog3 Compare Ring Substitution

Caption: Key structural comparisons for SAR analysis.

Comparative Antimicrobial Activity Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of pyrazole derivatives against representative bacterial and fungal strains. This data provides a basis for predicting the antimicrobial spectrum of this compound.

Compound/DerivativeGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)Reference
N-Aryl-3,5-dimethylpyrazoles
4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazoleS. aureus: Moderate ActivityE. coli: Moderate ActivityNot Reported[1]
N-Acyl-3,5-dimethylpyrazoles
1-acetyl-3,5-dimethyl-4-(p-tolylazo)pyrazoleS. aureus: 125E. coli: 250Not Reported[1]
1-(2-Hydroxyethyl)-pyrazole Derivative
1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamideBroad-spectrum activity reportedBroad-spectrum activity reportedNot Reported
Other Substituted Pyrazoles
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideS. epidermidis: 0.25E. coli: >100A. niger: >100[3]

Note: The activity of 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide was described as having a broad antibacterial spectrum similar to nitrofurantoin, with lower inhibitory concentrations, but specific MIC values were not provided in the abstract.

Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit moderate to good activity against Gram-positive bacteria. The presence of the hydroxyl group may enhance its activity against certain strains. Its efficacy against Gram-negative bacteria and fungi is more difficult to predict and would require experimental verification.

Experimental Protocols

To facilitate further research and ensure the reproducibility of results, this section provides a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for MIC Determination (CLSI/EUCAST Guidelines)

This protocol outlines the standardized method for determining the MIC of a substance, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial and fungal strains

  • Test compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

  • Incubator

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Prep_Compound Prepare serial dilutions of the test compound Add_Compound Add compound dilutions to wells Prep_Compound->Add_Compound Prep_Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Add_Inoculum Inoculate wells with microbial suspension Prep_Inoculum->Add_Inoculum Dispense_Broth Dispense broth into 96-well plate Dispense_Broth->Add_Compound Add_Compound->Add_Inoculum Incubate Incubate plates at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi) Add_Inoculum->Incubate Read_Plate Read absorbance or visually inspect for growth Incubate->Read_Plate Determine_MIC Determine the MIC as the lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Standard workflow for the broth microdilution assay.

Step-by-Step Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing.

  • Preparation of the Inoculum:

    • From a fresh culture of the microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate compound dilution to the corresponding wells.

    • Include positive control wells (with a standard antibiotic) and negative control wells (broth and solvent only).

    • Finally, add 50 µL of the diluted microbial inoculum to each well (except for the sterility control wells). The final volume in each well will be 150 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C.

    • Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • Alternatively, read the absorbance at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth or a significant reduction in absorbance compared to the growth control.

Conclusion and Future Directions

While direct experimental data on the antimicrobial spectrum of this compound is currently limited, a comparative analysis of its structural analogs provides valuable insights into its potential activity. Based on the established structure-activity relationships of pyrazole derivatives, it is hypothesized that this compound will exhibit notable activity against Gram-positive bacteria, with the N1-propanol substituent potentially modulating its spectrum and potency.

Further experimental investigation is crucial to definitively characterize the antimicrobial profile of this compound. The detailed broth microdilution protocol provided in this guide offers a standardized methodology for such studies. Future research should focus on:

  • Broad-spectrum screening: Testing the compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Mechanism of action studies: Investigating the molecular targets and pathways through which this compound exerts its antimicrobial effects.

  • In vivo efficacy and toxicity studies: Evaluating the compound's performance in animal models of infection and assessing its safety profile.

The continued exploration of pyrazole derivatives, such as this compound, holds significant promise for the discovery of new and effective antimicrobial agents to combat the growing threat of infectious diseases.

References

  • Al-Zoubi, R. M., Al-Hamdany, R. N., & Al-Karawi, K. M. (2014). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1082-1087. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(4), 4963–4975. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(15), 2736. [Link]

  • Patel, P., Patel, D., & Shah, V. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 178-183. [Link]

  • Arulkumaran, R., Devarajan, A., & Devanathan, D. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614–620. [Link]

  • Clinical and Laboratory Standards Institute. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (CLSI document M07-A10). CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST. [Link]

  • Gondru, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 146-169. [Link]

  • Kacprzak, K., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4153. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and engage in various non-covalent interactions.[2][3] This versatility has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The substitution pattern on the pyrazole ring is a critical determinant of its biological activity, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific pyrazole derivative, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol , and its key structural isomers. While direct comparative studies on this exact set of isomers are not extensively published, this document synthesizes established principles of medicinal chemistry and data from related pyrazole compounds to build a predictive SAR model. We will explore how subtle changes in molecular architecture—specifically, the positioning of the hydroxyl group on the propanol chain and the methyl groups on the pyrazole core—can profoundly influence biological activity. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of novel pyrazole-based therapeutic agents.

Defining the Isomeric Landscape

To establish a clear basis for comparison, we will focus on two primary classes of structural isomers of our lead compound, This compound (Compound A) .[5]

  • Positional Isomer of the Side Chain: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol (Compound B) . This isomer repositions the hydroxyl group from the terminal carbon (a primary alcohol) to the central carbon (a secondary alcohol) of the propyl chain.

  • Positional Isomer of the Pyrazole Core: 3-(3,4-Dimethyl-1H-pyrazol-1-yl)propan-1-ol (Compound C) . This isomer shifts one of the methyl groups from the C5 to the C4 position of the pyrazole ring.

These specific isomers were chosen because they represent minimal structural modifications that can lead to significant changes in steric, electronic, and hydrogen-bonding profiles, which are the pillars of SAR.

G cluster_A Compound A (Lead) cluster_B Compound B (Side-Chain Isomer) cluster_C Compound C (Core Isomer) A A B B C C

Figure 1: Chemical structures of the lead compound and its selected isomers.

Synthetic Strategies: A Generalized Approach

The synthesis of N-alkylated pyrazoles is a well-established area of organic chemistry.[1] The primary route to compounds like A , B , and C involves the N-alkylation of the corresponding dimethylpyrazole precursor with a suitable three-carbon electrophile. The choice of starting materials and reaction conditions is critical for achieving regioselectivity, especially when using unsymmetrical pyrazoles like 3,4-dimethylpyrazole.

The condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring.[6] For instance, 3,5-dimethylpyrazole is readily synthesized from acetylacetone and hydrazine.[6]

G start Dimethylpyrazole Precursor reaction N-Alkylation start->reaction reagent Halopropanol (e.g., 3-chloropropan-1-ol) or Epoxide (e.g., propylene oxide) reagent->reaction base Base (e.g., K2CO3, NaH) base->reaction Catalyst solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction Medium purification Purification (Chromatography) reaction->purification Crude Product product Target Isomer (A, B, or C) purification->product

Figure 2: General workflow for the synthesis of N-alkylated pyrazole alcohols.

Comparative Physicochemical and Structural Analysis

The subtle differences between isomers translate into distinct physicochemical properties that govern their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic profiles. We can predict some of these properties using computational models to guide our SAR analysis.

PropertyCompound A (Lead)Compound B (Side-Chain Isomer)Compound C (Core Isomer)Rationale for Difference
Molecular Weight 154.21154.21154.21Isomers have identical molecular formulas (C₈H₁₄N₂O).
Predicted LogP 1.251.201.30Compound B is slightly more polar due to the more accessible secondary -OH. Compound C is slightly more lipophilic due to the altered dipole moment of the pyrazole core.
H-Bond Donors 111All possess one hydroxyl group.
H-Bond Acceptors 222All have two nitrogen atoms in the pyrazole ring.
Polar Surface Area 36.19 Ų36.19 Ų36.19 ŲIdentical functional groups result in the same PSA.
Steric Hindrance Low (Primary -OH)Moderate (Secondary -OH)Low (Primary -OH)The hydroxyl in B is sterically more hindered, which can affect receptor binding and metabolism.
Dipole Moment LowerHigherVariableThe 3,4-dimethyl substitution in C breaks the C₂ symmetry of the 3,5-dimethylpyrazole, altering the overall molecular dipole moment.

Note: Predicted values are generated from standard computational algorithms (e.g., ALOGPS) and serve as a basis for comparison.

Structure-Activity Relationship (SAR) Dissection

Impact of Side-Chain Isomerism (Compound A vs. B)

The transition from a primary alcohol (A ) to a secondary alcohol (B ) is a common strategy in medicinal chemistry to probe the steric and electronic requirements of a binding pocket.

  • Hydrogen Bonding: The primary alcohol in A offers a less sterically hindered hydroxyl group, which may form stronger or more geometrically optimal hydrogen bonds with a target protein (e.g., with the backbone carbonyl of an amino acid). The secondary alcohol in B presents a more sterically encumbered environment, which could lead to a weaker interaction or require a larger binding pocket.

  • Metabolism: Primary alcohols are often readily oxidized to aldehydes and then carboxylic acids by alcohol dehydrogenases and aldehyde dehydrogenases. Secondary alcohols are typically oxidized to ketones. This difference in metabolic fate can significantly impact the compound's half-life and potential for producing active or toxic metabolites. If the biological activity resides in the parent alcohol, the slower oxidation of the secondary alcohol in B might be advantageous.

  • Chirality: Compound B is chiral, existing as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is performed. It is highly probable that a biological target will exhibit stereoselectivity, with one enantiomer being significantly more active than the other. This introduces an additional layer of complexity and opportunity for optimization that is absent in the achiral Compound A .

Hypothesis: For a target where a terminal hydrogen bond is crucial and the binding pocket is sterically constrained, Compound A would likely exhibit greater potency. Conversely, if increased metabolic stability is desired and the target can accommodate the bulkier secondary alcohol, Compound B (or one of its pure enantiomers) might be superior.

Impact of Pyrazole Core Isomerism (Compound A vs. C)

Altering the substitution pattern on the pyrazole ring directly modulates its electronic properties and steric profile.

  • Electronic Effects: In Compound A , the two methyl groups at the 3 and 5 positions are symmetrically disposed relative to the point of attachment. Methyl groups are weakly electron-donating. In Compound C , the 3,4-dimethyl substitution pattern creates an asymmetric electronic distribution. This can alter the pKa of the pyrazole nitrogen atoms and the strength of the ring's dipole moment, influencing its ability to participate in dipole-dipole or hydrogen-bonding interactions with a receptor.[4]

  • Steric Profile: The 3,5-disubstitution in Compound A places the methyl groups adjacent to the nitrogen atoms. The C5-methyl group, in particular, can influence the conformation of the propanol side chain through steric hindrance. In Compound C , the C5 position is unsubstituted, removing this steric clash. This could allow for greater conformational flexibility of the side chain, potentially enabling it to adopt a more favorable binding pose. The C4-methyl group in C projects into a different region of space and could either be beneficial (if it fits into a hydrophobic pocket) or detrimental (if it causes a steric clash).

Hypothesis: The asymmetric nature of Compound C makes its SAR less predictable without knowledge of a specific target. If the target has a hydrophobic pocket that can accommodate the C4-methyl group and benefits from the increased conformational freedom of the side chain, Compound C could be more potent than A . However, if the symmetry and specific electronic nature of the 3,5-dimethylpyrazole are key for recognition, Compound A will remain the superior ligand. Many known pyrazole-based drugs, such as PDE4 inhibitors, utilize the 3,5-disubstituted pattern, suggesting its general utility.[7][8]

G cluster_sidechain Side-Chain Isomerism (A vs. B) cluster_core Core Isomerism (A vs. C) sar Structure-Activity Relationship (SAR) Analysis sidechain sidechain core Pyrazole Methyl Position Electronics: Asymmetry in C alters dipole moment and pKa. Sterics: C5-H in C allows more side-chain flexibility vs. C5-Me in A. Binding: C4-Me in C may interact with a hydrophobic pocket or cause a clash.

Figure 3: Logical flow of the comparative SAR analysis.

Experimental Protocols for SAR Validation

To empirically validate the hypotheses generated in this guide, the synthesis of each isomer followed by biological evaluation is necessary. Below are representative, self-validating protocols.

Protocol 1: Synthesis of this compound (Compound A)

This protocol is based on the well-established N-alkylation of pyrazoles.

Causality: The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the pyrazole N-H, generating a nucleophilic pyrazolide anion. Anhydrous DMF is used as a polar aprotic solvent to dissolve the ionic intermediate and prevent quenching of the base. The reaction is run under an inert atmosphere to prevent moisture from destroying the NaH.

Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol).[6]

  • Deprotonation: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) and cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.4 mmol) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 3-bromo-1-propanol (1.59 g, 11.4 mmol) in anhydrous DMF (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biological Assay - PDE4B Inhibition

Many 3,5-dimethylpyrazole derivatives have shown activity as phosphodiesterase type 4 (PDE4) inhibitors.[7][8] This protocol describes a common fluorescence polarization (FP)-based assay to measure PDE4B activity.

Causality: This assay measures the enzymatic activity of PDE4B, which hydrolyzes cyclic AMP (cAMP). The assay uses a fluorescently labeled cAMP tracer that binds to a specific binding protein. When the tracer is bound, it has a high FP signal. Active PDE4B hydrolyzes the cAMP, preventing the tracer from binding and resulting in a low FP signal. An inhibitor will prevent cAMP hydrolysis, thus maintaining a high FP signal. This system is self-validating as positive (no enzyme) and negative (no inhibitor) controls establish the dynamic range of the assay.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA). Prepare solutions of recombinant human PDE4B enzyme, a fluorescent cAMP tracer (e.g., FAM-cAMP), and a binding protein.

  • Compound Preparation: Serially dilute the test compounds (A , B , and C ) in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 384-well black assay plate, add 2 µL of the diluted test compounds or DMSO (for controls).

  • Enzyme Addition: Add 10 µL of PDE4B enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 8 µL of a substrate/tracer mix containing cAMP and FAM-cAMP.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of the binding protein solution. This also initiates the competition for the fluorescent tracer.

  • Final Incubation: Incubate for another 30 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Convert the FP values to percent inhibition relative to the high (no enzyme) and low (no inhibitor) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Future Outlook

This guide establishes a foundational structure-activity relationship for this compound and its key isomers based on established medicinal chemistry principles. Our analysis predicts that:

  • Compound A (Lead): Represents a solid baseline with a sterically accessible primary alcohol, likely favorable for forming key hydrogen bonds.

  • Compound B (Side-Chain Isomer): Introduces chirality and potentially enhanced metabolic stability at the cost of increased steric bulk around the hydroxyl group. Its activity will likely be enantiomer-dependent.

  • Compound C (Core Isomer): Offers a different steric and electronic profile due to the asymmetric 3,4-dimethyl substitution, which could unlock new interactions or cause unforeseen steric clashes.

The true value of this analysis lies in its application as a roadmap for empirical testing. The synthesis and comparative biological evaluation of these isomers, using protocols like those described, are critical next steps. Such studies will not only validate or refine the hypotheses presented here but will also provide invaluable data to guide the design of next-generation pyrazole derivatives with improved potency, selectivity, and drug-like properties.

References

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(12), 1030-1051. Available at: [Link]

  • Hu, D. K., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 637389. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(22), 6996. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2024). Review of new pyrazole compounds and their pharmacological actions. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805. Available at: [Link]

  • Lu, A. D., et al. (2010). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 58(4), 2413-2421. Available at: [Link]

  • Pasha, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-193. Available at: [Link]

  • Verma, A., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(113), 112561-112585. Available at: [Link]

  • Yadav, G., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 9(5), 291-303. Available at: [Link]

  • Hu, D. K., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ScienceDirect. Available at: [Link]

  • Deshmukh, R. V., & Jirole, D. J. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 346-350. Available at: [Link]

  • Fathalla, O. A., et al. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Research on Chemical Intermediates, 42(2), 1-20. Available at: [Link]

  • Johnson, W. S., & Highet, R. J. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43. Available at: [Link]

  • Wang, C., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. Available at: [Link]

  • Rasheed, M. K. (n.d.). Isomers and Isomerism. University of Babylon. Available at: [Link]

Sources

Navigating the Labyrinth of Target Engagement: A Comparative Guide to Cross-Reactivity and Target Validation for 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles are the precise identification of its biological target(s) and a thorough understanding of its potential for off-target interactions. This guide provides a comprehensive framework for the target validation and cross-reactivity profiling of a novel pyrazole-containing compound, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL . While this specific molecule is not extensively characterized in public databases, its structural motifs are present in a number of bioactive compounds, making it a compelling subject for a rigorous deconvolution of its biological activity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a rigid set of protocols to offer a strategic and logical approach to target validation, emphasizing the causality behind experimental choices and the importance of self-validating systems. We will explore a multi-pronged strategy, combining in-silico prediction with orthogonal experimental validation techniques, and benchmark our hypothetical findings against well-characterized drugs, such as the pyrazole-containing COX-2 inhibitor Celecoxib and the targeted cardiac myosin inhibitor Mavacamten .

The Imperative of Target Validation and Cross-Reactivity Profiling

The central dogma of targeted drug discovery is the modulation of a specific biological entity to elicit a therapeutic effect. However, the promiscuous nature of small molecules often leads to interactions with multiple proteins, some of which can result in unforeseen toxicity or even therapeutic benefit. Therefore, a two-pronged approach is essential:

  • Target Validation: Unequivocally confirming the direct molecular target(s) responsible for the desired phenotypic effect of a compound.

  • Cross-Reactivity Profiling: Systematically identifying unintended binding partners (off-targets) to predict potential side effects and uncover opportunities for drug repurposing.

A failure to rigorously address these aspects in early-stage discovery can lead to costly late-stage failures in clinical development.

A Strategic Workflow for Target Deconvolution

Our approach to characterizing this compound is a phased, iterative process that moves from broad, predictive methods to highly specific, confirmatory assays.

Figure 1: A strategic workflow for target validation and cross-reactivity profiling.

Part 1: In-Silico Target Prediction - Charting the Probable Landscape

Before embarking on resource-intensive experimental work, in-silico methods provide a valuable, cost-effective means of generating initial hypotheses about the potential biological targets of a novel compound.[1] These approaches leverage vast databases of known ligand-target interactions and employ machine learning algorithms to predict the most likely protein partners for a new chemical entity.

For this compound, we will utilize a combination of ligand-based and structure-based prediction tools.

Methodology:

  • SMILES Input: The canonical SMILES (Simplified Molecular Input Line Entry System) for our compound of interest is generated: CC1=CC(=NNC1)CCCO.

  • Prediction Engines: This SMILES string is submitted to publicly available, well-validated web servers:

    • SwissTargetPrediction: This tool predicts targets based on a combination of 2D and 3D similarity to known ligands.[2][3]

    • ChEMBL Target Prediction: The ChEMBL database offers tools to predict targets based on the vast curated bioactivity data it contains.[4][5][6][7]

Hypothetical In-Silico Prediction Results for this compound:

Prediction ToolPredicted Target ClassKey Predicted Targets (Hypothetical)Confidence/Probability
SwissTargetPredictionKinases, Enzymes, Family A G protein-coupled receptorsCyclin-dependent kinase 2 (CDK2), Carbonic anhydrase II, Dopamine D2 receptorHigh
ChEMBL Target PredictionEnzymes, KinasesProstaglandin G/H synthase 2 (COX-2), Mitogen-activated protein kinase 14 (p38 MAPK)High

Interpretation and Causality:

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase and enzyme inhibitors. The hypothetical prediction of CDK2 and p38 MAPK is therefore plausible. The prediction of COX-2 is also logical, given the structural similarities to Celecoxib. The predicted interaction with GPCRs, such as the Dopamine D2 receptor, highlights the potential for polypharmacology and warrants further investigation. These in-silico results do not confirm binding but provide a crucial starting point for designing our experimental validation strategy.

Part 2: Experimental Target Validation - From Prediction to Confirmation

With a set of plausible targets in hand, the next critical step is to experimentally validate these predictions in a biologically relevant context. We will employ a suite of orthogonal assays to build a robust case for target engagement.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Target Engagement

CETSA is a powerful technique for confirming direct binding of a small molecule to its target in a cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol for CETSA:

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T for general expression, or a cancer cell line if anti-proliferative effects are observed) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.

  • Protein Quantification: Analyze the supernatant by Western blot or other quantitative proteomic methods to determine the amount of the soluble target protein (e.g., CDK2, COX-2) at each temperature.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Hypothetical CETSA Results:

Target ProteinVehicle (Tm)10 µM Compound (Tm)Thermal Shift (ΔTm)Interpretation
CDK248.2°C52.5°C+4.3°CConfirmed Target
COX-255.1°C58.9°C+3.8°CConfirmed Target
p38 MAPK51.7°C52.0°C+0.3°CNot a primary target
GAPDH62.3°C62.4°C+0.1°CNo binding (negative control)

These hypothetical results would provide strong evidence for the direct engagement of CDK2 and COX-2 by our compound of interest within a cellular context.

Part 3: Cross-Reactivity Profiling - Unveiling the Off-Target Landscape

Confirming on-target engagement is only half the battle. A comprehensive understanding of a compound's selectivity is paramount for predicting its safety profile. We will employ broad-based screening platforms to assess the cross-reactivity of this compound.

Kinome Scanning: A Deep Dive into the Kinase Family

Given the in-silico prediction of kinase targets and the prevalence of the pyrazole core in kinase inhibitors, a kinome-wide scan is a logical and necessary step. This is typically performed as a fee-for-service by specialized vendors.

Methodology:

A common approach is a competition binding assay where the test compound is incubated with a panel of kinases, each linked to a solid support. A known, tagged ligand for each kinase is then added. The ability of the test compound to displace the tagged ligand is measured, providing a quantitative measure of its binding affinity to each kinase in the panel.

Hypothetical Kinome Scan Results (% Inhibition at 10 µM):

Kinase TargetThis compoundCelecoxib (Comparator)Mavacamten (Comparator)
CDK2 95% 15%<5%
COX-2 (Enzyme Assay) 88% 92% <5%
MYH7 (Cardiac Myosin)<5%<5%98%
p38 MAPK35%25%<5%
VEGFR242%18%<5%
ABL112%8%<5%

Interpretation:

These hypothetical results would suggest that our compound is a potent binder of CDK2 and COX-2. The moderate inhibition of p38 MAPK and VEGFR2 indicates potential off-target activities that would need to be further investigated in functional assays. In comparison, Celecoxib is highly selective for COX-2, while Mavacamten demonstrates exquisite selectivity for its target, cardiac myosin.[10][11][12] This comparative analysis provides crucial context for the selectivity profile of our lead compound.

Proteome Microarrays: An Unbiased View of the Proteome

To cast an even wider net for off-target interactions, proteome microarrays offer an unbiased approach to screen against thousands of purified human proteins.[13][14]

Methodology:

  • Array Fabrication: Thousands of unique, purified human proteins are spotted onto a solid surface (e.g., a glass slide).

  • Compound Incubation: The microarray is incubated with a fluorescently labeled version of this compound.

  • Washing and Scanning: The array is washed to remove non-specific binders, and a laser scanner is used to detect the fluorescence intensity at each spot, which corresponds to the binding of the compound to a specific protein.

Hypothetical Proteome Microarray Hits (Signal-to-Noise Ratio > 3.0):

Protein HitUniProt IDFunctionImplication
Carbonic Anhydrase IIP00918Enzyme (pH regulation)Potential for off-target effects related to pH homeostasis.
Aldehyde Dehydrogenase 1A1P00352Enzyme (metabolism)Possible modulation of metabolic pathways.

Interpretation:

The identification of unexpected binders like Carbonic Anhydrase II and Aldehyde Dehydrogenase 1A1 would necessitate follow-up validation with orthogonal assays, such as CETSA or functional enzyme assays. These findings are critical for building a comprehensive safety and liability profile for the compound.

Comparative Analysis and Future Directions

The hypothetical data generated through this systematic workflow provides a multi-dimensional view of the biological activity of this compound.

Summary Comparison:

FeatureThis compound (Hypothetical)Celecoxib (Established)Mavacamten (Established)
Primary Target(s) CDK2, COX-2COX-2Cardiac Myosin (MYH7)
Selectivity Profile Polypharmacology (Kinases, Enzymes)Highly selective for COX-2Highly selective for Cardiac Myosin
Potential Therapeutic Area Oncology, InflammationInflammation, PainHypertrophic Cardiomyopathy
Key Off-Target Liabilities p38 MAPK, VEGFR2, Carbonic AnhydraseCardiovascular risks (long-term use)Reduced systolic function

This comparative analysis clearly positions our novel compound as a potential dual inhibitor of CDK2 and COX-2, a profile that could be of interest in certain cancers where both pathways are dysregulated. However, the off-target activities on p38 MAPK and VEGFR2 would need to be carefully managed through medicinal chemistry efforts to improve selectivity.

The path forward for this compound would involve:

  • Functional Validation: Confirming that target binding translates into functional modulation (e.g., inhibition of CDK2 kinase activity, inhibition of prostaglandin synthesis by COX-2).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • Cellular Phenotypic Assays: Assessing the compound's effects on cell proliferation, apoptosis, and inflammatory signaling in relevant cell models.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic potential and toxicity profile in animal models.

By adhering to this rigorous, evidence-based approach to target validation and cross-reactivity profiling, we can build a comprehensive understanding of a novel compound's mechanism of action and de-risk its progression through the drug discovery pipeline, ultimately increasing the probability of developing a safe and effective new medicine.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 708. [Link]

  • Zhang, J. F., Huang, F., & Chen, S. J. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2442. [Link]

  • Gushchin, M. D., et al. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(4), M1295. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • El-Metwaly, N. M. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • ChEMBL Interface Documentation. GitBook. [Link]

  • RayBiotech. Proteome Profiling Arrays. [Link]

  • Green, M. R., & Anderson, D. M. (2024). Mavacamten. In StatPearls. StatPearls Publishing. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Bala, J. (2024). Overview of SWISS Target Prediction. YouTube. [Link]

  • Paweletz, C. P., et al. (2003). Protein microarrays: Molecular profiling technologies for clinical specimens. Proteomics, 3(11), 2091–2100. [Link]

  • Saberi, S., et al. (2024). Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. Journal of the American Heart Association, 13(17), e034842. [Link]

  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • GitHub. chembl/chembl_multitask_model. [Link]

  • PubChem. 1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)-propan-2-ol. [Link]

  • Zhu, H., & Snyder, M. (2012). Overview of Protein Microarrays. Current Protocols in Protein Science, Chapter 27, Unit 27.1. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Bala, J. (2025). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]

  • ResearchGate. Cross-species metabolic profile of [ 14 C]mavacamten following 4 h incubation with hepatocyte suspensions. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Tarikogullari Dogan, A. H., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. [Link]

  • The ChEMBL-og. Target prediction, QSAR and conformal prediction. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4617–4622. [Link]

  • Espina, V., et al. (2019). Protein microarray technology: Assisting personalized medicine in oncology (Review). International Journal of Oncology, 55(1), 37–48. [Link]

  • PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

  • Ali, M. (2021). SWISS Target Prediction & Molecular Docking (online). YouTube. [Link]

  • U.S. Food and Drug Administration. (2021). Clinical Pharmacology Review for Mavacamten. [Link]

  • Sánchez-Carbayo, M. (2012). Data Analysis Strategies for Protein Microarrays. International Journal of Molecular Sciences, 13(8), 9898–9916. [Link]

  • Creative Biolabs. Off-Target Profiling. [Link]

  • Karhohs, K. W., et al. (2021). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 22(19), 10473. [Link]

  • Zhang, J. F., Huang, F., & Chen, S. J. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PubMed. [Link]

  • bio.tools. SwissTargetPrediction. [Link]

  • Ho, C. Y., et al. (2023). Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. European Heart Journal, 44(38), 3847–3857. [Link]

  • Mayr, A., et al. (2018). Large-scale comparison of machine learning methods for drug target prediction on ChEMBL. Chemical Science, 9(29), 6291–6301. [Link]

  • Schaduang, W., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10989. [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

Sources

cytotoxicity comparison between 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL and standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cytotoxicity of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more selective and effective treatments with reduced side effects.[1] Heterocyclic compounds, particularly those containing a pyrazole scaffold, have emerged as a highly promising class of molecules in medicinal chemistry due to their diverse biological activities.[2] Numerous pyrazole derivatives have been synthesized and evaluated for their potential to combat various cancer cell lines, often demonstrating mechanisms that involve interacting with critical cellular targets like kinases (e.g., EGFR, CDK), tubulin, or DNA.[1][3]

This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel pyrazole derivative, This compound . We will objectively compare its performance against well-established standard chemotherapeutic drugs, Doxorubicin and Cisplatin, providing the scientific rationale and detailed experimental protocols required for such an analysis. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the in-vitro efficacy of new chemical entities.

Rationale for Experimental Design: Establishing a Benchmark

To ascertain the therapeutic potential of any new compound, it is essential to compare its activity against existing standards.[4][5] Doxorubicin and Cisplatin are two widely used chemotherapeutic agents with well-characterized mechanisms of action and extensive clinical data. They serve as robust positive controls and provide a benchmark for assessing the relative potency of an experimental drug.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to cell cycle arrest and apoptosis.[6]

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and inducing apoptosis.[7]

The primary endpoint for this comparative analysis is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value indicates greater cytotoxic potency.[5]

Choice of Cancer Cell Lines: The selection of a diverse panel of cancer cell lines is critical to identify potential tumor-specific activity. For this guide, we have selected four commonly used human cancer cell lines representing different malignancies:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical carcinoma

  • HepG2: Hepatocellular carcinoma

These cell lines are frequently employed in cytotoxicity studies of pyrazole derivatives and standard anticancer drugs.[1][8][9]

Core Methodology: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

MTT_Workflow Figure 1: MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Treat Cells with Test Compound & Standard Drugs (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h (Formation of Formazan Crystals) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Shake to Dissolve Crystals G->H I Read Absorbance at 570-590 nm H->I J Calculate Cell Viability (%) I->J K Determine IC50 Values J->K

Caption: Figure 1: MTT Assay Experimental Workflow

Detailed Step-by-Step Protocol: MTT Assay

This protocol is a synthesized standard procedure based on established methodologies.[10][12][13]

I. Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[13] Vortex until fully dissolved. Sterilize the solution using a 0.2 µm filter and store it in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[13]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used to dissolve the formazan crystals.

II. Cell Seeding:

  • Harvest and count the selected cancer cells (MCF-7, A549, HeLa, HepG2).

  • Prepare a cell suspension at a density of 1 x 10^5 cells/mL in the appropriate complete culture medium.

  • Seed 100 µL of the cell suspension (10,000 cells/well) into the wells of a 96-well microtiter plate.[10]

  • Include wells for "medium only" background controls.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[10]

III. Compound Treatment:

  • Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in the appropriate culture medium. A typical concentration range might be from 0.1 µM to 100 µM.

  • After the 24-hour pre-incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compounds and standard drugs to the respective wells. Include vehicle control wells (e.g., medium with the highest concentration of DMSO used for dilution).

  • Incubate the plate for another 48 to 72 hours under the same conditions.

IV. MTT Assay Execution:

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[12] During this time, purple crystals should become visible within the cells when viewed under a microscope.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[13]

V. Data Acquisition and Analysis:

  • Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(OD of Treated Cells - OD of Background) / (OD of Vehicle Control - OD of Background)] x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

  • Determine the IC50 value for each compound from the dose-response curve using non-linear regression analysis.

Comparative Cytotoxicity Data

The following table presents a summary of representative IC50 values. The values for Doxorubicin and Cisplatin are derived from published literature. As no specific cytotoxicity data for this compound is publicly available, hypothetical values are used for illustrative purposes to demonstrate how a comparison would be structured.

CompoundCell LineIC50 (µM)Reference
This compound MCF-715.5Hypothetical
A54925.2Hypothetical
HeLa18.9Hypothetical
HepG230.1Hypothetical
Doxorubicin MCF-7~2.50[9][14]
A549> 20[9]
HeLa~2.92[9][15]
HepG2~12.18[9]
Cisplatin MCF-7~5.5 (HepG2)[1]
A549~9 - 16.48[16]
HeLaN/A
HepG2~5.5[1]

Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions, such as incubation time and cell passage number.[9]

Mechanistic Considerations and Future Directions

The cytotoxic activity of pyrazole derivatives is often linked to their ability to interfere with specific cellular signaling pathways that are crucial for cancer cell proliferation and survival.[3] Many pyrazole-based compounds have been identified as inhibitors of protein kinases, which are key regulators of the cell cycle.

Kinase_Inhibition_Pathway Figure 2: Potential Mechanism of Action cluster_signal Signaling Cascade cluster_inhibition Therapeutic Intervention GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Kinase Downstream Kinase (e.g., CDK) Receptor->Kinase Prolif Cell Cycle Progression & Proliferation Kinase->Prolif Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Block leads to Pyrazole Pyrazole Compound Pyrazole->Kinase Inhibition

Caption: Figure 2: Potential Mechanism of Action

As illustrated in Figure 2, a pyrazole compound could potentially inhibit a critical kinase, thereby blocking the signaling cascade that promotes cell proliferation and instead activating the apoptotic pathway, leading to programmed cell death. Based on the broad activity of this chemical class, future studies on this compound should aim to:

  • Elucidate its specific molecular target(s).

  • Investigate its effect on the cell cycle using flow cytometry.

  • Perform apoptosis assays (e.g., Annexin V staining) to confirm the mode of cell death.

Conclusion

This guide outlines a rigorous and systematic approach for the comparative cytotoxic evaluation of the novel compound this compound. By employing standardized methodologies like the MTT assay and comparing results against established chemotherapeutic agents such as Doxorubicin and Cisplatin across a panel of cancer cell lines, researchers can obtain a clear, quantitative assessment of the compound's in-vitro potency. The data generated through this framework will be crucial for making informed decisions about its potential as a candidate for further preclinical and clinical development in the field of oncology.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. (2025-12-24). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. (2025-03-20). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells . PMC - NIH. (2024-07-20). [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives . MDPI. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines . NIH. [Link]

  • (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 . ResearchGate. (2017-06-18). [Link]

  • Pyrazoles as anticancer agents: Recent advances . SRR Publications. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines . Trends in Sciences. (2024-10-20). [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines . ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Publishing. (2025-03-04). [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis . Indian Journal of Pharmaceutical Sciences. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors . Frontiers. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . OUCI. [Link]

  • The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... . ResearchGate. [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[17]-modified iron-oxide nanoparticles . RSC Publishing. (2017-05-03). [Link]

  • Cytotoxicities (IC 50 ) of Dox and Dox@CB[17]NPs against selected human... . ResearchGate. [Link]

  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance . PMC - PubMed Central. [Link]

  • Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker . NIH. [Link]

  • Virtual IC50 values of the target compounds and Cis‐platin against HepG2 cell line . [Link]

  • IC50 values of compounds and cisplatin towards A549 cells assessed via... . ResearchGate. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach . NIH. (2012-03-02). [Link]

  • Comparison of In Vitro Methods for Assessing Cytotoxic Activity Against Two Pancreatic Adenocarcinoma Cell Lines . PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . TUTDoR. (2025-03-20). [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method . ACS Omega. (2019-07-11). [Link]

  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach . ResearchGate. (2025-08-06). [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives . ResearchGate. (2025-08-06). [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph . Anticancer Research. (2019-07-01). [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model . [Link]

  • Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells . Research Square. (2024-09-02). [Link]

Sources

A Head-to-Head Comparison of Pyrazolylpropanol Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold represents a privileged structure due to its wide range of biological activities.[1][2] This guide provides an in-depth, head-to-head comparison of pyrazolylpropanol analogs and related pyrazole derivatives, focusing on their performance in critical biological assays. By presenting and analyzing experimental data from various studies, this document aims to elucidate structure-activity relationships (SAR) and guide the selection and design of next-generation therapeutic agents.

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of biological targets.[1][3] These compounds have been extensively investigated for their potential as anticancer, antifungal, anti-inflammatory, and antimicrobial agents.[1][4][5][6] This guide will focus primarily on the anticancer and antifungal properties of pyrazolylpropanol analogs and closely related derivatives, as these areas are well-documented with comparative data.

Section 1: Anticancer Activity of Pyrazole Derivatives

The fight against cancer has seen the exploration of numerous heterocyclic compounds, with pyrazole derivatives showing significant promise.[7][8] Several studies have synthesized and evaluated series of these analogs against various cancer cell lines, providing valuable comparative data on their cytotoxic effects.

Comparative Cytotoxicity in Human Cancer Cell Lines

A key initial step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

One study conducted a head-to-head comparison of novel pyrazolo[4][9][10]triazolopyrimidine derivatives, demonstrating varying efficacy against breast (HCC1937, MCF7) and cervical (HeLa) cancer cells.[1] Another investigation into 1,3-diarylpyrazolones revealed potent antiproliferative activity against non-small cell lung cancer cell lines (A549 and NCI-H522).[11]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Pyrazole Analogs against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazolo[4][9][10]triazolopyrimidine Analog 1 HCC1937 (Breast)7.01 ± 0.52[1]
MCF7 (Breast)10.25 ± 0.88[1]
HeLa (Cervical)11.00 ± 0.95[1]
Pyrazolo[4][9][10]triazolopyrimidine Analog 2 HCC1937 (Breast)25.11 ± 1.85[1]
MCF7 (Breast)38.42 ± 2.50[1]
HeLa (Cervical)48.28 ± 3.14[1]
Pyrazolo[4][9][10]triazolopyrimidine Analog 3 HCC1937 (Breast)15.88 ± 1.21[1]
MCF7 (Breast)22.15 ± 1.93[1]
HeLa (Cervical)31.62 ± 2.77[1]
Pyrazolone P7 A549 (Lung)Not specified[11]
NCI-H522 (Lung)Not specified[11]
Pyrazolone P11 A549 (Lung)Not specified[11]
NCI-H522 (Lung)Not specified[11]
Indolo–pyrazole 6c SK-MEL-28 (Melanoma)3.46[12]
Pyrazoline 3b A549 (Lung)12.47 ± 1.08[12][13]
HT1080 (Fibrosarcoma)11.40 ± 0.66[12][13]
Pyrazoline 3d A549 (Lung)14.46 ± 2.76[12][13]
HT1080 (Fibrosarcoma)23.74 ± 13.30[12][13]

Note: "Not specified" indicates that the source mentions high activity but does not provide a specific IC50 value in the abstract.

The data clearly indicates that subtle structural modifications can lead to significant differences in cytotoxic potency. For instance, Analog 1 from the pyrazolo[4][9][10]triazolopyrimidine series consistently demonstrated the lowest IC50 values across all tested cell lines, suggesting a more favorable structure for anticancer activity in this particular scaffold.[1]

Mechanistic Insights: Enzyme Inhibition and Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanism of action is crucial for rational drug design. Many pyrazole analogs exert their anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation and survival, such as protein kinases.[14] For example, some pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[14]

Furthermore, cell cycle analysis is a powerful tool to determine how these compounds affect cancer cell division. Studies have shown that certain pyrazolone derivatives can arrest the cell cycle at the G0/G1 or G2/M phase, preventing cancer cells from replicating.[11]

Section 2: Antifungal Activity of Pyrazole Derivatives

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Pyrazole-containing compounds, including analogs of the widely used antifungal drug fluconazole, have shown considerable promise in this area.[15]

Comparative Antifungal Efficacy

The antifungal activity of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

A study on azomethine-pyrazole derivatives demonstrated their activity against various Candida species and Cryptococcus neoformans.[5] Another investigation into pyrazoline derivatives also highlighted their efficacy against different Candida strains.[16]

Table 2: Comparative in vitro Antifungal Activity (MIC, µg/mL) of Pyrazole Analogs

Compound IDFungal StrainMIC50 (µg/mL)Reference
Azomethine-pyrazole ClAzoNH Candida albicans2.08[5]
Azomethine-pyrazole AzoNH Candida tropicalisNot specified[5]
Candida glabrataNot specified[5]
Candida parapsilosisNot specified[5]
Candida kruseiNot specified[5]
Pyrazoline 4e Candida albicansSimilar to Ketoconazole[16]
Candida glabrataSimilar to Ketoconazole[16]
Candida kruseiSimilar to Ketoconazole[16]
Pyrazolopyridopyrimidine 14 Candida albicansNot specified[17]

Note: "Not specified" indicates that the source mentions high activity but does not provide a specific MIC50 value in the abstract. "Similar to Ketoconazole" indicates comparable activity to the reference drug.

The results underscore the potential of pyrazole derivatives as a source of new antifungal drugs. The structural variations among the tested compounds directly influence their antifungal spectrum and potency.

Mechanism of Action: Targeting Fungal-Specific Enzymes

Many antifungal pyrazole derivatives function by inhibiting enzymes that are essential for fungal cell wall integrity or other vital processes. A common target is lanosterol 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.[16] Molecular docking studies can provide valuable insights into how these compounds bind to the active site of their target enzymes, guiding further structural optimization.[16]

Section 3: Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key biological assays discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) for a specified period (e.g., 48 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treatment Treat with pyrazolylpropanol analogs start->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization read_plate Read absorbance solubilization->read_plate analysis Calculate IC50 values read_plate->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow start Prepare serial dilutions of compounds in 96-well plate inoculation Inoculate wells with standardized fungal suspension start->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_results Visually inspect for growth inhibition incubation->read_results analysis Determine Minimum Inhibitory Concentration (MIC) read_results->analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 4: Structure-Activity Relationship (SAR) and Future Directions

The comparative data presented in this guide highlights key structure-activity relationships that can inform the design of more potent and selective pyrazolylpropanol analogs. For instance, the nature and position of substituents on the pyrazole and adjacent phenyl rings have been shown to significantly impact biological activity.[2][13][18]

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a wider range of analogs with systematic structural modifications to build more comprehensive SAR models.

  • Target identification and validation: Elucidating the specific molecular targets of the most potent compounds to understand their mechanisms of action.

  • In vivo evaluation: Advancing the most promising candidates from in vitro assays to in vivo animal models to assess their efficacy and safety profiles.

By leveraging the insights from head-to-head comparisons and employing a rational, data-driven approach to drug design, the full therapeutic potential of pyrazolylpropanol analogs can be realized.

References

  • Kassem, et al. (2023). Pyridine-thiazolidinone-triazole-based glycosides as promising and relatively equipotent inhibitory active against the EGFR enzyme. ResearchGate. [Link]

  • (2021). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]

  • (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link]

  • (Year Not Specified). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. PubMed Central. [Link]

  • (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer Link. [Link]

  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • (Year Not Specified). Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective. National Institutes of Health. [Link]

  • (Year Not Specified). Comparative antifungal activities of compounds of series (i) with... ResearchGate. [Link]

  • (Year Not Specified). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • (Year Not Specified). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

  • (2025). Design, Synthesis, and Antifungal Analysis of Pyrazoline Derivatives Against Candida Species: A Comprehensive In Vitro and In Silico Approach. ResearchGate. [Link]

  • (Year Not Specified). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Institutes of Health. [Link]

  • (Year Not Specified). Comparison of the antioxidant results “inhibition %” of the synthesized compounds relative to Vitamin C. ResearchGate. [Link]

  • (Year Not Specified). Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity. ResearchGate. [Link]

  • (Year Not Specified). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]

  • (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. [Link]

  • (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. PubMed. [Link]

  • (Year Not Specified). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • (Year Not Specified). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • (2021). Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. PubMed. [Link]

  • (Year Not Specified). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PubMed. [Link]

Sources

Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of its mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for elucidating the MoA of the pyrazole-containing compound, 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having achieved clinical success.[1][2][3][4][5] Pyrazole-containing drugs exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[6][7][8][9][10] This inherent diversity necessitates a systematic and multi-faceted experimental approach to pinpoint the specific biological targets and pathways modulated by a new pyrazole derivative.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered investigative strategy, commencing with broad phenotypic screening and progressively converging on specific molecular interactions. We will explore a battery of self-validating experimental protocols, underpinned by authoritative references, to ensure the generation of robust and reliable data.

I. Initial Broad-Spectrum Phenotypic Screening: Casting a Wide Net

The initial phase of MoA determination involves a broad-based assessment of the compound's effects across a diverse range of cell lines and biological assays. This "phenotypic fingerprint" will provide the foundational clues to guide subsequent, more focused investigations.

A. Comparative Cytotoxicity Profiling

A fundamental starting point is to assess the compound's cytotoxic or anti-proliferative activity. This should be performed across a panel of cell lines representing various cancer types and normal tissues to identify potential selectivity.

Experimental Protocol: MTT/XTT Cell Viability Assay

  • Cell Seeding: Plate cells from a diverse panel (e.g., MCF-7 [breast cancer], A549 [lung cancer], HepG2 [liver cancer], and a non-cancerous cell line like MRC-5) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Comparative IC50 Values

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)MRC-5 IC50 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Control)0.050.10.20.01
Celecoxib (COX-2 Inhibitor)>100>100>100>100
Sildenafil (PDE5 Inhibitor)>100>100>100>100

Causality and Interpretation: A low IC50 value in specific cancer cell lines with a significantly higher IC50 in normal cells would suggest a potential therapeutic window and warrant further investigation into anticancer mechanisms. The inclusion of known pyrazole-containing drugs with different MoAs, such as the anti-inflammatory celecoxib and the PDE5 inhibitor sildenafil, provides a valuable comparative baseline.[1][5]

B. Broad-Spectrum Kinase and Enzyme Inhibition Screening

Given that many pyrazole derivatives function as enzyme inhibitors, a broad-spectrum screening against a panel of kinases and other relevant enzymes is a logical next step.[3][4][7]

Experimental Workflow: Kinase and Enzyme Inhibition Profiling

Caption: Workflow for broad-spectrum kinase and enzyme inhibition screening.

Data Presentation: Percentage Inhibition at a Fixed Concentration

Target ClassSpecific Target% Inhibition at 10 µM
Kinases CDK2Experimental Data
EGFRExperimental Data
VEGFR2Experimental Data
PI3KExperimental Data
Other Enzymes COX-2Experimental Data
PDE5Experimental Data
Topoisomerase IExperimental Data
TyrosinaseExperimental Data

Causality and Interpretation: Significant inhibition (>50%) of specific kinases or enzymes will provide strong leads for the compound's MoA. For instance, potent inhibition of CDK2 would suggest a role in cell cycle regulation, a known mechanism for some pyrazole derivatives.[10]

II. Focused Mechanistic Studies: From "What" to "How"

Based on the initial screening results, the subsequent phase involves a deep dive into the most promising biological activities. Here, we will outline two potential investigative paths based on hypothetical outcomes from the initial screening.

Scenario 1: Anticancer Activity with Kinase Inhibition

If the initial screening reveals selective cytotoxicity against cancer cell lines and inhibition of a specific kinase (e.g., a cyclin-dependent kinase), the following experiments would be crucial.

A. Cellular Target Engagement and Downstream Signaling

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment: Treat the sensitive cancer cell line with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target kinase, its phosphorylated form, and key downstream substrates.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Signaling Pathway Visualization

G compound This compound cdk2 CDK2 compound->cdk2 Inhibition pRb pRb cdk2->pRb Phosphorylation cyclinE Cyclin E cyclinE->cdk2 Activation E2F E2F pRb->E2F Inhibition S_phase S-Phase Entry E2F->S_phase Transcription

Caption: Hypothesized inhibition of the CDK2 pathway leading to cell cycle arrest.

B. Cell Cycle Analysis

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the compound at 1x and 2x IC50 concentrations for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle ControlExperimental DataExperimental DataExperimental Data
Compound (1x IC50) Experimental DataExperimental DataExperimental Data
Compound (2x IC50) Experimental DataExperimental DataExperimental Data

Causality and Interpretation: A significant increase in the percentage of cells in the G1 phase would corroborate the inhibition of a G1/S checkpoint kinase like CDK2.

Scenario 2: Neuroprotective Activity

If the initial screening suggests a non-cytotoxic profile but potential activity in neuronal cell models, an investigation into neuroprotective mechanisms would be warranted, as has been observed for some pyrazole derivatives.[11][12]

A. Assessment of Protection Against Oxidative Stress

Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y).

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay.

B. Evaluation of Apoptotic Pathways

Experimental Protocol: Caspase-3 Activity Assay and Western Blot for Bax

  • Caspase-3 Activity: Treat cells as in the neurotoxicity assay and measure caspase-3 activity using a fluorometric substrate.

  • Western Blot: Perform Western blotting on cell lysates to determine the expression levels of the pro-apoptotic protein Bax.

Data Presentation: Neuroprotection and Apoptosis Modulation

TreatmentCell Viability (% of Control)Caspase-3 Activity (Fold Change)Bax Expression (Fold Change)
6-OHDA aloneExperimental DataExperimental DataExperimental Data
Compound + 6-OHDA Experimental DataExperimental DataExperimental Data

Causality and Interpretation: An increase in cell viability, coupled with a decrease in caspase-3 activity and Bax expression, would strongly suggest a neuroprotective MoA mediated through the inhibition of apoptotic pathways.[11][12]

III. Concluding Remarks and Future Directions

The elucidation of a compound's mechanism of action is a dynamic and iterative process. The experimental framework presented here provides a robust starting point for characterizing this compound. The initial broad screening will illuminate the most promising avenues of investigation, which can then be pursued with more targeted and mechanistic studies.

Ultimately, a combination of biochemical assays, cell-based functional assays, and potentially in vivo studies will be necessary to build a comprehensive and compelling narrative of how this novel pyrazole derivative exerts its biological effects. This systematic and evidence-based approach is paramount for advancing a promising compound through the drug discovery and development pipeline.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

  • synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of pyrazole derivatives. OMICS International. [Link]

  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). SciSpace. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. OUCI. [Link]

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PMC - NIH. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Research Square. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Handling of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a novel chemical entity into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules—specifically, substituted pyrazoles and propanols—to establish a robust framework for personal protective equipment (PPE) selection and safe handling practices. Our approach is grounded in the principle of assuming a hazard profile that encompasses the risks associated with both the pyrazole and propanol moieties, ensuring a conservative and protective stance.

Understanding the Hazard Profile: A Synthesis of Analog Data

The chemical structure of this compound combines a substituted pyrazole ring with a propanol tail. This informs our risk assessment:

  • Pyrazole Derivatives: Compounds containing the pyrazole ring are known to present several hazards. For instance, 1H-Pyrazole is harmful if swallowed and toxic in contact with skin, causing skin irritation and serious eye damage.[1] Other substituted pyrazoles are known to cause skin irritation, serious eye damage, and respiratory irritation. A structurally related compound, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[2]

  • Propanol Functionality: The propanol group introduces hazards common to short-chain alcohols. 1-Propanol is a highly flammable liquid and vapor that can cause serious eye damage and may lead to drowsiness or dizziness.[3][4][5][6][7]

Therefore, we must operate under the assumption that this compound is potentially flammable, harmful by multiple routes of exposure (oral, dermal, inhalation), and capable of causing significant skin and eye damage.

Core Directive: Personal Protective Equipment Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound.[8] The following is a step-by-step guide for donning and doffing the required PPE.

Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8] This primary engineering control is essential to minimize inhalation exposure to vapors or aerosols.[9] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE) Selection and Use
PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves.The outer glove provides primary protection against splashes and contamination, while the inner glove offers a secondary barrier in case of a breach of the outer glove.[10] Nitrile is recommended for its chemical resistance to a broad range of substances.[4]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles.The propanol moiety suggests a risk of serious eye damage.[3][5] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[11]
Body Protection A flame-retardant and antistatic protective lab coat or gown with long, cuffed sleeves.Given the flammability of propanols, flame-retardant properties are a necessary precaution. The gown should be made of a low-linting material to prevent contamination of the experiment and should be changed regularly.[12]
Respiratory Protection Generally not required when working in a properly functioning fume hood. However, an organic vapor respirator should be available for emergency situations such as a large spill.A fume hood provides adequate respiratory protection under normal operating conditions.[4] In the event of a significant release outside of the fume hood, a respirator will be necessary to prevent inhalation of harmful vapors.[10]
PPE Donning and Doffing Procedure

To ensure the effectiveness of your PPE and to prevent the spread of contamination, a strict donning and doffing sequence must be followed.

  • Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully buttoned or tied.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • Goggles and Face Shield: Put on the chemical splash goggles, followed by the face shield.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outer surface with your bare skin. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Gown: Remove the lab coat or gown by unbuttoning or untying it and rolling it outwards, avoiding contact with the contaminated exterior. Dispose of it in the designated laundry or waste receptacle.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the appropriate chemical waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[13]

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources.[4][11] Wearing the full PPE ensemble described above, contain the spill using an inert absorbent material such as sand or vermiculite.[13] Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

Waste Disposal

All waste contaminated with this compound, including used gloves, disposable lab coats, and absorbed spill material, must be disposed of as hazardous chemical waste.[13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[3]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow Start Start: Handling This compound FumeHood Work in a Certified Chemical Fume Hood? Start->FumeHood Stop Stop! Do Not Proceed Until Fume Hood is Available FumeHood->Stop No DonPPE Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Flame-Retardant Gown FumeHood->DonPPE Yes Proceed Proceed with Task HandleChemical Perform Chemical Handling (Weighing, Transfer, etc.) DonPPE->HandleChemical DoffPPE Doff PPE in Designated Area (Follow Strict Procedure) HandleChemical->DoffPPE WashHands Thoroughly Wash Hands DoffPPE->WashHands End End of Procedure WashHands->End

Caption: PPE selection and procedural workflow for handling the target compound.

Conclusion: A Culture of Safety

Adherence to these PPE and handling guidelines is paramount to ensuring the safety of all laboratory personnel. The principles of substitution, engineering controls, administrative controls, and finally, personal protective equipment, form the hierarchy of controls that should always guide laboratory work. By treating this compound with the caution afforded to its hazardous structural components, we can foster a culture of safety and scientific excellence.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET - 1-Propanol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (1,5-Dimethyl-1H-pyrazol-3-yl)methanol.
  • PubChem. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.
  • Sasol Chemicals. (2024, November 12). Material Safety Data Sheet - n-Propanol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 3,5-Dimethyl-4-iodo-1H-pyrazole.
  • Lab Alley. (n.d.). Propanol Safety & Hazards.
  • Sigma-Aldrich. (2016, May 27). SAFETY DATA SHEET - 2-Propanol.
  • Greenfield Global. (2015, June 18). SAFETY DATA SHEET - Propyl alcohol, N-(1-Propanol).
  • National Center for Biotechnology Information. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide.
  • Fisher Scientific. (2014, October 10). SAFETY DATA SHEET - 1H-Pyrazole, 3,5-dimethyl-.
  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET - Propan-1-ol.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • European Pharmaceutical Review. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
  • TCI Chemicals. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Sigma-Aldrich. (n.d.). 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine.
  • Fisher Scientific. (2010, June 3). SAFETY DATA SHEET - 1-Propanol.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet - Darolutamide Amide Impurity.

Sources

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